Rosuvastatin Zinc
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
953412-08-3 |
|---|---|
分子式 |
C44H54F2N6O12S2Zn |
分子量 |
1026.4 g/mol |
IUPAC 名称 |
zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1 |
InChI 键 |
KUQHZGJLQWUFPU-BGRFNVSISA-L |
手性 SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Crystallization of Rosuvastatin Zinc
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is widely prescribed for the treatment of hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis.[2][3][4] While commonly formulated as a calcium salt, the zinc salt of rosuvastatin presents an alternative with distinct physicochemical properties. This document provides an in-depth technical overview of the synthesis and crystallization processes for rosuvastatin zinc, intended for professionals in drug development and chemical research.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[1] By blocking this step, rosuvastatin reduces the concentration of intracellular cholesterol in hepatocytes. This, in turn, upregulates the expression of LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the bloodstream.[5][6]
Caption: Inhibition of the HMG-CoA reductase enzyme by Rosuvastatin.
Synthesis of this compound
The synthesis of this compound (a 2:1 salt) is achieved by reacting a suitable rosuvastatin precursor with a zinc compound.[2][3] Common starting materials include rosuvastatin free acid, an alkali metal salt of rosuvastatin (e.g., sodium salt), or an ester form like rosuvastatin tertiary butyl ester.[2][7][8] The choice of starting material and zinc source dictates the specific reaction conditions, including solvent, temperature, and purification strategy.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols for Synthesis
The following protocols are derived from patented synthesis routes and provide detailed methodologies for key transformations.
Protocol 1: Synthesis from Rosuvastatin Free Acid
This method involves the direct reaction of rosuvastatin free acid with an inorganic zinc salt.
-
Dissolution: Dissolve (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl-sulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid (rosuvastatin acid, 4.16 mmol) in 70 ml of ethyl acetate.[2]
-
Preparation of Zinc Solution: Separately, prepare a solution of zinc chloride (2.0 mmol) in 10 ml of ethanol.[2]
-
Reaction: While stirring the rosuvastatin acid solution continuously, add the zinc chloride solution dropwise over a period of 30 minutes.[2]
-
Heating: Heat the reaction mixture to 50°C and maintain stirring for two hours.[2][7]
-
Cooling and Filtration: Cool the mixture to room temperature and filter to remove any insoluble byproducts.[2][7]
-
Isolation: The filtrate containing the this compound salt is then carried forward to the crystallization/isolation stage.
Protocol 2: Synthesis from Rosuvastatin Sodium Salt
This process starts with a pre-formed alkali metal salt of rosuvastatin, which is then converted to the zinc salt.
-
Preparation of Sodium Salt: Dissolve rosuvastatin acid (4.16 mmol) in 70 ml of ethyl acetate. Add 4.2 ml of a freshly prepared 1.0 mmol/ml ethanolic sodium ethylate solution at room temperature to form the sodium salt in situ.[2][7]
-
Reaction with Zinc: In a separate vessel, prepare an aqueous solution of zinc sulfate (2.0 mmol).[2] React the rosuvastatin sodium salt with the zinc sulfate solution. A particularly preferred method involves reacting the sodium salt with 0.5 molar equivalents of zinc sulfate in an aqueous solution at a temperature between 25 to 40°C.[7][9]
-
Isolation: The product can be isolated either by direct filtration from the aqueous mixture or by extracting the product from the aqueous solution using a water-immiscible solvent.[7]
Protocol 3: Synthesis from Rosuvastatin Tertiary Butyl Ester
This route begins with an ester precursor, which is first hydrolyzed before the salt formation.[8]
-
Ester Hydrolysis: Dissolve rosuvastatin tertiary butyl ester (30.0 g) in ethanol (300 ml). Add an aqueous solution of sodium hydroxide (2.25 g in 225.0 ml water).[8]
-
Stirring: Stir the reaction mass for 60 minutes at 25 to 30°C to ensure complete hydrolysis to the sodium salt.[8]
-
Solvent Removal: Remove the ethanol by distillation under vacuum at 35 to 40°C.[8]
-
Salt Formation: Dissolve the resulting residue in purified water (500.0 ml) and filter. Add a 10% pre-filtered aqueous zinc bromide solution (80.0 ml) dropwise to the clear filtrate at 20 to 25°C.[8]
-
Precipitation: Stir the mixture at 20 to 25°C for 2 hours to allow the this compound salt to precipitate.[8]
-
Isolation: Collect the precipitated solid by filtration for further purification.
Crystallization and Isolation Process
Obtaining this compound in a solid form with high purity and desirable physical properties is a critical step. Early manufacturing processes for rosuvastatin salts often yielded amorphous material that was difficult to filter.[2][3] While amorphous forms are used, crystalline forms are often sought for improved stability and handling characteristics.[2][10]
Caption: A typical workflow for antisolvent crystallization of this compound.
Protocol 4: Antisolvent Precipitation/Crystallization
This is a common method for isolating the product from the reaction solution.
-
Concentration: Take the filtrate from the synthesis reaction (e.g., from Protocol 1) and evaporate the solvent to approximately one-tenth of its original volume.[2][7]
-
Precipitation: Add a tenfold volume of an antisolvent, such as diethyl ether, to the concentrated residue to precipitate the this compound salt.[2][7]
-
Filtration and Drying: Filter the precipitated solid, wash with diethyl ether, and dry at 50°C under vacuum.[2][7]
Protocol 5: Purification via Trituration and Silica Gel Treatment
For further purification, the crude product can be refined using trituration and/or adsorption chromatography.
-
Solvent Evaporation: After the reaction, evaporate the solvent completely to obtain a crude residue.
-
Trituration: Triturate the residue with approximately 50 ml of diethyl ether.[7]
-
Filtration: Filter the resulting suspension to collect the solid product.
-
Silica Gel Treatment (Optional): Dissolve the solids in 50 ml of ethyl acetate and stir the solution with 2 g of silica gel for three hours.[2]
-
Final Isolation: Filter off the silica gel. Evaporate two-thirds of the solvent volume and precipitate the final product by stirring the residue with a tenfold volume of diethyl ether. Filter and dry the purified salt.[2]
Quantitative Data and Product Characteristics
The efficiency of the synthesis and the properties of the final product are critical for pharmaceutical development. The tables below summarize quantitative data reported in patent literature.
Table 1: Summary of this compound Synthesis Conditions and Yields
| Starting Material | Zinc Source | Solvent(s) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| Rosuvastatin Acid | Zinc Chloride | Ethyl Acetate / Ethanol | 50 | 86% | Starts at 136 | [2][7] |
| Rosuvastatin Acid | Zinc Chloride | Ethyl Acetate / Ethanol | Room Temp. | 77% | Starts at 137 | [2][7] |
| Rosuvastatin Sodium Salt | Zinc Sulfate | Ethyl Acetate / Water | Room Temp. | 81% | Starts at 138 | [2][7] |
| Rosuvastatin Sodium Salt | Zinc Acetate | Ethyl Acetate | Reflux (2 hrs) | 68% | Starts at 137 |[2][7] |
Note: The reported melting points often occur over a wide range, which is characteristic of amorphous or polymorphically impure substances.[10]
Table 2: Notes on Polymorphism of Rosuvastatin Salts
| Salt Form | Polymorphism Notes | Significance | References |
|---|---|---|---|
| Rosuvastatin Calcium | Known to exist in multiple crystalline forms (A, B, B-1, C) and an amorphous form. The amorphous form is commonly used in commercial products (e.g., CRESTOR®). | Polymorphism significantly affects solubility, stability, and bioavailability. Crystalline forms are generally more stable. | [10][11][12] |
| This compound | Early synthesis methods consistently produced amorphous material. Crystalline Form I has since been developed, offering improved stability and reproducible manufacturing. | The development of a stable crystalline form is a significant advancement for formulation, as amorphous forms can be less stable. |[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 3. WO2007119085A1 - this compound salt - Google Patents [patents.google.com]
- 4. Rosuvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. EP2013188B1 - this compound salt - Google Patents [patents.google.com]
- 8. EP2066644A2 - Salts of rosuvastatin and processes for their preparation - Google Patents [patents.google.com]
- 9. CA2649219A1 - this compound salt - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. polimery.umw.edu.pl [polimery.umw.edu.pl]
Physicochemical Properties of Rosuvastatin Zinc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Rosuvastatin Zinc salt, a key active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and methodologies.
General Characteristics
This compound is the zinc salt of Rosuvastatin, a competitive inhibitor of HMG-CoA reductase used in the treatment of dyslipidemia. The salt form exists as a 2:1 complex of Rosuvastatin to a zinc cation. It can be prepared by reacting Rosuvastatin with a suitable zinc salt, such as zinc acetate, zinc sulfate, or zinc chloride, in an appropriate solvent.[1][2] The resulting salt can be isolated as either an anhydrous or hydrated form, depending on the solvent system used during its preparation.[1][2] Organic solvents typically yield the anhydrous form, while aqueous solvents produce the hydrated form.[1][2]
Physical Properties
The physical state and thermal behavior of this compound are critical parameters influencing its handling, formulation, and stability.
Physical Appearance
This compound is generally described as a white to off-white powder.
Melting Point
The melting behavior of this compound is dependent on its polymorphic form. The amorphous form does not exhibit a sharp melting point but rather melts over a wide temperature range, starting at approximately 136-138°C.[1][2][3]
Table 1: Melting Point Data for Amorphous this compound
| Property | Value | Reference |
| Melting Start Temperature | 136 - 138 °C | [1][2][3] |
Polymorphism
This compound has been identified in both amorphous and crystalline forms.[2][3] The amorphous form is commonly produced, but a crystalline variant, designated as Form I, has also been developed.[3] The polymorphic form can significantly impact the material's physicochemical properties, including hygroscopicity and stability.[3]
Hygroscopicity
A significant advantage of the crystalline Form I of this compound is its lower hygroscopicity compared to the amorphous form.[3] This property is crucial for ensuring the stability and simplifying the manufacturing of pharmaceutical formulations.[3]
Table 2: Hygroscopicity Data for this compound
| Polymorphic Form | Water Absorption (% by weight) | Reference |
| Amorphous | 1.88% | [3] |
| Crystalline Form I | Significantly less than amorphous form | [3] |
Spectroscopic Properties
Spectroscopic data is fundamental for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound (KBr)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3423 | O-H stretching | [1][2] |
| 1546 | C=O stretching (carboxylate) | [1][2] |
| 1381 | S=O stretching (sulfonamide) | [1][2] |
| 1156 | S=O stretching (sulfonamide) | [1][2] |
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum provides detailed information about the chemical structure of this compound.
Table 4: ¹H-NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Reference |
| 7.72 | dd, J=5.9, 7.7 | Aromatic protons | [1][2] |
| 7.27 | t, J=8.5 | Aromatic protons | [1][2] |
| 6.52 | d, J=15.9 | Vinylic proton | [1][2] |
| 5.54 | dd, J=5.1, 15.9 | Vinylic proton | [1][2] |
| 4.94 | b | OH protons | [1][2] |
| 4.21 | m | CH-OH | [1][2] |
| 3.84 | m | CH-OH | [1][2] |
| 3.55 | s | N-CH₃ | [1][2] |
| 3.46 | s | S-CH₃ | [1][2] |
| 3.40 | m | CH-isopropyl | [1][2] |
| 2.26 | d, J=13.7 | CH₂ | [1][2] |
| 2.16 | dd, J=7.7, 14.5 | CH₂ | [1][2] |
| 1.52 | m | CH₂ | [1][2] |
| 1.38 | m | CH₂ | [1][2] |
| 1.22 | d, J=6.4 | Isopropyl CH₃ | [1][2] |
Physicochemical Parameters
Solubility
Quantitative solubility data for this compound in various solvents is not extensively published. However, its synthesis from Rosuvastatin acid suggests solubility in organic solvents like methanol, ethanol, and ethyl acetate.[1][2] For reference, the solubility of the more common Rosuvastatin Calcium salt has been reported in various solvents.
Table 5: Solubility of Rosuvastatin Calcium in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x 10⁻⁴) | Reference |
| Water | 318.15 | 0.14 | [4] |
| Ethanol | 318.15 | 6.81 | [4] |
| 1-Butanol | 318.15 | 8.20 | [4] |
| 2-Butanol | 318.15 | 1.08 | [4] |
| Ethylene Glycol | 318.15 | 5.03 | [4] |
| Isopropyl Alcohol | 318.15 | 5.66 | [4] |
| Propylene Glycol | 318.15 | 189.00 | [4] |
Stability
This compound is reported to be stable towards heat and light, which is advantageous for pharmaceutical processing and formulation.[1] Stability studies have shown that it remains stable under long-term storage conditions (e.g., 18 months at 25°C/60% RH). Forced degradation studies indicate that Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while being relatively stable under neutral and basic conditions.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible results.
Melting Point Determination (Capillary Method)
Objective: To determine the melting range of this compound powder.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and pack it down to a height of 2.5-3.5 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1 °C/minute) when approaching the expected melting temperature.
-
Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the solute).
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility from the measured concentration.
References
- 1. A novel method to measure the glass and melting transitions of pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of rosuvastatin calcium in different neat solvents at different temperatures [inis.iaea.org]
The Core Mechanism of Rosuvastatin in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin is a potent synthetic statin prescribed for the management of dyslipidemia and the primary and secondary prevention of cardiovascular events.[1][2] As a member of the statin class, its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of rosuvastatin in lipid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the query specified "rosuvastatin zinc," the vast majority of clinical and pharmacological data pertains to rosuvastatin calcium, the most common salt form.[4] Studies have shown that the lipid-lowering effects of rosuvastatin are independent of zinc supplementation, suggesting the core mechanism resides within the rosuvastatin molecule itself.[5][6][7]
Primary Mechanism of Action: Inhibition of HMG-CoA Reductase
The cornerstone of rosuvastatin's efficacy lies in its competitive and reversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[2][9]
Rosuvastatin exhibits a high affinity for the active site of HMG-CoA reductase, significantly greater than the natural substrate, HMG-CoA.[9] This potent inhibition leads to a cascade of events within the hepatocyte, ultimately resulting in reduced circulating LDL-C levels. The inhibition kinetics of rosuvastatin are competitive with respect to HMG-CoA and non-competitive with respect to the cofactor NADPH.[8][10]
Signaling Pathway of Rosuvastatin Action
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. The beneficial effects of rosuvastatin are independent of zinc supplementation in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Molecular structure and characterization of Rosuvastatin Zinc
An In-depth Technical Guide: Molecular Structure and Characterization of Rosuvastatin Zinc
Abstract
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia.[1][2] The zinc salt of rosuvastatin (this compound) is a specific form of this active pharmaceutical ingredient (API) that offers distinct physicochemical properties. A thorough understanding of its molecular structure and solid-state characteristics is paramount for drug development, formulation, and ensuring quality control. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, and details the key analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this important pharmaceutical compound.
Molecular Structure and Physicochemical Properties
This compound is a salt complex where two molecules of rosuvastatin coordinate with a central zinc (Zn²⁺) ion.[3] This 2:1 stoichiometric relationship is crucial to its molecular identity.[4] The coordination occurs through the carboxylic acid group of the rosuvastatin molecules.[3] The active moiety, rosuvastatin, has two chiral centers, with the clinically active form possessing a (3R, 5S) geometry.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) | [6] |
| Molecular Formula | C₄₄H₅₄F₂N₆O₁₂S₂Zn | [6][7][8] |
| Molecular Weight | 1026.4 g/mol | [6][8][9] |
| CAS Number | 953412-08-3 | [6][8] |
| Stereochemistry | (3R, 5S) Absolute | [5][9] |
| Physical Form | White powder | [5] |
| Solubility | Slightly soluble in water; freely soluble in ethanol, methylene chloride, and dimethylformamide. | [5] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of rosuvastatin, often in its free acid or alkali metal salt form, with a suitable zinc salt.[4][10] The resulting complex precipitates from the reaction mixture and is then isolated.
General Experimental Protocol for Synthesis
This protocol is a generalized representation based on common patent literature.[4][10]
-
Dissolution: Dissolve (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid (Rosuvastatin) or its sodium salt in a suitable organic solvent, such as ethyl acetate or ethanol.
-
Reagent Preparation: In a separate vessel, prepare a solution of a zinc salt (e.g., zinc chloride or zinc acetate) in an alcohol, such as ethanol. A molar ratio of approximately 2:1 of Rosuvastatin to the zinc salt is used.
-
Reaction: Slowly add the zinc salt solution to the rosuvastatin solution at a controlled temperature, typically ranging from room temperature to 50°C, under continuous stirring.
-
Precipitation & Isolation: Stir the reaction mixture for a period of two to several hours to allow for the formation of the this compound salt. The product may precipitate directly or can be precipitated by adding an anti-solvent like diethyl ether.
-
Filtration and Drying: Collect the precipitate by filtration, wash it with a suitable solvent to remove any unreacted starting materials, and dry the final product under vacuum at an elevated temperature (e.g., 50°C).[4]
Caption: Diagram 1: General Synthesis Workflow for this compound.
Analytical Characterization
A multi-technique approach is required for the comprehensive characterization of this compound, confirming its identity, purity, structure, and solid-state properties.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups.
¹H-NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the chemical structure of the rosuvastatin moiety. While spectra are typically run on the parent rosuvastatin acid due to solubility, the key proton signals remain characteristic in the salt form.
-
Experimental Protocol:
-
Dissolve a small amount of the parent rosuvastatin in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Acquire the spectrum using a ¹H-NMR spectrometer (e.g., 300 MHz).
-
Process the data to identify chemical shifts (ppm), coupling constants (Hz), and integration values.[3]
-
Table 2: Representative ¹H-NMR Spectral Data for the Rosuvastatin Moiety
| Chemical Shift (ppm) | Multiplicity & Protons | Assignment |
| 1.23 | d, 6H | Isopropyl methyl groups (-CH(CH₃)₂) |
| 3.56 | t, 3H | Methylsulfonyl group (-SO₂CH₃) |
| 4.32 - 4.81 | s, 1H | Hydroxyl proton on aliphatic chain |
| 6.25, 6.65 | s, 2H | Ethylene protons (-CH=CH-) |
| 7.30, 8.15 | dd, 6H | Benzyl protons (fluorophenyl ring) |
| 10.25 | s, 1H | Carboxylic acid proton (-COOH) |
| (Note: Data is for the parent acid in CDCl₃. The carboxylic proton signal at 10.25 ppm is absent in the zinc salt form. Source:[3]) |
Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify functional groups and confirm the coordination of the carboxylate group to the zinc ion. In the zinc salt, the characteristic C=O stretching vibration of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.
Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the molecular weight and elucidating the structure of rosuvastatin and its potential degradation products or impurities.[11][12]
Crystallographic Characterization
The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. This compound can exist in both amorphous and crystalline forms.[10][13]
X-Ray Powder Diffraction (XRPD) XRPD is the primary technique for distinguishing between amorphous and crystalline materials. Amorphous forms produce a broad, featureless halo, while crystalline forms yield a distinct pattern of sharp peaks at specific diffraction angles (2θ).[14] A specific crystalline form, designated "Form I," has been identified for this compound.[15]
-
Experimental Protocol:
-
Gently pack a small amount of the this compound powder into a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation).
-
Record the intensity of the diffracted X-rays as a function of the 2θ angle, typically over a range of 4° to 35°.
-
Compare the resulting diffractogram to reference patterns to identify the solid-state form.
-
Table 3: Characteristic XRPD Peaks for Crystalline Form I of this compound
| Diffraction Angle (2θ) | Relative Intensity |
| 6.621 | > 50% |
| 9.920 | > 20% |
| 11.213 | > 20% |
| 13.248 | > 20% |
| 16.127 | > 20% |
| 17.230 | > 20% |
| 18.756 | > 50% |
| 19.089 | > 50% |
| 19.505 | > 50% |
| 22.466 | > 50% |
| (Source:[15]) |
Thermal Analysis
Thermal analysis techniques like DSC and TGA are essential for assessing the thermal stability, hydration state, and purity of the API.[16][17]
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. Amorphous this compound does not show a sharp melting point but may exhibit a broad endotherm corresponding to water loss, followed by thermal degradation.[14][18] A patent for an amorphous form reports that melting begins around 136-137°C and occurs over a wide range.[4][13]
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of volatile components, such as water or residual solvents, and to determine the thermal decomposition profile of the material.[14]
-
Experimental Protocol (Simultaneous TGA-DSC):
-
Accurately weigh a small amount (typically 2-5 mg) of this compound into an appropriate crucible (e.g., aluminum).
-
Place the crucible into the simultaneous TGA-DSC analyzer.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss (TGA) and heat flow (DSC) simultaneously as a function of temperature.
-
Visualization of Analytical Workflows
Caption: Diagram 2: Comprehensive Analytical Characterization Workflow.
Caption: Diagram 3: Logical Flow for Solid-State Form Identification.
Conclusion
The comprehensive characterization of this compound is a critical activity in pharmaceutical development and manufacturing. Its molecular structure is defined by the 2:1 coordination of rosuvastatin molecules to a central zinc ion. A combination of spectroscopic (NMR, IR, MS), crystallographic (XRPD), and thermal (DSC, TGA) analyses provides a complete profile of the molecule. This multi-faceted analytical approach is essential for confirming the identity and structure, determining the solid-state form (amorphous vs. crystalline), assessing purity, and ensuring the overall quality and stability of this compound as an active pharmaceutical ingredient. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals working with this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. saudijournals.com [saudijournals.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. This compound | C44H54F2N6O12S2Zn | CID 23729485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Page loading... [guidechem.com]
- 9. GSRS [precision.fda.gov]
- 10. EP2013188B1 - this compound salt - Google Patents [patents.google.com]
- 11. Identification of transformation products of rosuvastatin in water during ZnO photocatalytic degradation through the use of associated LC-QTOF-MS to computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JP5702778B2 - Crystalline Form I of this compound Salt - Google Patents [patents.google.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. EP2066644A2 - Salts of rosuvastatin and processes for their preparation - Google Patents [patents.google.com]
Early-Stage In Vitro Studies of Rosuvastatin Zinc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. While the calcium salt of rosuvastatin is the most common formulation, interest in other salt forms, such as Rosuvastatin Zinc, is emerging. This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of this compound. It details the synthesis and physicochemical characterization of this compound and outlines key in vitro experimental protocols to assess its biological activity. Due to the limited published in vitro biological data specifically for this compound, this guide draws upon established methodologies from studies on Rosuvastatin Calcium to provide a robust framework for future research. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of novel statin formulations.
Introduction
Rosuvastatin is a synthetic statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, rosuvastatin effectively reduces endogenous cholesterol production, leading to an upregulation of LDL receptors in the liver and increased clearance of LDL cholesterol from the circulation. While Rosuvastatin Calcium is the widely used pharmaceutical form, the exploration of alternative salt forms like this compound is driven by the potential for altered physicochemical properties, such as solubility and stability, which could influence its biopharmaceutical profile.
This guide focuses on the foundational in vitro studies essential for the early-stage assessment of this compound. It covers the synthesis and characterization, and provides detailed experimental protocols for evaluating its potential therapeutic effects, including anti-inflammatory, antioxidant, and cytotoxic activities.
Synthesis and Physicochemical Characterization of this compound
The synthesis of this compound typically involves the reaction of Rosuvastatin or its salt with a zinc salt in a suitable solvent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of metal complexes of rosuvastatin.[1][2]
Materials:
-
Rosuvastatin
-
Zinc Chloride (ZnCl₂)
-
Methanol
-
Orthophosphoric acid
-
Thermostat
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) system (methanol:chloroform, 4:6)
-
Rotary evaporator
Procedure:
-
Prepare a methanolic solution of Rosuvastatin.
-
Prepare a methanolic solution of Zinc Chloride.
-
Mix the Rosuvastatin and Zinc Chloride solutions in a 2:1 molar ratio (Rosuvastatin:Zinc).
-
Add 2-3 drops of orthophosphoric acid to the reaction mixture.
-
Set up the reaction flask for reflux in a thermostat at 80°C for 3-5 hours.
-
Monitor the completion of the reaction using a TLC system (methanol:chloroform, 4:6).
-
Once the reaction is complete, filter the solution.
-
Evaporate the solvent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting precipitate for purification.
-
Determine the melting point and other physical characteristics of the synthesized this compound.
Physicochemical Characterization
The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.
| Parameter | Method | Expected Outcome |
| Structure | Infrared (IR) Spectroscopy | Confirms the coordination of the zinc atom with the carboxylic group of rosuvastatin. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure of the complex. | |
| Elemental Analysis | CHN Elemental Microanalysis | Determines the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula. |
| Morphology | X-ray Powder Diffraction (XRPD) | Determines the crystalline or amorphous nature of the salt. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal stability. |
| Solubility | Shake-flask method in various solvents | Determines the solubility profile, which is crucial for predicting oral bioavailability. |
Table 1: Physicochemical Characterization of this compound
In Vitro Biological Evaluation: A Framework
While specific in vitro biological data for Rosuvastastin Zinc is not extensively available, the following sections outline key experimental protocols based on studies with Rosuvastatin Calcium. These protocols provide a solid foundation for evaluating the biological activity of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of atherosclerosis. Statins have been shown to possess anti-inflammatory properties independent of their lipid-lowering effects. The NF-κB signaling pathway is a critical regulator of inflammation.
This protocol is designed to assess the effect of this compound on the activation of the NF-κB signaling pathway in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Cell culture medium and supplements
-
Western blotting apparatus and reagents
-
Antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin)
Procedure:
-
Culture HUVECs to confluence in appropriate cell culture plates.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce inflammation and activate the NF-κB pathway.
-
Lyse the cells and extract total protein.
-
Perform Western blotting to detect the levels of phosphorylated p65 (the active form) and total p65.
-
Quantify the band intensities and normalize the phosphorylated p65 levels to total p65 and the loading control.
-
A reduction in the ratio of phospho-p65 to total p65 in the presence of this compound would indicate its anti-inflammatory activity.
Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Antioxidant Activity
Oxidative stress plays a significant role in the development of atherosclerosis. Statins have been reported to possess antioxidant properties.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, ascorbic acid (positive control), or methanol (blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Figure 2: Workflow for the DPPH radical scavenging assay.
Cytotoxic Activity
While beneficial for their lipid-lowering effects, it is crucial to assess the potential cytotoxicity of new drug formulations. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
This protocol can be used to evaluate the cytotoxic effects of this compound on a relevant cell line, such as human liver cancer cells (HepG2), as the liver is the primary site of action for statins.
Materials:
-
HepG2 cells
-
This compound
-
Doxorubicin (as a positive control for cytotoxicity)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and doxorubicin for 24, 48, or 72 hours. Include untreated cells as a negative control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
| Cell Line | Treatment Duration (hours) | IC₅₀ (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Not Specified | 96.12 | [3][4] |
| A-375 (Melanoma) | 72 | 2.3 µM | [5] |
| WM1552C (Melanoma) | 72 | > 10 µM | [5] |
| BJ (Normal Fibroblasts) | 72 | 7.4 µM | [5] |
Table 2: Published IC₅₀ values for Rosuvastatin (calcium salt) in various cell lines. (Note: These values are for Rosuvastatin Calcium and serve as a reference for potential studies on this compound).
In Vitro Permeability Studies
Assessing the intestinal permeability of a drug is crucial for predicting its oral absorption. The Caco-2 cell monolayer model is a widely accepted in vitro method for this purpose as it mimics the human intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS or HPLC for drug quantification
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).
-
For apical-to-basolateral transport, add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.
-
For basolateral-to-apical transport, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the drug is a substrate for efflux transporters.
| Statin | P-gp Substrate | BCRP Substrate | MRP2 Substrate | Reference |
| Rosuvastatin | Yes | Yes | Yes | [6][7] |
| Atorvastatin | Yes | Yes | Yes | [6][7] |
| Fluvastatin | Yes | Yes | Yes | [6][7] |
Table 3: Efflux transporter interactions of various statins determined in Caco-2 cell models.
Conclusion
This technical guide provides a comprehensive framework for the early-stage in vitro evaluation of this compound. It outlines the synthesis and characterization of this novel salt form and details essential in vitro assays for assessing its biological activity. While direct in vitro biological data for this compound is currently limited, the established protocols for Rosuvastatin Calcium presented here offer a clear and robust path for future research. The data generated from these studies will be crucial in determining the potential advantages of this compound over existing formulations and will inform its further development as a therapeutic agent. Researchers are encouraged to utilize these methodologies to build a comprehensive in vitro profile of this compound, thereby contributing to the advancement of cardiovascular therapeutics.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. [PDF] Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvastatin | Semantic Scholar [semanticscholar.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pleiotropic Effects of Rosuvastatin in Cardiovascular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent synthetic statin, is a cornerstone in the management of dyslipidemia and the prevention of cardiovascular diseases. Beyond its well-established lipid-lowering effects, rosuvastatin exhibits a wide range of "pleiotropic" effects that are independent of its action on cholesterol synthesis.[1][2][3] These effects contribute significantly to its cardiovascular protective properties and include anti-inflammatory, antioxidant, and direct vascular benefits. This technical guide provides a comprehensive overview of the pleiotropic effects of rosuvastatin in various cardiovascular models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
A noteworthy area of investigation has been the potential synergistic effect of combining rosuvastatin with mineral supplements like zinc, given zinc's known antioxidant and anti-inflammatory properties.[4][5] However, clinical studies have consistently shown that the beneficial effects of rosuvastatin are independent of zinc supplementation.[2][3][4] Treatment with rosuvastatin does not significantly impact zinc status in patients, and the addition of zinc does not appear to enhance the hypolipidemic or pleiotropic effects of the drug.[2][3][4][5][6]
Data Presentation
The following tables summarize the quantitative data on the pleiotropic effects of rosuvastatin from various studies.
Table 1: Effects of Rosuvastatin on Lipid Profile and Inflammatory Markers
| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | p-value | Reference |
| Total Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 183.4 ± 38.2 mg/dL | 124.7 ± 28.9 mg/dL | -32.0% | <0.001 | [2] |
| LDL-Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 110.1 ± 33.5 mg/dL | 58.5 ± 24.9 mg/dL | -46.9% | <0.001 | [2] |
| HDL-Cholesterol | Coronary Artery Disease Patients | 10 mg/day | 4 months | 44.5 ± 11.2 mg/dL | 46.1 ± 10.9 mg/dL | +3.6% | >0.05 | [2] |
| Triglycerides | Coronary Artery Disease Patients | 10 mg/day | 4 months | 144.0 ± 64.7 mg/dL | 100.5 ± 43.4 mg/dL | -30.2% | <0.001 | [2] |
| hs-CRP | Coronary Artery Disease Patients | 10 mg/day | 4 months | 0.23 ± 0.29 mg/dL | 0.13 ± 0.15 mg/dL | -43.5% | <0.05 | [2] |
| hs-CRP | Patients with atherosclerosis | 10 mg/day | 4 months | Not Specified | Not Specified | Significant Reduction | Not Specified | [4] |
| C-reactive protein | Patients with low-to-moderate cardiovascular risk | 20 mg/day | Not Specified | Not Specified | Not Specified | Significant Decrease | p = 0.045 | [7] |
| Interleukin-6 | Patients with stable COPD | 10 mg/day | 12 weeks | 4.1 pg/mL | 4.1 pg/mL (stable) | 0% | Significant difference vs. placebo | [8] |
Table 2: Effects of Rosuvastatin on Endothelial Function and Oxidative Stress
| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Baseline Value (Mean ± SD) | Post-treatment Value (Mean ± SD) | Percentage Change | p-value | Reference |
| Flow-Mediated Dilation (FMD) | Patients with Inflammatory Joint Diseases | Not Specified | Not Specified | 7.10 ± 3.14 % | 8.70 ± 2.98 % | +22.5% | < 0.001 | [9] |
| Reactive Hyperemia Index | Patients with stable COPD and elevated hsCRP | 10 mg/day | 12 weeks | ~2.5 | ~2.8 | ~+12% | Significant vs. placebo | [8] |
| Superoxide Dismutase (SOD) Activity | Coronary Artery Disease Patients | 10 mg/day | 4 months | 1184 ± 193 U/g Hb | 1205 ± 195 U/g Hb | +1.8% | >0.05 | [2] |
| Glutathione Peroxidase (GPx) Activity | Coronary Artery Disease Patients | 10 mg/day | 4 months | 43.5 ± 8.1 U/g Hb | 44.2 ± 8.3 U/g Hb | +1.6% | >0.05 | [2] |
| Malondialdehyde (MDA) | LPS-challenged mice | Not Specified | Not Specified | Not Specified | Significantly decreased vs. LPS group | Not Specified | Not Specified | [10] |
| Reactive Oxygen Species (ROS) | LPS-challenged H9C2 cells | Not Specified | Not Specified | Not Specified | Significantly decreased vs. LPS group | Not Specified | Not Specified | [10] |
Table 3: Effects of Rosuvastatin on Plaque Stability
| Parameter | Model/Study Population | Rosuvastatin Dose | Duration | Observation | p-value | Reference |
| Shear Strain (SS) in total plaques | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | No significant change vs. baseline | Not Specified | [11] |
| Area Strain (AS) in total plaques | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | No significant change vs. baseline | Not Specified | [11] |
| SS in plaque shoulder | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | -0.87 ± 3.31% change from baseline | p = 0.028 (vs. control) | [11] |
| AS in plaque shoulder | New Zealand rabbits with atherosclerosis | 1.5 mg/kg/day | Not Specified | -2.75 ± 5.97% change from baseline | p = 0.009 (vs. control) | [11] |
| High-echoic plaque area | Ischemic stroke patients | 5 mg/day | 6 months | +65.8% change | p < 0.001 (vs. control) | [12] |
Experimental Protocols
Evaluation of Rosuvastatin with or without Zinc and Selenium Supplementation in Coronary Artery Disease Patients
-
Study Design: A double-blind, randomized, placebo-controlled trial.[2][6]
-
Participants: 76 patients with coronary artery disease.[2][6]
-
Intervention:
-
Primary Outcome Measures:
-
Lipid Profile: Total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides were measured at baseline and after 4 months.[2][6]
-
Inflammatory Marker: High-sensitivity C-reactive protein (hs-CRP) was measured at baseline and after 4 months.[2][6]
-
Oxidative Stress Markers: Activities of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in erythrocytes were determined.[2][6]
-
Mineral Status: Zinc and selenium concentrations in plasma and erythrocytes were measured.[2][6]
-
-
Statistical Analysis: Significance was determined using an α of 5% (two-tailed).[5]
Investigation of Rosuvastatin's Effect on Plaque Stability in an Animal Model
-
Animal Model: 14 purebred New Zealand rabbits.[11]
-
Induction of Atherosclerosis: Rabbits were fed a high-cholesterol diet, and the abdominal aorta endothelium was injured with a balloon catheter after 2 weeks.[11]
-
Intervention: At week 13, rabbits were randomized to:
-
Plaque Analysis:
-
Intravascular Ultrasound Elastography (IVUSE): IVUS images of the abdominal aortas were acquired to construct elastograms. Shear strain (SS) and area strain (AS) were calculated for total plaques and the shoulder of eccentric plaques.[11]
-
Histological Analysis: Lipid deposition, macrophage infiltration, and apoptosis in plaques were assessed.[11]
-
-
Biochemical Analysis: Serum triglycerides and LDL-C levels were measured.[11]
Assessment of Rosuvastatin's Cardioprotective Effects in a Sepsis-Induced Cardiac Injury Model
-
In Vivo Model: Lipopolysaccharide (LPS)-challenged mice.[10]
-
In Vitro Model: LPS-challenged H9C2 cardiomyocytes.[10]
-
Intervention: Treatment with rosuvastatin.
-
Outcome Measures:
-
Cardiac Function and Injury: Assessed by echocardiography and serum levels of lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I (cTnI).[10]
-
Apoptosis: Evaluated in myocardial tissue and H9C2 cells.[10]
-
Oxidative Stress: Measured by malondialdehyde (MDA) content, NADPH activity, reactive oxygen species (ROS) production, and superoxide dismutase (SOD) activity.[10]
-
Inflammation and Signaling Pathways: Expression of NLRP3, ASC, pro-caspase-1, TLR4, and p65, and levels of TNF-α, IL-1β, IL-18, and IL-6 were determined.[10]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by Rosuvastatin's pleiotropic effects.
Caption: A representative experimental workflow for studying plaque stability.
Caption: Rosuvastatin's inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.
Caption: Rosuvastatin's activation of the Akt/Nrf2/HO-1 antioxidant pathway.
References
- 1. Pleiotropic antioxidant potential of rosuvastatin in preventing cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The hypolipidemic and pleiotropic effects of rosuvastatin are not enhanced by its association with zinc and selenium supplementation in coronary artery disease patients: a double blind randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and immunomodulatory effects of rosuvastatin in patients with low-to-moderate cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]
- 9. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosuvastatin may stabilize atherosclerotic aortic plaque: transesophageal echocardiographic study in the EPISTEME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin-Zinc Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Its chemical structure, featuring a carboxylate group, lends itself to coordination with metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of rosuvastatin with zinc, focusing on the formation, characterization, and potential implications of the resulting metal complex. This document details the synthesis and characterization of the rosuvastatin-zinc complex, presents available quantitative data, and explores the potential interplay between rosuvastatin, zinc, and relevant biological signaling pathways.
Introduction to Rosuvastatin and its Coordination Potential
Rosuvastatin is a synthetic statin characterized by a heptenoic acid chain, which is the active moiety responsible for its therapeutic effect.[1] The presence of a carboxylic acid group, along with hydroxyl functionalities, makes rosuvastatin a potential ligand for metal ions. The carboxylate group can act as a Lewis base, donating electron density to a metal cation (a Lewis acid) to form a coordination complex. This interaction is of significant interest as it can influence the drug's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the formation of metal complexes could modulate the drug's biological activity or lead to novel therapeutic applications.
Zinc is an essential trace element in the human body, playing a crucial role as a cofactor in numerous enzymes and transcription factors. Given the potential for co-administration of rosuvastatin with supplements containing zinc, understanding their chemical interaction is vital.
Synthesis and Characterization of Rosuvastatin-Zinc Complex
The synthesis of a rosuvastatin-zinc complex has been reported in the literature, typically involving the reaction of rosuvastatin with a zinc salt in a suitable solvent.[2] The resulting complex is a stable entity where two rosuvastatin molecules coordinate with a central zinc ion.
Stoichiometry of the Complex
The stoichiometry of the rosuvastatin-zinc complex has been determined to be 1:2 (metal:ligand), meaning one zinc ion coordinates with two rosuvastatin molecules.[2] This has been established through techniques such as conductometric titration and the method of continuous variation (Job's plot).[2] PubChem also identifies "Rosuvastatin Zinc" as a chemical entity with a molecular formula of C44H54F2N6O12S2Zn, confirming the 2:1 ligand-to-metal ratio.[3]
Mode of Coordination
Spectroscopic evidence from Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy indicates that the coordination between rosuvastatin and the zinc ion occurs primarily through the carboxylate group of the rosuvastatin molecule.[2]
Quantitative Data
The following tables summarize the available quantitative data for the rosuvastatin-zinc complex based on published literature.
| Parameter | Value | Method of Determination | Reference |
| Stoichiometry (Zn:Ros) | 1:2 | Conductometric Titration, Job's Plot | [2] |
| Molecular Formula | C44H54F2N6O12S2Zn | - | [3] |
| Molecular Weight | 1026.4 g/mol | - | [3] |
| Characteristic IR Peaks (cm⁻¹) | Rosuvastatin | Rosuvastatin-Zinc Complex | Assignment | Reference |
| ν(C=O) of carboxylic acid | 1654 | 1651 | Stretching | [2] |
| ν(O-H) of carboxylic acid | 3625-3200 | 3209-3100 | Stretching | [2] |
| ¹H NMR Chemical Shifts (δ, ppm) | Rosuvastatin | Rosuvastatin-Zinc Complex | Assignment | Reference |
| Carboxylic acid proton (-COOH) | 10.25 | 10.85 | Downfield shift indicates coordination | [2] |
| Methylene protons adjacent to C=O | 3.56 | 1.16 | Significant upfield shift upon complexation | [2] |
Experimental Protocols
Synthesis of Rosuvastatin-Zinc Complex
This protocol is adapted from the method described by Tabassum et al. (2017).[2]
Materials:
-
Rosuvastatin
-
Zinc chloride (ZnCl₂)
-
Methanol
-
Deionized water
-
Thermostat
-
Reflux condenser
-
TLC plates (silica gel)
-
Developing solvent (e.g., methanol:chloroform 4:6)
-
Rotary evaporator
Procedure:
-
Dissolve a calculated amount of rosuvastatin in methanol.
-
In a separate flask, dissolve a stoichiometric amount of zinc chloride (1:2 molar ratio of Zn:Rosuvastatin) in methanol.
-
Add the zinc chloride solution to the rosuvastatin solution with stirring.
-
The reaction mixture is refluxed at a controlled temperature (e.g., 80°C) for several hours (e.g., 5 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solution to remove any insoluble impurities.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude complex.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Characterization Methods
Objective: To determine the stoichiometry of the complex.
Procedure:
-
Prepare equimolar solutions of rosuvastatin and zinc chloride in a suitable solvent (e.g., methanol).
-
Titrate the rosuvastatin solution with the zinc chloride solution.
-
Measure the conductance of the solution after each addition of the titrant.
-
Plot the conductance as a function of the volume of titrant added.
-
The inflection point in the titration curve indicates the stoichiometric ratio of the complex.
Objective: To confirm the stoichiometry of the complex.
Procedure:
-
Prepare a series of solutions containing varying mole fractions of rosuvastatin and zinc chloride, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the mole fraction of one of the components.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Objective: To identify the functional groups involved in coordination.
Procedure:
-
Obtain the FT-IR spectrum of pure rosuvastatin and the synthesized rosuvastatin-zinc complex.
-
Compare the spectra, paying close attention to the vibrational frequencies of the carboxylic acid and hydroxyl groups.
-
A shift in the characteristic absorption bands of the carboxylate group is indicative of its involvement in the coordination with the zinc ion.
Objective: To further elucidate the structure of the complex in solution.
Procedure:
-
Dissolve pure rosuvastatin and the synthesized complex in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectra for both samples.
-
Compare the chemical shifts of the protons, particularly the acidic proton of the carboxylic acid and adjacent protons.
-
Changes in the chemical shifts upon complexation provide information about the binding site.
Potential Signaling Pathway Interactions
While the direct biological activity of the rosuvastatin-zinc complex is not yet fully elucidated, the individual roles of rosuvastatin and zinc in cellular signaling suggest potential areas of interplay. Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase. Zinc is a known modulator of various signaling pathways, including the NF-κB pathway, which is also influenced by rosuvastatin.
HMG-CoA Reductase Pathway and Zinc
The HMG-CoA reductase pathway is central to cholesterol biosynthesis. Some evidence suggests that the synthesis of HMG-CoA reductase itself may be zinc-dependent. This implies that cellular zinc levels could potentially influence the efficacy of statins.
NF-κB Signaling Pathway
Both rosuvastatin and zinc have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. Rosuvastatin can suppress NF-κB activation, contributing to its anti-inflammatory effects. Zinc also plays a complex role in regulating NF-κB activity. The formation of a rosuvastatin-zinc complex, or the simultaneous presence of both entities, could therefore lead to a synergistic or antagonistic effect on this critical inflammatory pathway.
Visualizations
References
Discovery and development of Rosuvastatin Zinc as a drug candidate
An In-depth Technical Guide on the Discovery and Development of Rosuvastatin Zinc
The discovery of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase inhibitors, collectively known as statins, marked a pivotal breakthrough in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] Hypercholesterolemia is a primary risk factor for atherosclerosis, which can lead to severe cardiovascular, cerebrovascular, and peripheral vascular conditions.[1] Statins function by inhibiting the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase (HMGR), thereby reducing endogenous cholesterol production.[1][2]
The journey began in the 1970s when Japanese microbiologist Akira Endo discovered the first natural HMGR inhibitor, mevastatin (compactin), in a fermentation broth of Penicillium citrinum.[1][3] This was followed by the discovery of lovastatin from Aspergillus terreus, which became the first statin to be approved for commercial use in 1987.[4][5]
Subsequent research focused on creating synthetic statins with improved efficacy, safety, and pharmacokinetic profiles.[6] Rosuvastatin, a fully synthetic "super statin" discovered by Shionogi Pharmaceuticals, emerged as a highly potent agent with superior LDL-cholesterol (LDL-C) lowering capabilities.[7][8][9] Its development represents a significant milestone in medicinal chemistry, combining a deep understanding of enzyme-inhibitor interactions with advanced synthetic strategies.[7]
Like many pharmaceuticals, the active rosuvastatin moiety is formulated as a salt to improve its stability and handling. While rosuvastatin calcium is the most common form, this compound was developed as an alternative salt form. This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical development of rosuvastatin, with a specific focus on the emergence of this compound as a drug candidate.
Discovery, Design, and Rationale
The primary goal in the evolution of statins was to enhance the binding affinity and selectivity for the HMG-CoA reductase enzyme, particularly in the liver, the main site of cholesterol synthesis.[1] Rosuvastatin's design incorporated unique structural features to achieve this objective.
Unlike earlier statins derived from natural products, rosuvastatin is a fully synthetic compound.[8] Its structure includes a fluorophenyl group, common to Type 2 statins, which creates additional polar interactions with the enzyme.[1] The most distinctive feature of rosuvastatin is its polar methanesulfonamide group. This hydrophilic group confers low lipophilicity and forms a unique polar bond with the HMGR enzyme, resulting in a significantly stronger binding affinity compared to other statins.[1] This superior binding is directly correlated with its potent efficacy in lowering LDL-C.[1]
The development of this compound came later, as part of life-cycle management and the exploration of alternative formulations. Watson Pharmaceuticals (now part of Teva) submitted a New Drug Application (NDA) for this compound tablets and received tentative FDA approval in 2011.[10] The rationale for developing a new salt form often involves seeking improved physicochemical properties, such as stability or manufacturability, or establishing a distinct market position. For this compound, the primary goal was to demonstrate bioequivalence to the established calcium salt, Crestor®, to provide a therapeutically equivalent alternative.[10]
Mechanism of Action: The HMG-CoA Reductase Pathway
Rosuvastatin exerts its lipid-lowering effects by competitively and reversibly inhibiting HMG-CoA reductase.[2][8][9][11] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol synthesis cascade known as the mevalonate pathway.[2][12][13]
The inhibition of this crucial step leads to a series of downstream effects:
-
Reduced Hepatic Cholesterol Synthesis: By blocking mevalonate production, rosuvastatin depletes the intracellular pool of cholesterol in liver cells (hepatocytes).[8][11]
-
Upregulation of LDL Receptors: In response to the reduced intracellular cholesterol, liver cells increase the expression of LDL receptors on their surfaces.[2][11][13]
-
Increased LDL-C Clearance: The increased number of LDL receptors enhances the uptake and clearance of LDL-C from the bloodstream into the liver, thereby lowering plasma LDL-C levels.[2][13]
Rosuvastatin also reduces the production of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL), which further contributes to the reduction of VLDL and triglycerides in the circulation.[8]
Signaling Pathway Diagram
Caption: HMG-CoA Reductase Pathway and Rosuvastatin's Point of Inhibition.
Synthesis and Manufacturing
The synthesis of rosuvastatin is a complex, multi-step process that requires precise stereochemical control to produce the correct enantiomer, as the pharmacological activity is highly stereospecific. Various synthetic routes have been patented and published. A common strategy involves the synthesis of two key fragments: the pyrimidine-based "head" group and the chiral dihydroxyheptenoate "side chain," which are then coupled.
A generalized synthetic approach is described below:
-
Synthesis of the Pyrimidine Core: This typically starts with building the substituted pyrimidine ring. For example, a key intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde, is synthesized.[14]
-
Synthesis of the Chiral Side Chain: The chiral side chain, containing the (3R, 5S)-dihydroxy stereocenters, is prepared separately. This often involves asymmetric synthesis techniques to ensure the correct stereochemistry. One patented method starts with (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate.[15]
-
Coupling Reaction: The pyrimidine aldehyde and the side chain fragment (often in the form of a phosphonium salt or a sulfone) are coupled together. A Wittig reaction or a Julia-Kocienski olefination are common methods used for this crucial carbon-carbon bond formation.[14][15]
-
Deprotection and Reduction: Protecting groups on the hydroxyl and carboxyl functions of the side chain are removed. The ketone on the side chain is stereoselectively reduced to a hydroxyl group.
-
Saponification and Salt Formation: The ester is hydrolyzed (saponified) to the carboxylic acid. Finally, the active rosuvastatin acid is converted to its desired salt form by reacting it with a soluble calcium or zinc salt, such as calcium chloride or zinc acetate.[14]
Synthetic Workflow Diagram
Caption: Generalized Synthetic Workflow for Rosuvastatin Salts.
Pharmacokinetics and Pharmacodynamics
Rosuvastatin exhibits a unique pharmacokinetic profile that contributes to its high efficacy and relatively low potential for certain drug-drug interactions.[8]
Pharmacokinetics (PK): The key PK parameters of rosuvastatin are summarized in the table below. It is characterized by a relatively long elimination half-life, allowing for once-daily dosing. Its bioavailability is approximately 20%, and it is extensively taken up by the liver, its primary site of action.[16][17] Metabolism is limited and occurs mainly via the CYP2C9 isoenzyme, with minimal involvement of the more common CYP3A4 enzyme.[8][16] This reduces the risk of interactions with drugs that are metabolized by CYP3A4, a common issue with other statins like atorvastatin and simvastatin.[8]
| Parameter | Value | Reference |
| Absolute Bioavailability | ~20% | [16][17] |
| Time to Peak (Tmax) | 3 - 5 hours | [16][18] |
| Plasma Protein Binding | ~88% (mainly albumin) | [16] |
| Volume of Distribution (Vd) | ~134 Liters | [16][17] |
| Metabolism | Limited (~10%); primarily by CYP2C9 | [8][16][17] |
| Primary Metabolite | N-desmethyl rosuvastatin (~1/6 to 1/2 activity) | [16] |
| Elimination Half-life (t1/2) | ~19 hours | [9][16] |
| Excretion | ~90% in feces (unchanged drug and metabolites) | [16][17] |
Table 1: Summary of Rosuvastatin Pharmacokinetic Parameters in Humans.
Pharmacodynamics (PD): Rosuvastatin is highly effective at lowering LDL-C. Its high affinity for HMG-CoA reductase results in potent, dose-dependent reductions in LDL-C levels.[8][9] Clinical studies have consistently shown that rosuvastatin produces greater reductions in LDL-C compared to milligram-equivalent doses of other statins like atorvastatin and simvastatin.[9] It also produces modest increases in HDL-cholesterol (HDL-C) and reductions in triglycerides.[13]
This compound vs. Rosuvastatin Calcium
The active therapeutic moiety of the drug is the rosuvastatin anion. The cation (calcium or zinc) serves as a counter-ion to form a stable salt. From a clinical and pharmacological standpoint, there is no significant difference between this compound and rosuvastatin calcium.[19] The development of this compound was pursued under a 505(b)(2) NDA pathway, which relies on the safety and efficacy data of a previously approved drug (the reference drug, rosuvastatin calcium). This pathway requires the new product to be bioequivalent to the reference product.
While no head-to-head clinical trials comparing the long-term cardiovascular outcomes of the two salt forms have been published, studies have shown that zinc supplementation does not enhance the lipid-lowering or anti-inflammatory effects of rosuvastatin.[20][21][22][23] This suggests that the zinc cation in the salt formulation is not expected to provide additional therapeutic benefits beyond its role as a counter-ion. The choice between the two salt forms is therefore primarily a matter of pharmaceutical formulation and market availability.
Clinical Efficacy
The clinical development program for rosuvastatin was extensive, demonstrating its efficacy and safety across a wide range of patient populations. The primary endpoint in most pivotal trials was the percentage change in LDL-C from baseline.
| Study/Trial Highlight | Dosage(s) | Key Finding | Reference |
| Dose-Ranging Studies | 5-40 mg/day | LDL-C reduction of 46% to 65% | [9][19] |
| Comparative Trials | 10-80 mg/day | Greater LDL-C reduction compared to atorvastatin, simvastatin, and pravastatin at equivalent doses. | [9] |
| JUPITER Trial | 20 mg/day | In patients with low LDL-C but elevated hs-CRP, rosuvastatin significantly reduced the incidence of major cardiovascular events. | N/A |
| ECLIPSE Study | Titrated up to 40 mg | Rosuvastatin 40 mg was more effective than atorvastatin 80 mg in reducing LDL-C. | [16] |
Table 2: Summary of Key Clinical Efficacy Data for Rosuvastatin.
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on HMG-CoA reductase activity.
Methodology:
-
Reagents and Materials: Recombinant human HMG-CoA reductase, HMG-CoA substrate, NADPH cofactor, reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT), this compound stock solution, and a microplate reader.
-
Procedure: a. Prepare serial dilutions of this compound in the reaction buffer. b. In a 96-well plate, add the enzyme solution to wells containing either the buffer (control), or different concentrations of this compound. c. Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH. d. Incubate the plate at 37°C. e. Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm over time. The rate of reaction is proportional to the rate of this decrease.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each rosuvastatin concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the key pharmacokinetic parameters of a single oral dose of this compound.
Methodology:
-
Study Design: A single-center, open-label, single-dose, two-way crossover study comparing this compound to rosuvastatin calcium. A washout period of at least 14 days separates the two treatment periods.
-
Subjects: Healthy adult male and female volunteers meeting specific inclusion/exclusion criteria.
-
Procedure: a. After an overnight fast, subjects receive a single oral dose of the test product (this compound) or reference product (rosuvastatin calcium). b. Serial blood samples are collected in tubes containing an anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72 hours). c. Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method: Plasma concentrations of rosuvastatin are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles for each subject using non-compartmental analysis. Statistical tests are performed to assess bioequivalence.
Experimental Workflow Diagram
Caption: General Drug Discovery and Development Workflow.
Conclusion
Rosuvastatin represents a pinnacle of rational drug design in the statin class, offering high potency and a favorable pharmacokinetic profile. Its development was driven by a deep understanding of the structure-activity relationship at the HMG-CoA reductase active site. The introduction of this compound as an alternative salt to the widely used calcium form provides a therapeutically equivalent option for clinicians and patients. The journey from the initial discovery of natural statins to the synthesis of highly optimized molecules like rosuvastatin underscores the power of medicinal chemistry to significantly impact global health by providing effective treatments for chronic conditions like hypercholesterolemia and reducing the burden of cardiovascular disease.
References
- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 10. Watson's this compound Tablets Receive Tentative FDA Approval [prnewswire.com]
- 11. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. wjpmr.com [wjpmr.com]
- 15. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
- 16. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 17. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 18. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. The beneficial effects of rosuvastatin are independent of zinc supplementation in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The hypolipidemic and pleiotropic effects of rosuvastatin are not enhanced by its association with zinc and selenium supplementation in coronary artery disease patients: a double blind randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Formulation of Rosuvastatin Zinc Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to lower elevated cholesterol levels and prevent cardiovascular events.[1][2] Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[1][3] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[3][4] Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory actions, which contribute to its cardiovascular benefits.[5][6]
Despite its efficacy, rosuvastatin has a low oral bioavailability of approximately 20%, primarily due to its poor solubility and significant first-pass metabolism.[7][8] To overcome these limitations, nanoparticulate drug delivery systems have emerged as a promising strategy to enhance the solubility, dissolution rate, and ultimately, the bioavailability of rosuvastatin.[7][9] The formulation of rosuvastatin into nanoparticles can also offer controlled and sustained drug release.[1][9]
This document provides detailed application notes and protocols for the formulation of Rosuvastatin Zinc nanoparticles, a novel approach aimed at improving the therapeutic efficacy of rosuvastatin. The formation of a zinc salt of rosuvastatin can offer improved stability, and its incorporation into a nanoparticle formulation is hypothesized to enhance its delivery.[10][11] While specific data for this compound nanoparticles is limited, this document outlines a proposed synthesis method based on established techniques and provides comparative data from other rosuvastatin nanoparticle formulations.
Signaling Pathways
Cholesterol Biosynthesis Pathway and Rosuvastatin's Action
Rosuvastatin primarily acts on the mevalonate pathway in the liver to inhibit cholesterol synthesis.
Pleiotropic Effects of Rosuvastatin
Statins, including rosuvastatin, exhibit beneficial cardiovascular effects that are independent of their lipid-lowering activity. These pleiotropic effects are largely attributed to the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho and Rac.[12]
Experimental Protocols
Proposed Synthesis of this compound Nanoparticles
This protocol is a proposed method based on the synthesis of this compound salt and subsequent nanoparticle formation using the solvent evaporation technique.
Part 1: Synthesis of this compound Salt [10][11]
-
Dissolution: Dissolve Rosuvastatin Calcium in a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Reaction: In a separate vessel, dissolve a zinc salt (e.g., zinc chloride or zinc acetate) in an alcohol (e.g., ethanol).
-
Salt Formation: Slowly add the zinc salt solution to the rosuvastatin solution with continuous stirring at room temperature. The molar ratio of rosuvastatin to zinc salt should be approximately 2:1.
-
Incubation: Stir the reaction mixture for several hours (e.g., 2-8 hours) at a slightly elevated temperature (e.g., 50°C).
-
Isolation: Evaporate the solvent under reduced pressure. The resulting solid can be precipitated using a non-solvent like diethyl ether.
-
Purification: Filter and wash the precipitate with the non-solvent and dry under vacuum.
Part 2: Formulation of Nanoparticles by Solvent Evaporation [13][14]
-
Organic Phase Preparation: Dissolve the synthesized this compound salt and a polymer (e.g., PLGA, Chitosan) in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 407, Tween 80).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for a sufficient duration to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the pellet with deionized water multiple times to remove any unentrapped drug and excess stabilizer.
-
Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Characterization of this compound Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential [15][16]
-
Sample Preparation: Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Measurement: Analyze the dispersion using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Parameters: Set the temperature to 25°C and the scattering angle to 90° or 173°.
-
Data Acquisition: Perform the measurements in triplicate to ensure reproducibility. The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential.
Entrapment Efficiency (EE) and Drug Loading (DL) [15]
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of unentrapped this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation:
-
Entrapment Efficiency (%EE): (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): (%DL) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Morphological Analysis [7][12]
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air dry. For Transmission Electron Microscopy (TEM), place a drop on a carbon-coated copper grid.
-
Coating: Sputter-coat the dried sample with a thin layer of gold for Scanning Electron Microscopy (SEM) analysis to make it conductive.
-
Imaging: Observe the morphology of the nanoparticles under SEM or TEM.
In Vitro Drug Release Studies[1][4]
The dialysis bag method is commonly used to assess the in vitro drug release profile.
-
Preparation: Suspend a known amount of this compound nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of rosuvastatin in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released against time.
Data Presentation
The following tables summarize representative quantitative data for various Rosuvastatin nanoparticle formulations from the literature. This data is provided for comparative purposes, as specific data for this compound nanoparticles is not yet widely available.
Table 1: Physicochemical Properties of Rosuvastatin Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Polymeric Nanoparticles | PLGA | 181 - 720 | 0.18 - 0.72 | -6.24 to -13.4 | 65.67 - 80.68 | [3] |
| Solid Lipid Nanoparticles | Stearic Acid | 134 - 351 | 0.13 - 0.33 | -17 to -41 | ~97 | [5] |
| Nanosuspension | HPMC/PVP | 461.8 ± 16.68 | N/A | -31.8 ± 7.22 | N/A | [4] |
| Chitosan Nanoparticles | Chitosan | 231.52 - 405.25 | N/A | N/A | High | [7] |
Table 2: In Vitro Drug Release and Pharmacokinetic Parameters of Rosuvastatin Nanoparticles
| Formulation Type | In Vitro Release (at 24h) | Cmax (ng/mL) | AUC (ng.h/mL) | Bioavailability Enhancement | Reference |
| Polymeric Nanoparticles | >90% | Significantly Increased | Significantly Increased | N/A | [1][3] |
| Solid Lipid Nanoparticles | ~88% (at 12h) | 1.4-fold increase | 8.5-fold increase | 4.44-fold | [5] |
| Nanosuspension | ~72% (at 1h) | 82.35 | Significantly Increased | N/A | [4] |
Experimental Workflow
The following diagram illustrates a logical workflow for the formulation and evaluation of this compound nanoparticles.
Conclusion
The formulation of this compound nanoparticles presents a viable and innovative strategy to address the challenges of poor solubility and low bioavailability associated with this widely used statin. The proposed protocols for synthesis and characterization, based on established methodologies, provide a solid framework for researchers to develop and evaluate these novel nanoparticles. The expected outcomes include enhanced dissolution, sustained drug release, and improved pharmacokinetic profiles, which could translate to improved therapeutic efficacy and patient compliance. Further research is warranted to generate specific data on this compound nanoparticles to validate their potential in a clinical setting.
References
- 1. Development and assessment of nano drug delivery systems for combined delivery of rosuvastatin and ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign [ouci.dntb.gov.ua]
- 3. kjpp.net [kjpp.net]
- 4. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization and pharmacokinetic evaluation of rosuvastatin calcium incorporated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - FORMULATION AND CHARACTERIZATION OF ROSUVASTATIN CALCIUM NANOPARTICLES - figshare - Figshare [figshare.com]
- 8. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 9. jetir.org [jetir.org]
- 10. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 11. EP2013188B1 - this compound salt - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencescholar.us [sciencescholar.us]
- 15. researchgate.net [researchgate.net]
- 16. FORMULATION DEVELOPMENT, CHARACTERIZATION, AND IN VITRO-IN VIVO STUDY OF ANTIHYPERLIPIDEMIC DRUG ROSUVASTATIN CALCIUM - SOLID LIPID NANOPARTICLES | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Quantification of Rosuvastatin Zinc in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis.[1][2][3] It is widely prescribed for the treatment of dyslipidemia.[1][2] Accurate quantification of Rosuvastatin in human plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2][4][5] This document provides a detailed protocol for the quantification of Rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[2][4][6] Rosuvastatin Zinc is a salt form of Rosuvastatin.[3][7][8]
Experimental Protocols
This protocol outlines a common and effective method for the analysis of Rosuvastatin in human plasma.
1. Materials and Reagents
-
Rosuvastatin reference standard
-
Internal Standard (IS): Rosuvastatin-d6 is a commonly used stable isotope-labeled internal standard.[6][9] Other alternatives include Atorvastatin[1][5], Gliclazide[2], Fluconazole, Carbamazepine[10], and Cilostazol.[4]
-
Reagents for sample preparation (e.g., protein precipitation solvent, solid-phase extraction cartridges, or liquid-liquid extraction solvents)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Rosuvastatin and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.[1][10] Store these solutions at 2-8°C or -20°C.[1][10]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50% methanol in water).[6]
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.[1][2][6] Typical calibration ranges are from approximately 0.1 or 0.5 ng/mL to 50 or 200 ng/mL.[1][2][4][6]
3. Sample Preparation
The goal of sample preparation is to extract Rosuvastatin and the internal standard from the plasma matrix and remove potential interferences. Three common methods are:
-
Protein Precipitation (PPT): This is a simple and rapid method.
-
To a 200 µL aliquot of plasma sample, add 50 µL of the internal standard working solution and vortex.[6]
-
Add 750 µL of a cold protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly for about 5 minutes.[6]
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.[4][6]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
Solid-Phase Extraction (SPE): This method provides cleaner extracts compared to PPT.[1][9]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[9]
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.[1][9]
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid, 10% methanol) to remove interferences.[9]
-
Elute Rosuvastatin and the IS with a stronger solvent (e.g., 90% methanol).[9]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.[9]
-
-
Liquid-Liquid Extraction (LLE): This technique is also widely used for sample clean-up.
-
To a plasma sample with internal standard, add an immiscible organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).[2]
-
Vortex the mixture to facilitate the transfer of the analyte and IS into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.[4]
-
Reconstitute the residue in the mobile phase.
-
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.[2][6]
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][6] The composition can be isocratic or a gradient.
-
Flow Rate: Typical flow rates range from 0.4 to 1.0 mL/min.[1][6]
-
Injection Volume: 5-20 µL.[2]
-
-
Mass Spectrometry (MS/MS):
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Rosuvastatin in human plasma based on published methods.
| Parameter | Typical Value | References |
| Linearity Range | 0.1 - 100 ng/mL | [2][4][6][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [1][2][4][10] |
| Accuracy | Within ±15% of nominal concentration | [4][6] |
| Precision (Intra- and Inter-day) | ≤15% RSD | [4][6] |
| Recovery | >50% | [1] |
| Stability | Stable under various storage conditions (freeze-thaw, short-term, long-term) | [1][6] |
Experimental Workflow Diagram
Caption: Experimental workflow for Rosuvastatin quantification in human plasma.
This comprehensive protocol provides a robust and reliable method for the quantification of Rosuvastatin in human plasma, suitable for a variety of research and clinical applications. Adherence to good laboratory practices and method validation according to regulatory guidelines (e.g., FDA) is crucial for obtaining accurate and reproducible results.[1]
References
- 1. scielo.br [scielo.br]
- 2. file.scirp.org [file.scirp.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. This compound | C44H54F2N6O12S2Zn | CID 23729485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rosuvastatin Zinc in Targeted Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rosuvastatin Zinc in cardiovascular research. This document details the molecular mechanisms, relevant signaling pathways, and established experimental protocols to investigate its therapeutic potential in cardiovascular diseases such as atherosclerosis.
Introduction
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] By reducing endogenous cholesterol production, rosuvastatin effectively lowers low-density lipoprotein cholesterol (LDL-C), a primary driver of atherosclerosis.[1][2][3] Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic properties, including improving endothelial function, stabilizing atherosclerotic plaques, and exerting anti-inflammatory effects, which contribute to its cardiovascular benefits.[2][3][4]
Zinc is an essential trace element with crucial roles in maintaining cardiovascular health. It functions as an antioxidant, stabilizes cellular membranes, and possesses anti-inflammatory properties.[4][5] Mechanistically, zinc is implicated in modulating key signaling pathways involved in atherosclerosis, including the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) signaling cascades.[6][7]
Given the distinct yet potentially complementary roles of rosuvastatin and zinc in cardiovascular pathophysiology, research into their combined application is of significant interest. This document outlines the current understanding and provides practical protocols for researchers investigating the effects of this compound.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the effects of rosuvastatin therapy, with and without zinc supplementation, on key cardiovascular risk markers.
Table 1: Effect of Rosuvastatin With and Without Zinc Supplementation on Lipid Profile
| Parameter | Rosuvastatin Only (Change from Baseline) | Rosuvastatin + Zinc (Change from Baseline) | Reference(s) |
| Total Cholesterol | ↓ | ↓ | [4],[8] |
| LDL-Cholesterol | ↓ | ↓ | [4],[8] |
| HDL-Cholesterol | ↑ or ↔ | ↑ or ↔ | [4],[8] |
| Triglycerides | ↓ | ↓ | [4],[8] |
| No significant difference was observed between the two groups, indicating that the lipid-lowering effects of rosuvastatin are independent of zinc supplementation. |
Table 2: Effect of Rosuvastatin With and Without Zinc Supplementation on Inflammatory Markers and Antioxidant Enzymes
| Parameter | Rosuvastatin Only (Change from Baseline) | Rosuvastatin + Zinc (Change from Baseline) | Reference(s) |
| hs-CRP | ↓ | ↓ | [4],[8] |
| Superoxide Dismutase (SOD) Activity | ↔ | ↔ | [4],[5] |
| Glutathione Peroxidase (GPx) Activity | ↔ | ↔ | [4],[5] |
| Rosuvastatin effectively reduces the inflammatory marker hs-CRP, and this effect is not enhanced by zinc supplementation. Similarly, neither treatment significantly altered the activity of the antioxidant enzymes SOD and GPx in the studied populations. |
Signaling Pathways and Mechanisms
This compound's therapeutic potential in cardiovascular disease can be attributed to its modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
HMG-CoA Reductase Inhibition and Pleiotropic Effects
The primary mechanism of rosuvastatin is the competitive inhibition of HMG-CoA reductase. This action not only reduces cholesterol synthesis but also leads to pleiotropic effects by decreasing the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of small GTP-binding proteins like RhoA.
Modulation of Inflammatory and Differentiation Pathways
Rosuvastatin can influence monocyte differentiation and macrophage polarization, key processes in atherosclerosis, through the p38 MAPK/ERK and PPAR-γ signaling pathways. Zinc also plays a role in modulating inflammatory responses through NF-κB and PPAR pathways.
Experimental Protocols
Detailed methodologies for key experiments to assess the cardiovascular effects of this compound are provided below.
Cholesterol Efflux Assay in Macrophages
This protocol measures the capacity of serum (from treated subjects) or specific acceptors to promote the removal of cholesterol from cultured macrophages, a key step in reverse cholesterol transport.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
[³H]-cholesterol
-
Serum-free RPMI-1640 medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Apolipoprotein A-I (ApoA-I) or HDL as cholesterol acceptors
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture macrophages in RPMI-1640 with 10% FBS. For THP-1 monocytes, differentiate into macrophages by incubating with 100 nM PMA for 48-72 hours.
-
-
Cholesterol Labeling:
-
Incubate the macrophages with [³H]-cholesterol (1 µCi/mL) in culture medium for 24-48 hours to allow for cholesterol loading.
-
-
Equilibration:
-
Wash the cells three times with PBS.
-
Incubate the cells in serum-free RPMI-1640 medium containing 0.2% BSA for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I, 50 µg/mL HDL, or 2.8% serum from treated subjects).
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent efflux = [Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)] x 100.
-
Western Blot Analysis of Signaling Proteins
This protocol details the detection of total and phosphorylated proteins in key signaling pathways modulated by this compound.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-PPAR-γ)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Reactive Oxygen Species (ROS) in Endothelial Cells
This protocol describes a method to quantify intracellular ROS levels in human umbilical vein endothelial cells (HUVECs) using a fluorescent probe.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluence.
-
Treat cells with this compound and/or an ROS inducer (e.g., H₂O₂) for the desired duration.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Analysis:
-
Quantify the fluorescence intensity relative to control cells.
-
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
This is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of vascular health. This protocol is for clinical research settings.
Materials:
-
High-resolution ultrasound system with a vascular probe
-
Blood pressure cuff
-
ECG monitoring
Procedure:
-
Patient Preparation:
-
The patient should fast for at least 8 hours and refrain from caffeine and smoking.
-
The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
-
Baseline Measurement:
-
Image the brachial artery in a longitudinal plane.
-
Record the baseline diameter of the artery and blood flow velocity using Doppler.
-
-
Reactive Hyperemia:
-
Inflate a blood pressure cuff on the forearm to 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Rapidly deflate the cuff.
-
-
Post-Occlusion Measurement:
-
Record the brachial artery diameter continuously for 2 minutes and blood flow velocity for 15 seconds after cuff deflation.
-
-
Calculation:
-
FMD (%) = [(Peak post-occlusion diameter - Baseline diameter) / Baseline diameter] x 100.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on atherosclerosis in a cell culture model.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin inhibit ox-LDL-induced platelet activation by the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting GGTase-I Activates RHOA, Increases Macrophage Reverse Cholesterol Transport, and Reduces Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-crystallization of Rosuvastatin Zinc with Excipients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. While the calcium salt of rosuvastatin is the most common form, the zinc salt offers an alternative with potentially different physicochemical properties. Co-crystallization is a crystal engineering technique that can be employed to enhance the solubility, dissolution rate, bioavailability, and stability of active pharmaceutical ingredients (APIs) without altering their chemical structure. This document provides detailed application notes and protocols for the development of Rosuvastatin Zinc co-crystals with various excipients.
It is important to note that while extensive research has been conducted on the co-crystallization of Rosuvastatin Calcium, specific literature on this compound co-crystals is limited. The following protocols are therefore adapted from established methods for Rosuvastatin Calcium and should be considered as a starting point for experimental investigation and validation with this compound.
Principle of Co-crystallization
Co-crystals are multi-component crystalline solids in which the API and a co-former (an excipient in this context) are present in a definite stoichiometric ratio within the same crystal lattice.[1] These components are held together by non-covalent interactions, most commonly hydrogen bonds.[2] By selecting appropriate co-formers, it is possible to modulate the physicochemical properties of the API. For Rosuvastatin, which is a BCS Class II drug with low solubility and high permeability, co-crystallization presents a promising strategy to improve its oral bioavailability.[3][4][5]
Selection of Co-formers
The choice of co-former is critical for successful co-crystal formation and for achieving the desired improvement in physicochemical properties. Generally recognized as safe (GRAS) excipients are preferred for pharmaceutical applications. Based on successful co-crystallization studies with Rosuvastatin Calcium, promising candidates for this compound include:
-
Amino Acids: L-asparagine and L-glutamine have been shown to form co-crystals with Rosuvastatin Calcium, significantly improving its solubility and dissolution rate.[2] The amide and carboxylic acid functional groups in amino acids can form robust hydrogen bonds with the hydroxyl and carboxylic acid groups of rosuvastatin.
-
Carboxylic Acids: Simple organic acids can act as effective co-formers.
-
Other GRAS-listed substances: Co-formers like sorbitol and vanillin have also been reported to enhance the bioavailability of Rosuvastatin Calcium.[3][4]
Experimental Protocols
The most commonly employed and successful technique for preparing Rosuvastatin co-crystals is the solvent evaporation method .[2][3][4]
Protocol 1: Solvent Evaporation Co-crystallization of this compound with L-Asparagine
Materials:
-
This compound
-
L-Asparagine (co-former)
-
Methanol (analytical grade)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Sonicator
-
0.45 µm membrane filters
-
Desiccator
Procedure:
-
Stoichiometric Ratio Determination: Based on studies with Rosuvastatin Calcium, a 1:1 molar ratio of Rosuvastatin to L-Asparagine is a good starting point.[2] Accurately weigh the required amounts of this compound and L-Asparagine.
-
Dissolution:
-
Dissolve the weighed this compound in a minimal amount of methanol in a beaker. Use sonication to aid dissolution if necessary.
-
In a separate beaker, dissolve the L-Asparagine in a minimal amount of a methanol/water mixture (e.g., 5:1 v/v).[3][4] Gentle heating and sonication can be used to ensure complete dissolution.
-
-
Mixing and Crystallization:
-
Washing and Drying:
-
Once the solvent has fully evaporated, a solid residue will remain.
-
Wash the obtained solid 3-5 times with a small amount of a methanol/water (5:1) mixture to remove any unbound drug and co-former.[3][4]
-
Filter the washed co-crystals using a 0.45 µm membrane filter.
-
Dry the resulting product overnight in a desiccator to remove any residual solvent.[3][4]
-
Characterization of Co-crystals
Thorough characterization is essential to confirm the formation of a new crystalline phase and to evaluate its physicochemical properties.
| Characterization Technique | Purpose | Expected Observations for Co-crystal Formation |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase. | The PXRD pattern of the co-crystal should exhibit unique diffraction peaks that are different from the patterns of the individual starting materials (this compound and the co-former).[3][5] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, such as melting point. | The DSC thermogram of the co-crystal should show a single, sharp endothermic peak at a melting point that is different from those of the individual components.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups and intermolecular interactions. | Shifts in the vibrational frequencies of key functional groups (e.g., O-H, C=O, N-H) can indicate the formation of new hydrogen bonds between this compound and the co-former.[2] |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the crystals. | The SEM images of the co-crystals will likely show a different crystal habit and morphology compared to the starting materials.[3][4] |
| Solubility Studies | To quantify the improvement in solubility. | The apparent solubility of the co-crystals in a relevant buffer (e.g., pH 6.8 phosphate buffer) is expected to be significantly higher than that of this compound alone.[2] |
| Dissolution Studies | To evaluate the rate of drug release. | The in vitro dissolution rate of the co-crystals is expected to be faster than that of this compound.[2] |
Quantitative Data Summary (from Rosuvastatin Calcium Studies)
The following tables summarize the reported improvements in solubility and dissolution for Rosuvastatin Calcium co-crystals, which can serve as a benchmark for the development of this compound co-crystals.
Table 1: Solubility Enhancement of Rosuvastatin Calcium Co-crystals
| Co-former | Molar Ratio (RSC:Co-former) | Fold Increase in Solubility | Reference |
| L-Asparagine | 1:1 | ~2-fold | [3][4] |
| L-Glutamine | 1:1 | 1.60-fold | [2] |
Table 2: Dissolution Rate Enhancement of Rosuvastatin Calcium Co-crystals
| Co-former | Molar Ratio (RSC:Co-former) | Fold Increase in Dissolution Rate (in pH 6.8 buffer) | Reference |
| L-Asparagine | 1:1 | ~2-fold | [3][4] |
| L-Glutamine | 1:1 | 1.94-fold | [2] |
Visualizations
Experimental Workflow for Solvent Evaporation Co-crystallization
Caption: Workflow for Solvent Evaporation Co-crystallization.
Logical Relationship in Co-crystal Formation and Property Enhancement
Caption: Co-crystallization for enhanced drug properties.
Conclusion
Co-crystallization of this compound with suitable excipients presents a viable strategy to overcome the challenges associated with its poor solubility. The solvent evaporation technique is a straightforward and effective method for screening and producing co-crystals. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to explore this promising formulation approach. It is reiterated that while these protocols are based on successful studies with Rosuvastatin Calcium, they will require optimization and validation for this compound. Successful development of this compound co-crystals could lead to improved therapeutic efficacy and patient compliance.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. ehealthme.com [ehealthme.com]
- 4. This compound | C44H54F2N6O12S2Zn | CID 23729485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro-In Vivo Correlation (IVIVC) Studies of Rosuvastatin Zinc Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to IVIVC for Rosuvastatin Zinc
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. For oral solid dosage forms, the in vitro property is typically the rate and extent of drug dissolution, while the in vivo response is the plasma drug concentration-time profile. Rosuvastatin, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability. For such drugs, the in vitro dissolution can be the rate-limiting step for in vivo absorption, making them ideal candidates for the development of a meaningful IVIVC.
This compound is a salt form of Rosuvastatin. The development of a robust IVIVC for this compound formulations is highly valuable as it can serve as a surrogate for in vivo bioequivalence studies, support the setting of dissolution specifications, and facilitate the approval of post-approval changes with a reduced regulatory burden.
This document provides a comprehensive guide to developing a Level A IVIVC for this compound formulations, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.
Data Presentation: In Vitro Dissolution and In Vivo Pharmacokinetics
To establish a Level A IVIVC, it is essential to develop formulations with different release rates. For the purpose of this protocol, we will consider three hypothetical this compound formulations: a fast-release (FR), a medium-release (MR), and a slow-release (SR) formulation. The following tables present synthesized but realistic data for these formulations.
Table 1: In Vitro Dissolution Profiles of this compound Formulations
| Time (hours) | Mean % Drug Dissolved (FR) | Mean % Drug Dissolved (MR) | Mean % Drug Dissolved (SR) |
| 0.5 | 45 | 25 | 10 |
| 1 | 85 | 48 | 22 |
| 2 | 98 | 75 | 40 |
| 4 | 100 | 92 | 65 |
| 8 | 100 | 100 | 88 |
| 12 | 100 | 100 | 97 |
| 24 | 100 | 100 | 100 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations (Single 20 mg dose)
| Parameter | Fast-Release (FR) | Medium-Release (MR) | Slow-Release (SR) |
| Cmax (ng/mL) | 22.5 | 15.8 | 9.7 |
| Tmax (hours) | 1.5 | 4.0 | 8.0 |
| AUC0-t (ng·h/mL) | 185.4 | 188.2 | 190.1 |
| AUC0-inf (ng·h/mL) | 192.1 | 195.5 | 198.6 |
Table 3: Mean In Vivo Plasma Concentrations of Rosuvastatin (ng/mL)
| Time (hours) | Fast-Release (FR) | Medium-Release (MR) | Slow-Release (SR) |
| 0.5 | 15.2 | 5.1 | 1.2 |
| 1 | 20.1 | 10.3 | 3.5 |
| 2 | 18.5 | 14.2 | 6.8 |
| 4 | 9.3 | 15.1 | 8.9 |
| 8 | 3.1 | 8.5 | 9.5 |
| 12 | 1.2 | 4.3 | 7.1 |
| 24 | 0.3 | 1.1 | 3.2 |
| 48 | 0.1 | 0.2 | 0.8 |
Experimental Protocols
In Vitro Dissolution Testing Protocol
This protocol is designed to assess the dissolution profile of this compound formulations.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Vessels (900 mL)
-
Water bath with heater and circulator
-
Syringes and filters (0.45 µm)
-
HPLC system with UV detector
-
This compound reference standard
-
Dissolution Medium: 0.05 M phosphate buffer, pH 6.8
Procedure:
-
Prepare 900 mL of the dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 RPM.
-
Place one this compound tablet in each vessel.
-
Start the dissolution apparatus.
-
Withdraw 5 mL samples at 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for Rosuvastatin concentration using a validated HPLC method at a wavelength of 242 nm.
-
Calculate the cumulative percentage of drug dissolved at each time point.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, crossover study in healthy human volunteers. All studies must be conducted in accordance with Good Clinical Practice (GCP) and with approval from an Institutional Review Board (IRB).
Study Design:
-
A single-center, open-label, randomized, three-way crossover study.
-
A washout period of at least 7 days between each treatment phase.
-
Subjects: Healthy adult volunteers (n=12).
Procedure:
-
Subjects will be fasted overnight for at least 10 hours before drug administration.
-
A single oral dose of one of the three this compound formulations (FR, MR, or SR) will be administered with 240 mL of water.
-
Blood samples (approximately 5 mL) will be collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -20 °C until analysis.
-
Rosuvastatin concentrations in plasma samples will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated using non-compartmental analysis.
IVIVC Model Development: A Step-by-Step Guide
The development of a Level A IVIVC involves a two-stage process: deconvolution of the in vivo data to obtain the in vivo absorption profile, followed by establishing a correlation between the in vitro dissolution and in vivo absorption profiles.
Stage 1: Deconvolution of In Vivo Data
The purpose of deconvolution is to estimate the cumulative fraction of drug absorbed in vivo over time. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment pharmacokinetic model.
Wagner-Nelson Method Calculation:
The cumulative fraction of drug absorbed (Fa) at time 't' is calculated using the following equation:
Fa(t) = (Ct + Kel * AUC0-t) / (Kel * AUC0-inf)
Where:
-
Ct is the plasma concentration at time t.
-
Kel is the elimination rate constant, calculated from the terminal slope of the log-linear plasma concentration-time curve.
-
AUC0-t is the area under the plasma concentration-time curve from time 0 to t.
-
AUC0-inf is the area under the plasma concentration-time curve from time 0 to infinity.
Table 4: Calculated Cumulative Fraction of Rosuvastatin Absorbed In Vivo (%)
| Time (hours) | Fast-Release (FR) | Medium-Release (MR) | Slow-Release (SR) |
| 0.5 | 42 | 22 | 8 |
| 1 | 80 | 45 | 19 |
| 2 | 95 | 70 | 38 |
| 4 | 99 | 88 | 61 |
| 8 | 100 | 98 | 85 |
| 12 | 100 | 100 | 94 |
| 24 | 100 | 100 | 99 |
Stage 2: Establishing the Correlation
A point-to-point correlation is established by plotting the mean percentage of drug dissolved in vitro against the mean percentage of drug absorbed in vivo for each formulation.
Procedure:
-
For each formulation (FR, MR, SR), plot the % dissolved versus the % absorbed at each corresponding time point.
-
If the relationship is linear with a slope close to 1, a direct correlation can be established.
-
If the in vitro and in vivo profiles are not directly superimposable, a time-scaling factor may be necessary.
-
Develop a mathematical model (e.g., linear regression) to describe the relationship. The equation will be in the form: % Absorbed = a * (% Dissolved) + b.
Visualization of Workflows and Relationships
IVIVC Development Workflow
Development of a Validated Bioanalytical Method for Rosuvastatin Zinc
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Rosuvastatin in biological matrices, specifically human plasma. The protocols detailed herein are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely adopted for bioanalytical studies.[1][2][3][4] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for applications where ultra-high sensitivity is not a prerequisite.[5][6][7][8] The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with a systematic approach to method validation in accordance with regulatory guidelines established by the FDA and EMA.[1][2][9][10][11][12]
Introduction
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia.[1][13][14] Accurate and reliable quantification of Rosuvastatin in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This document outlines the essential steps and considerations for developing a robust and validated bioanalytical method for Rosuvastatin Zinc.
Chemical Properties of Rosuvastatin:
| Property | Value |
| Chemical Formula | (C22H27FN3O6S)2Ca |
| Molecular Weight | 1001.14 g/mol (Calcium Salt) |
| pKa | 4.6[5] |
| Solubility | Sparingly soluble in water, freely soluble in methanol and acetonitrile.[15] |
Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, and the available instrumentation.
LC-MS/MS (Recommended Method)
LC-MS/MS is the preferred method for its high sensitivity and selectivity, allowing for the quantification of low concentrations of Rosuvastatin in complex biological matrices.[1][2][3][4]
HPLC-UV
HPLC with UV detection is a more accessible technique, suitable for the analysis of bulk drug and pharmaceutical formulations.[5][6][7][8] While less sensitive than LC-MS/MS, it can be optimized for bioanalytical applications with higher concentration ranges.[5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Rosuvastatin-d6 is a commonly used stable isotope-labeled internal standard.[9][16][17] Other options include Gliclazide[1][3], Atorvastatin[2], or Fluconazole.
-
HPLC grade Methanol, Acetonitrile
-
Formic acid, Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Rosuvastatin-d6) in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to create working solutions for calibration standards and quality control samples.
Sample Preparation
The goal of sample preparation is to extract Rosuvastatin from the plasma matrix, remove interferences, and concentrate the analyte.
SPE is a highly effective and commonly used technique for cleaning up plasma samples.[2][4][18][19]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute Rosuvastatin and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
LLE is a cost-effective alternative to SPE.[20][21][22]
Protocol:
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate[1][3][20] or methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
SLE offers a faster and more automated alternative to traditional LLE, providing high recovery and reproducibility.[17][22]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol[1][2] |
| Gradient | Optimized to achieve good peak shape and separation from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][9] |
| MRM Transitions | Rosuvastatin: m/z 482.1 → 258.1[1][3]Rosuvastatin-d6 (IS): m/z 488.2 → 264.2[9] |
| Collision Energy | Optimized for maximum fragmentation of the parent ion to the product ion. |
| Parameter | Recommended Condition |
| Column | C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase | Acetonitrile and water with a pH-adjusting agent (e.g., formic acid or phosphate buffer)[5][6][8] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 242 nm[5][8] |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (FDA, EMA) to ensure its reliability.[1][2][9][10][11][12]
Validation Parameters
| Parameter | Acceptance Criteria (FDA/EMA) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. A minimum of 6 non-zero calibration standards should be used. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[18] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample.[13] |
| Recovery | The extraction efficiency of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte and IS should be evaluated to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.[2][18][21] |
Summary of Expected Validation Data
| Parameter | Example Range/Value |
| Linearity Range | 0.1 - 100 ng/mL[13][17] |
| LLOQ | 0.1 ng/mL[18][21] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | -8% to +7% |
| Recovery | > 85%[13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Rosuvastatin bioanalysis.
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation.
Conclusion
The protocols and validation guidelines presented in this document provide a robust framework for the development of a reliable bioanalytical method for this compound in human plasma. The recommended LC-MS/MS method offers high sensitivity and selectivity, making it suitable for a wide range of clinical and research applications. Adherence to the detailed experimental procedures and rigorous validation against regulatory standards will ensure the generation of high-quality, reproducible data for pharmacokinetic and bioequivalence studies.
References
- 1. file.scirp.org [file.scirp.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-concentration of rosuvastatin using solid-phase extraction in a molecularly imprinted polymer and analytical application in water supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Role of Zinc in Rosuvastatin-Induced Myopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of rosuvastatin-induced myopathy and offer detailed protocols for preclinical and clinical research to investigate the potential modulatory effects of zinc. While studies specifically utilizing a "rosuvastatin zinc" salt are not prevalent, the following information is synthesized from research on rosuvastatin-induced myopathy and studies exploring the role of zinc in related biological pathways.
Introduction
Statins are highly effective in lowering low-density lipoprotein (LDL) cholesterol and reducing cardiovascular events.[1][2] However, their use can be limited by muscle-related adverse effects, collectively known as statin-associated muscle symptoms (SAMS), which range from myalgia to severe and life-threatening rhabdomyolysis.[2][3][4] Rosuvastatin is a potent statin that has been associated with a dose-dependent risk of myopathy.[1][5][6]
The precise mechanisms underlying statin-induced myopathy are not fully elucidated but are thought to involve multiple pathways, including mitochondrial dysfunction, impaired calcium homeostasis, and reduced synthesis of essential isoprenoids.[2][7][8] Zinc is an essential trace element with critical roles in cellular signaling, antioxidant defense, and immune function. Its potential to mitigate some of the pathological processes implicated in statin myopathy makes it a subject of interest for co-supplementation studies.
Pathophysiological Mechanisms of Statin-Induced Myopathy
Several key mechanisms have been proposed to explain how statins induce muscle damage:
-
Inhibition of HMG-CoA Reductase: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][9] This not only reduces cholesterol synthesis but also depletes downstream products of the mevalonate pathway, such as coenzyme Q10 (CoQ10), which is crucial for mitochondrial energy production.[7]
-
Mitochondrial Dysfunction: Depletion of CoQ10 can impair the mitochondrial respiratory chain, leading to decreased ATP production and increased oxidative stress, ultimately triggering myocyte apoptosis.[6][7]
-
Disrupted Calcium Homeostasis: Studies suggest that statins can cause abnormal calcium release from the sarcoplasmic reticulum (SR) by promoting the dissociation of the FK506 binding protein (FKBP12) from the ryanodine receptor 1 (RyR1), leading to spontaneous Ca2+ sparks and pro-apoptotic signaling.[8][10]
-
Genetic Predisposition: Genetic variations, particularly in the SLCO1B1 gene, which encodes an organic anion-transporting polypeptide that facilitates the uptake of statins into hepatocytes, are strongly associated with an increased risk of myopathy.[3][9][11] Certain HLA-DRB1*11 alleles have also been linked to an increased risk of immune-mediated necrotizing myopathy (IMNM) associated with statin use.[9]
-
Autoimmune Responses: In rare cases, statins can trigger an autoimmune response characterized by the production of autoantibodies against HMG-CoA reductase, leading to statin-induced necrotizing autoimmune myopathy (SINAM).[3]
Diagram of Proposed Signaling Pathways in Statin-Induced Myopathy
Caption: Proposed mechanisms of rosuvastatin-induced myopathy.
Quantitative Data from Rosuvastatin Myopathy Studies
The following tables summarize quantitative data from clinical studies and case reports involving rosuvastatin and myopathy.
Table 1: Clinical Studies and Case Series of Rosuvastatin-Induced Myopathy
| Study/Report | Number of Patients | Rosuvastatin Dosage | Key Biomarkers and Outcomes |
| Case Series (Cureus, 2024)[1][12][13] | 3 | 40 mg/day | All patients developed myopathy with acute kidney and/or liver injury. Discontinuation of rosuvastatin led to recovery. |
| Cohort Study (Jordan, 2021)[5] | 400 (statin users) | 10 mg and 20 mg/day | Incidence of myopathy was 10.8% for 10 mg and 14.6% for 20 mg. |
| Clinical Trial (PLANET I)[1] | N/A | High doses (>20mg) | Increased chances of liver function test abnormalities. |
Table 2: Clinical Trial of Rosuvastatin with Zinc and Selenium Supplementation
| Study (de Oliveira et al., 2015)[14][15] | Number of Patients | Treatment Groups | Duration | Key Findings Related to Zinc |
| Double-Blind Randomized Controlled Trial | 76 | 1. Rosuvastatin (10 mg/day) 2. Rosuvastatin (10 mg/day) + Zinc (30 mg/day) + Selenium (150 µ g/day ) | 4 months | Rosuvastatin treatment did not significantly affect zinc levels. Zinc supplementation did not alter the effects of rosuvastatin on lipid profile or antioxidant enzyme activity. |
Experimental Protocols
The following protocols are designed to investigate the effects of rosuvastatin and the potential protective role of zinc in preclinical and clinical settings.
Preclinical In Vivo Model of Rosuvastatin-Induced Myopathy
This protocol is adapted from methodologies used in rodent studies of statin myopathy.
Objective: To induce a myopathic phenotype in rats using high-dose rosuvastatin and to assess the effect of zinc co-administration.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Rosuvastatin calcium
-
Zinc sulfate (or other bioavailable zinc salt)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (for serum analysis)
-
Equipment for muscle function testing (e.g., grip strength meter)
-
Reagents for histology (H&E staining) and biochemical assays (CK, LDH)
Experimental Workflow:
Caption: Workflow for a preclinical study of rosuvastatin and zinc.
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide rats into four groups (n=8-10 per group):
-
Group 1 (Control): Receive vehicle daily.
-
Group 2 (Zinc): Receive zinc sulfate (e.g., 30 mg/kg/day) in vehicle.
-
Group 3 (Rosuvastatin): Receive rosuvastatin (e.g., 40 mg/kg/day) in vehicle.[10]
-
Group 4 (Combination): Receive both rosuvastatin and zinc sulfate at the above doses.
-
-
Treatment Administration: Administer treatments daily via oral gavage for 4 weeks.
-
In-life Monitoring:
-
Measure body weight weekly.
-
Assess muscle function weekly using a grip strength meter.
-
-
Endpoint Sample Collection:
-
At the end of the 4-week period, collect blood via cardiac puncture under anesthesia.
-
Isolate serum for measurement of creatine kinase (CK), lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
-
Euthanize the animals and carefully dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
-
Tissue Analysis:
-
Histopathology: Fix a portion of the muscle tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for signs of myopathy (e.g., necrosis, inflammation, fiber degeneration).
-
Biochemical Analysis: Homogenize the remaining muscle tissue to measure markers of oxidative stress (e.g., malondialdehyde), antioxidant enzyme activity (e.g., superoxide dismutase, catalase), and inflammatory cytokines.
-
Clinical Investigation Protocol (Double-Blind, Placebo-Controlled)
Objective: To evaluate the efficacy of zinc supplementation in reducing the incidence and severity of myalgia in patients initiating rosuvastatin therapy.
Study Population: Patients aged 18-75 years with hypercholesterolemia who are candidates for statin therapy, with no prior history of statin intolerance.
Exclusion Criteria:
-
Pre-existing myopathy or neuromuscular disorders.
-
Uncontrolled hypothyroidism.[16]
-
Severe renal or hepatic impairment.[16]
-
Concomitant use of medications known to increase myopathy risk (e.g., fibrates, cyclosporine).[16]
-
Pregnancy or lactation.[16]
Experimental Design:
Caption: Design of a randomized controlled trial for rosuvastatin and zinc.
Procedure:
-
Baseline Assessment: Collect demographic data, medical history, and baseline laboratory values including lipid panel, creatine kinase (CK), and serum zinc levels.
-
Randomization: Randomly assign eligible participants in a 1:1 ratio to receive either:
-
Group A: Rosuvastatin (e.g., 10 mg daily) + Placebo
-
Group B: Rosuvastatin (e.g., 10 mg daily) + Zinc supplement (e.g., 30 mg elemental zinc daily)
-
-
Follow-up: Schedule follow-up visits at 4, 8, and 12 weeks.
-
Outcome Measures:
-
Primary Outcome: Incidence of new-onset muscle pain (myalgia), assessed using a standardized questionnaire and a visual analog scale (VAS) for pain intensity.
-
Secondary Outcomes:
-
Changes in serum CK levels from baseline.
-
Percentage of patients with CK levels >3x the upper limit of normal.
-
Changes in lipid profile (LDL-C, HDL-C, Triglycerides).
-
Adverse event reporting.
-
-
-
Statistical Analysis: Compare the primary and secondary outcomes between the two groups using appropriate statistical tests (e.g., Chi-square test for incidence rates, t-test or ANOVA for changes in continuous variables).
Conclusion
The investigation into the role of zinc in mitigating rosuvastatin-induced myopathy is an area with limited direct research but significant potential. The protocols outlined above provide a framework for systematic evaluation in both preclinical and clinical settings. By elucidating the complex interactions between statin therapy, essential micronutrients, and muscle pathophysiology, future research may lead to safer and more effective strategies for managing hypercholesterolemia and preventing cardiovascular disease.
References
- 1. Rosuvastatin-Induced Myopathy: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin-Induced Myopathy: Types, Symptoms, and Risk Factors [healthline.com]
- 3. mdpi.com [mdpi.com]
- 4. Statin-associated myopathy and the quest for biomarkers: can we effectively predict statin-associated muscle symptoms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statin Induced Myopathy Among Patients Attending the National Center for Diabetes, endocrinology, & genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Vitamin D Analogue on Rosuvastatin-Induced Myopathy in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acase report on rosuvastatin-induced myopathy - South Asian J Health Prof [sajhp.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. physoc.org [physoc.org]
- 11. Biomarker Identified for Statin Induced Myopathy - molecular-diagnostics - Labmedica.com [labmedica.com]
- 12. Rosuvastatin-Induced Myopathy: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The hypolipidemic and pleiotropic effects of rosuvastatin are not enhanced by its association with zinc and selenium supplementation in coronary artery disease patients: a double blind randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Dissolution Profile Assessment of Rosuvastatin Zinc Tablets
AN-RZT-2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for assessing the in-vitro dissolution profile of Rosuvastatin Zinc tablets. The protocol is adapted from the United States Pharmacopeia (USP) general chapter for Rosuvastatin Calcium Tablets and should be validated for suitability with the zinc salt form.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis. It is widely prescribed to lower elevated low-density lipoprotein (LDL) cholesterol levels and reduce the risk of cardiovascular events. The dissolution profile of a solid oral dosage form is a critical quality attribute that provides insight into the in-vivo bioavailability of the drug. This application note details the experimental procedure for determining the dissolution rate of this compound tablets.
The method described herein is based on the official USP monograph for Rosuvastatin Calcium Tablets and employs a paddle apparatus (USP Apparatus 2) with subsequent quantification of dissolved rosuvastatin by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Dissolution Testing
The dissolution test determines the rate at which the active pharmaceutical ingredient (API) is released from the tablet into a specified medium under controlled conditions.
2.1.1. Materials and Equipment
-
USP Apparatus 2 (Paddle)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm pore size)
-
HPLC vials
-
Rosuvastatin reference standard
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Reagent grade water
2.1.2. Dissolution Parameters
A summary of the dissolution test parameters is provided in Table 1.
Table 1: Dissolution Test Parameters for this compound Tablets
| Parameter | Value |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 0.05 M Citrate Buffer |
| Medium pH | 6.6 |
| Volume of Medium | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Rotation Speed | 50 rpm |
| Sampling Times | 10, 20, 30, 45, and 60 minutes |
| Sample Volume | 10 mL |
2.1.3. Preparation of Dissolution Medium (0.05 M Citrate Buffer, pH 6.6)
-
Dissolve 63.0 g of citric acid monohydrate in 800 mL of water.
-
Adjust the pH to 6.6 with a solution of sodium hydroxide.
-
Dilute to a final volume of 1 L with water.
-
Before use, deaerate the medium by a suitable method.
2.1.4. Dissolution Procedure
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to a temperature of 37 ± 0.5 °C.
-
Place one this compound tablet in each vessel.
-
Start the apparatus at a rotation speed of 50 rpm.
-
At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the withdrawn samples through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Analyze the filtered samples by HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of rosuvastatin in the dissolution samples is quantified using a validated HPLC method.
2.2.1. HPLC Instrumentation and Conditions
The HPLC system and parameters for the analysis are outlined in Table 2.
Table 2: HPLC Conditions for Rosuvastatin Quantification
| Parameter | Value |
| Detector | UV, 240 nm |
| Column | 4.6-mm × 10-cm; 5-µm packing L1 |
| Mobile Phase | Acetonitrile and Buffer (30:70) |
| Buffer | 2.72 g/L Potassium Dihydrogen Phosphate with 2 mL/L Triethylamine, adjusted to pH 2.5 with Phosphoric Acid |
| Flow Rate | 2 mL/min |
| Injection Volume | 20 µL |
| Run Time | Not less than 1.5 times the retention time of rosuvastatin |
2.2.2. Preparation of Standard Solutions
-
Standard Stock Solution (0.5 mg/mL of Rosuvastatin): Accurately weigh a suitable amount of Rosuvastatin reference standard and dissolve in the dissolution medium to obtain a concentration of 0.5 mg/mL. Sonication may be used to aid dissolution.
-
Working Standard Solution: Dilute the Standard Stock Solution with the dissolution medium to a concentration corresponding to the expected concentration of the sample solutions.
2.2.3. System Suitability
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution. The system is deemed suitable if the tailing factor is not more than 2.0 and the relative standard deviation for replicate injections is not more than 2.0%.
2.2.4. Sample Analysis
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas for the rosuvastatin peak.
-
Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point using the following formula:
% Dissolved = (rU / rS) × CS × V × (1 / L) × 100
Where:
-
rU = Peak response of rosuvastatin from the sample solution
-
rS = Peak response of rosuvastatin from the standard solution
-
CS = Concentration of the standard solution (mg/mL)
-
V = Volume of the dissolution medium (900 mL)
-
L = Label claim of the tablet (mg)
-
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner. Table 3 provides a template for summarizing the dissolution profile data.
Table 3: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Dissolved (Vessel 1) | % Drug Dissolved (Vessel 2) | % Drug Dissolved (Vessel 3) | % Drug Dissolved (Vessel 4) | % Drug Dissolved (Vessel 5) | % Drug Dissolved (Vessel 6) | Mean % Dissolved | % RSD |
| 10 | ||||||||
| 20 | ||||||||
| 30 | ||||||||
| 45 | ||||||||
| 60 |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
The following diagram illustrates the sequential steps involved in the dissolution testing of this compound tablets.
Caption: Experimental workflow for the dissolution profiling of this compound tablets.
Logical Relationships in the Dissolution Method
The diagram below outlines the key logical relationships and dependencies within the dissolution assessment method.
Caption: Logical relationships of the key stages in the dissolution assessment method.
Disclaimer: The method described in this application note is based on the USP monograph for Rosuvastatin Calcium Tablets. It is the user's responsibility to validate this method for its intended use with this compound tablets to ensure accuracy and reliability of the results.
Application Notes and Protocols for Investigating the Non-Lipid-Lowering Effects of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, primarily known for their lipid-lowering capabilities, also exert a range of pleiotropic effects that are independent of their action on cholesterol synthesis. These non-lipid-lowering effects contribute significantly to their cardiovascular protective benefits. Rosuvastatin, a potent statin, has been the subject of extensive research to elucidate these additional mechanisms of action, which include improving endothelial function, reducing inflammation and oxidative stress, and promoting atherosclerotic plaque stability.[1][2]
This document provides detailed application notes and experimental protocols for investigating the non-lipid-lowering effects of rosuvastatin. It is intended to guide researchers in designing and executing experiments to explore these pleiotropic properties.
A noteworthy area of investigation has been the potential synergistic effects of combining rosuvastatin with other agents. However, clinical studies investigating the co-administration of rosuvastatin with zinc and selenium have concluded that the hypolipidemic and pleiotropic effects of rosuvastatin are not enhanced by this supplementation.[3][4] The beneficial effects observed are attributable to rosuvastatin itself.[5] Therefore, the protocols outlined below focus on the intrinsic properties of rosuvastatin.
Key Non-Lipid-Lowering Effects of Rosuvastatin
Rosuvastatin's pleiotropic effects are multifaceted and impact several key pathophysiological processes in cardiovascular disease:
-
Improvement of Endothelial Function: Rosuvastatin enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health, primarily through the upregulation and activation of endothelial nitric oxide synthase (eNOS).[6]
-
Anti-inflammatory Effects: Rosuvastatin has been shown to reduce levels of key inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and various pro-inflammatory cytokines by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB).[6][7]
-
Antioxidant Properties: The drug mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[8][9]
-
Plaque Stabilization: Rosuvastatin can modify the composition of atherosclerotic plaques, making them less prone to rupture. This is achieved by reducing the lipid core and inflammation within the plaque.[10][11]
Experimental Protocols
This section details the methodologies for key experiments to investigate the pleiotropic effects of rosuvastatin.
Assessment of Endothelial Function
a) Ex Vivo Aortic Ring Vasoreactivity Assay
This protocol assesses the effect of rosuvastatin on the contractility and relaxation of isolated aortic rings, providing insights into its impact on endothelial function.
Protocol:
-
Animal Model: Utilize male db/db diabetic mice (12 weeks old) treated with rosuvastatin (20 mg·kg⁻¹·day⁻¹) or vehicle via oral gavage for 6 weeks.[2]
-
Tissue Preparation: Euthanize mice and dissect the thoracic aorta in ice-cold Krebs-Henseleit solution.
-
Aortic Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in a multi-myograph system containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Equilibration and Viability Check: Equilibrate the rings for 60 minutes and then contract them with 60 mmol·L⁻¹ KCl to assess viability.
-
Endothelium-Dependent Relaxation: Pre-contract the rings with phenylephrine (1 µmol·L⁻¹) to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of acetylcholine (ACh) (10 nmol·L⁻¹ to 10 µmol·L⁻¹) to assess endothelium-dependent relaxation.
-
Data Analysis: Record the changes in isometric tension and express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
b) Measurement of Nitric Oxide (NO) Production
This protocol measures the effect of rosuvastatin on NO production in cultured endothelial cells.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Treatment: Pre-treat HUVECs with rosuvastatin (0.01–1 µmol/l) for a specified duration (e.g., 12-24 hours).[9]
-
Stimulation (Optional): Induce endothelial dysfunction by treating cells with oxidized low-density lipoprotein (ox-LDL).[9]
-
Sample Collection: Collect the cell culture supernatants.
-
NO Measurement: Use a commercially available Nitric Oxide Assay Kit (Griess Reagent System) to measure the concentration of nitrite (a stable metabolite of NO) in the supernatant.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the NO concentration based on a standard curve.
Evaluation of Anti-Inflammatory Effects
a) Measurement of Inflammatory Cytokines
This protocol quantifies the levels of pro-inflammatory cytokines in response to rosuvastatin treatment.
Protocol:
-
Sample Collection: Collect blood samples from subjects before and after a 3-week treatment with rosuvastatin (20 mg daily).[12]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Measurement: Use a multiplex ELISA assay to simultaneously measure the concentrations of various inflammatory markers, including IL-6, TNF-α, and IL-8, in the plasma samples.[6][13]
-
Data Analysis: Compare the cytokine concentrations before and after rosuvastatin treatment.
b) NF-κB Activation Assay
This protocol assesses the effect of rosuvastatin on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and treat them with TNF-α (10 ng/mL) with or without rosuvastatin (100 µM).[7]
-
Protein Extraction: Extract nuclear and cytoplasmic proteins from the cells.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated p65 (an active subunit of NF-κB) in the nuclear extracts and IκBα (an inhibitor of NF-κB) in the cytoplasmic extracts.[7][14]
-
Data Analysis: Quantify the band intensities to determine the effect of rosuvastatin on NF-κB activation.
Assessment of Antioxidant Activity
a) Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular production of ROS in response to rosuvastatin.
Protocol:
-
Cell Culture and Treatment: Culture IEC-6 cells and stimulate them with TNF-α (50 ng/mL) with or without rosuvastatin (2 µmol/L).[6]
-
ROS Staining: Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the intracellular ROS levels.
-
Data Analysis: Compare the mean fluorescence intensity between the different treatment groups.
b) Antioxidant Enzyme Activity Assays
This protocol measures the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), and the level of malondialdehyde (MDA), a marker of lipid peroxidation.
Protocol:
-
Cell Culture and Treatment: Pre-treat HUVECs with rosuvastatin (0.01–1 µmol/l) and then induce oxidative stress with ox-LDL.[9]
-
Cell Lysis: Lyse the cells to prepare cell extracts.
-
Enzyme Activity Measurement: Use commercially available assay kits to measure the activity of SOD and CAT in the cell lysates.
-
MDA Measurement: Use a commercially available assay kit to measure the concentration of MDA in the cell lysates.
-
Data Analysis: Compare the enzyme activities and MDA levels between the different treatment groups.
Evaluation of Plaque Stability
a) Intravascular Ultrasound (IVUS) Elastography
This protocol assesses the mechanical properties of atherosclerotic plaques in a rabbit model.
Protocol:
-
Animal Model: Establish an atherosclerotic rabbit model by feeding a high-cholesterol diet and inducing balloon injury to the abdominal aorta.[10]
-
Treatment: Treat a group of rabbits with rosuvastatin (1.5 mg/kg/day) for a specified period.
-
IVUS Imaging: Acquire IVUS images of the abdominal aortas.
-
Elastogram Construction: Use two consecutive IVUS frames near the end-diastole to construct an elastogram.
-
Data Analysis: Analyze the shear strain and area strain of the plaques to assess their stability. An increase in strain indicates a less stable plaque.
b) Optical Coherence Tomography (OCT)
This protocol provides high-resolution imaging of coronary plaques in patients.
Protocol:
-
Patient Population: Enroll patients with de novo coronary artery disease.[15]
-
Treatment: Randomize patients to receive rosuvastatin (e.g., 10 mg daily).
-
OCT Imaging: Perform OCT imaging of non-culprit plaques at baseline and at follow-up (e.g., 6 and 12 months).
-
Plaque Analysis: Analyze the OCT images to measure the minimum fibrous cap thickness, lipid arc, and lipid length.
-
Data Analysis: Compare the changes in these parameters over time to assess the effect of rosuvastatin on plaque stabilization. An increase in fibrous cap thickness and a decrease in the lipid component are indicative of plaque stabilization.
Data Presentation
The following tables summarize quantitative data from various studies on the non-lipid-lowering effects of rosuvastatin.
Table 1: Effects of Rosuvastatin on Endothelial Function
| Parameter | Model | Treatment | Outcome | Reference |
| Endothelium-Dependent Relaxation | db/db mice aorta | 20 mg/kg/day for 6 weeks | Reversed impaired ACh-induced relaxation | [2] |
| Nitric Oxide (NO) Content | ox-LDL-treated HUVECs | 0.01-1 µmol/l | Significantly increased NO content | [9] |
| Reactive Hyperemia Index | Patients with stable COPD and high hsCRP | 10 mg/day for 12 weeks | Improved from ~2.5 to 2.8 (p<0.05 vs placebo) | [16] |
Table 2: Effects of Rosuvastatin on Inflammatory Markers
| Marker | Model | Treatment | Outcome | Reference |
| hs-CRP | Healthy subjects | 20 mg/day for 8 weeks | 37% reduction | [1] |
| TNF-α | Healthy subjects | 20 mg/day for 3 weeks | Trended lower (p=0.08) | [12] |
| IL-6 | Patients with low-to-moderate CV risk | 20 mg/day for 12 weeks | Decreased levels | [13] |
| U937 adhesion to HUVECs | TNF-α-stimulated HUVECs | 100 µM | Decreased adhesion | [7] |
Table 3: Effects of Rosuvastatin on Oxidative Stress Markers
| Marker | Model | Treatment | Outcome | Reference |
| DNA Damage (Comet Assay) | PMA-induced HL-60 cells | ≥10 nM | Significantly reduced DNA damage | [8] |
| SOD Activity | ox-LDL-treated HUVECs | 0.01-1 µmol/l | Significantly improved SOD activity | [9] |
| CAT Activity | ox-LDL-treated HUVECs | 0.1-1 µmol/l | Significantly improved CAT activity | [9] |
| MDA Content | ox-LDL-treated HUVECs | 0.01-1 µmol/l | Significantly reduced MDA content | [9] |
Table 4: Effects of Rosuvastatin on Plaque Stability
| Parameter | Model | Treatment | Outcome | Reference |
| Plaque Strain (IVUSE) | Atherosclerotic rabbits | 1.5 mg/kg/day | No change in shear and area strain (vs. increase in control) | [10] |
| Minimum Fibrous Cap Thickness (OCT) | Patients with CAD | 10 mg/day for 12 months | Increased from 61.4 µm to 171.5 µm (p<0.001) | [15] |
| Total Atheroma Volume (IVUS) | Patients with CAD | 10 mg/day for 12 months | Decreased from 109.2 mm³ to 102.5 mm³ (p=0.047) | [15] |
| High-echoic Plaque Area (TEE) | Stroke patients | 5 mg/day for 6 months | Significantly increased (65.8% vs -14.7% in control, p<0.001) | [17] |
Signaling Pathways and Visualizations
Rosuvastatin exerts its pleiotropic effects through the modulation of complex signaling pathways. The diagrams below, generated using the DOT language, illustrate two key pathways.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the pleiotropic effects of rosuvastatin in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosuvastatin improves endothelial function in db/db mice: role of angiotensin II type 1 receptors and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Rosuvastatin Treatment on HDL-Induced PKC-βII and eNOS Phosphorylation in Endothelial Cells and Its Relation to Flow-Mediated Dilatation in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of rosuvastatin on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Enhances Angiogenesis via eNOS-Dependent Mobilization of Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 6. Anti-inflammatory and anti-apoptotic effects of rosuvastatin by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin protects against oxidized low‑density lipoprotein‑induced endothelial cell injury of atherosclerosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Rosuvastatin Versus Atorvastatin for Coronary Plaque Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]
- 17. Rosuvastatin may stabilize atherosclerotic aortic plaque: transesophageal echocardiographic study in the EPISTEME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Amorphous Rosuvastatin Zinc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of amorphous Rosuvastatin Zinc. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by reacting Rosuvastatin or a salt of Rosuvastatin with a zinc compound. The most common approaches include:
-
Reacting Rosuvastatin free acid with a zinc alcoholate.[1][2]
-
Reacting an alkali metal salt of Rosuvastatin (e.g., sodium salt) with an inorganic or organic zinc salt, such as zinc chloride, zinc sulfate, or zinc acetate.[1][2]
-
Reacting Rosuvastatin with a zinc enolate.[2]
Q2: My synthesis yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the starting material or product, and inefficient product isolation. To improve yield, consider optimizing reaction time, temperature, and the molar ratio of reactants.
Q3: How can I ensure the final product is in the amorphous form?
A3: The amorphous form of this compound is often desired for its enhanced solubility.[3][4] The choice of solvent and the method of product isolation are critical for obtaining the amorphous form. Rapid precipitation of the product from the reaction mixture, often by adding an anti-solvent, generally favors the formation of an amorphous solid. Conversely, slow crystallization techniques should be avoided if the amorphous form is desired. The use of organic solvents during the salt formation reaction tends to produce the anhydrous form, which can influence the final morphology.[1][2]
Q4: What is the difference between the anhydrous and hydrated forms of this compound?
A4: The presence of water in the reaction solvent or during workup can lead to the formation of a hydrated form of this compound.[1][2] Conversely, using anhydrous organic solvents typically yields the anhydrous form. The hydration state can affect the physicochemical properties of the final product, including its stability and dissolution characteristics.
Q5: Are there any specific impurities I should be aware of during the synthesis?
A5: Impurities can arise from starting materials, side reactions, or degradation. For instance, when starting from an alkali metal salt of Rosuvastatin, residual alkali metal impurities may be present in the final product.[5] It is crucial to use high-purity starting materials and monitor the reaction progress to minimize the formation of byproducts.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of amorphous this compound.
// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; purity_issue [label="Purity Issues / Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; wrong_form [label="Incorrect Physical Form (Crystalline instead of Amorphous)", fillcolor="#FBBC05", fontcolor="#202124"];
check_reaction [label="Check Reaction Completion\n(TLC, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sm_purity [label="Verify Starting Material Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction Conditions\n(Temperature, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_isolation [label="Review Isolation Procedure\n(Precipitation, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
recrystallize [label="Recrystallize or Re-precipitate Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
modify_precipitation [label="Modify Precipitation/Isolation Protocol\n(e.g., faster addition of anti-solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize_form [label="Characterize Solid Form\n(PXRD, DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> low_yield; start -> purity_issue; start -> wrong_form;
low_yield -> check_reaction [label="Is the reaction going to completion?"]; check_reaction -> optimize_conditions [label="No"]; check_reaction -> check_isolation [label="Yes"]; low_yield -> check_sm_purity [label="Are starting materials pure?"]; check_sm_purity -> optimize_conditions;
purity_issue -> check_sm_purity [label="Are starting materials pure?"]; purity_issue -> recrystallize [label="Can the product be purified?"]; recrystallize -> chromatography [label="If recrystallization is ineffective"];
wrong_form -> modify_precipitation [label="How to favor amorphous form?"]; modify_precipitation -> characterize_form [label="Verify the form"]; } dot Caption: Troubleshooting workflow for this compound synthesis.
Data Summary: Synthesis Parameters and Yields
The following table summarizes key experimental parameters and reported yields for different synthetic routes to this compound.
| Starting Material (Rosuvastatin Form) | Zinc Source | Solvent System | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Rosuvastatin Acid | Zinc Ethylate | Ethanol | 50 | 2 | 86 | [2] |
| Rosuvastatin Acid | Zinc Ethylate | Ethanol | Room Temp | - | 77 | [2] |
| Rosuvastatin Sodium Salt | Zinc Chloride | Ethyl Acetate / Ethanol | 50 | 2 | 73 | [1][2] |
| Rosuvastatin Sodium Salt | Zinc Sulfate | Ethyl Acetate / Water | Room Temp | - | 81 | [2] |
Experimental Protocols
Protocol 1: Synthesis from Rosuvastatin Sodium Salt and Zinc Chloride
This protocol is adapted from patent literature and describes the synthesis of this compound from its sodium salt.[1][2]
Materials:
-
Rosuvastatin
-
Ethanolic Sodium Ethylate solution (1.0 M)
-
Zinc Chloride
-
Ethyl Acetate
-
Ethanol
Procedure:
-
Dissolve 4.16 mmol of Rosuvastatin in 70 mL of ethyl acetate.
-
At room temperature, add 4.2 mL of a freshly prepared 1.0 M ethanolic sodium ethylate solution to the Rosuvastatin solution.
-
Separately, prepare a solution of 2.0 mmol of zinc chloride in 10 mL of ethanol.
-
Over a period of 30 minutes, add the zinc chloride solution to the Rosuvastatin sodium salt solution with continuous stirring.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated solids.
-
The product can be isolated from the filtrate by precipitation with an anti-solvent like diethyl ether, followed by filtration and drying.[2]
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_rosu [label="Dissolve Rosuvastatin\nin Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_naoet [label="Add Ethanolic Sodium Ethylate\n(Formation of Sodium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_zncl2 [label="Prepare Zinc Chloride Solution\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; add_zncl2 [label="Add Zinc Chloride Solution\nto Rosuvastatin Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_stir [label="Heat to 50°C and Stir for 2 hours", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_solids [label="Filter Precipitated Solids", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate_product [label="Isolate Product from Filtrate\n(e.g., Precipitation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> dissolve_rosu; dissolve_rosu -> add_naoet; prepare_zncl2; // Parallel step add_naoet -> add_zncl2; add_zncl2 -> heat_stir; heat_stir -> cool; cool -> filter_solids; filter_solids -> isolate_product; isolate_product -> end; } dot Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis from Rosuvastatin Free Acid and Zinc Ethylate
This protocol details the synthesis of this compound directly from the free acid form.[2]
Materials:
-
Rosuvastatin
-
Zinc Ethylate
-
Ethanol
-
Diethyl Ether
Procedure:
-
Prepare a solution of Rosuvastatin in ethanol.
-
In a separate flask, prepare a solution of zinc ethylate in ethanol.
-
Add the zinc ethylate solution to the Rosuvastatin solution. The molar equivalent of zinc ethylate should be approximately 0.5 to 0.6 times that of Rosuvastatin.[2]
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Cool the mixture to room temperature and filter.
-
Reduce the volume of the filtrate by evaporation.
-
Precipitate the product by adding a tenfold volume of diethyl ether.
-
Filter the precipitated solid and dry at 50°C.
Characterization of Amorphous this compound
To confirm the successful synthesis and the amorphous nature of the product, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): The absence of sharp peaks in the diffractogram is indicative of an amorphous solid.
-
Differential Scanning Calorimetry (DSC): Amorphous materials typically show a broad glass transition temperature (Tg) rather than a sharp melting point. The melting of amorphous this compound has been reported to begin around 137°C over a wide temperature range.[6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the salt and the integrity of the functional groups.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the particles.[7]
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.[7]
References
- 1. EP2013188B1 - this compound salt - Google Patents [patents.google.com]
- 2. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 3. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 4. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9150518B2 - Process for preparing amorphous rosuvastatin calcium of impurities - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Dissolution of Rosuvastatin Zinc Formulations
Welcome to the technical support center for Rosuvastatin Zinc formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation development and dissolution testing.
Disclaimer: Much of the available literature focuses on Rosuvastatin Calcium. While the principles of dissolution and formulation science are broadly applicable, direct quantitative comparisons with this compound should be made with caution. The data presented herein for Rosuvastatin Calcium is for illustrative purposes to guide formulation and troubleshooting efforts for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound tablet formulation is showing poor dissolution. What are the common causes?
A1: Poor dissolution of this compound, a BCS Class II drug, is often linked to its low aqueous solubility.[1] Several factors in your formulation could be contributing to this issue:
-
API Properties: The solid-state properties of the this compound active pharmaceutical ingredient (API), such as its particle size, crystallinity, and polymorphic form, can significantly impact its dissolution rate. Amorphous forms tend to dissolve faster than crystalline forms.
-
Excipient Selection:
-
Binders: The type and concentration of binders can affect tablet hardness and disintegration time. Overly strong or high concentrations of binders can prolong disintegration and hinder dissolution.[2]
-
Lubricants: Hydrophobic lubricants, such as magnesium stearate, if used in excess or over-mixed, can coat the granules and create a barrier to water penetration, thus reducing wettability and slowing down dissolution.[3]
-
Disintegrants: Inadequate amount or an inappropriate type of disintegrant can lead to slow tablet breakup, which is a prerequisite for dissolution.
-
-
Manufacturing Process:
-
Granulation: Over-granulation can lead to hard granules that do not disintegrate easily.
-
Compression Force: High compression forces can result in tablets with low porosity, limiting water ingress and slowing down disintegration and dissolution.
-
Coating: The thickness and type of tablet coating can also act as a barrier to dissolution.
-
Q2: How can I improve the dissolution rate of my this compound formulation?
A2: Several formulation strategies can be employed to enhance the dissolution of this compound:
-
Particle Size Reduction: Micronization of the API increases the surface area available for dissolution.
-
Use of Solubilizing Excipients: Incorporating wetting agents (e.g., sodium lauryl sulfate) or hydrophilic polymers can improve the wettability of the drug particles.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its dissolution.[1][4] This can be achieved through methods like solvent evaporation or fusion.[5][6]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and then adsorbing the solution onto a carrier and coating material to form a dry, free-flowing powder that can be compressed into tablets.[7]
-
Optimization of Disintegrants: Using superdisintegrants like croscarmellose sodium, sodium starch glycolate, or crospovidone can lead to faster tablet disintegration and subsequent drug release.[8][9]
Q3: What is the recommended dissolution testing method for Rosuvastatin formulations?
A3: A standard dissolution method for Rosuvastatin tablets is described in the United States Pharmacopeia (USP).[10] Key parameters include:
-
Apparatus: USP Apparatus II (Paddles)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer is a commonly used medium.[4][11] Other media such as 0.05 M citrate buffer at pH 6.6 are also recommended by the FDA for Rosuvastatin Calcium.[12]
-
Temperature: 37 ± 0.5 °C[4]
-
Sampling Times: Typically at 5, 10, 15, 30, 45, and 60 minutes.[13]
-
Analysis: The amount of dissolved Rosuvastatin is usually determined by UV-Vis spectrophotometry at a wavelength of around 241-248 nm.[10][11]
A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Dissolution
This guide provides a systematic approach to identifying the root cause of dissolution failure.
Caption: Troubleshooting workflow for poor dissolution.
Guide 2: Mechanism of Dissolution Enhancement by Solid Dispersion
This diagram illustrates how solid dispersion technology improves the dissolution of poorly soluble drugs like this compound.
Caption: Solid dispersion dissolution enhancement.
Data Presentation
The following tables summarize the dissolution enhancement of Rosuvastatin Calcium using different formulation techniques. This data can serve as a reference for expected improvements in this compound formulations.
Table 1: Dissolution of Rosuvastatin Calcium with Different Formulation Strategies
| Formulation Strategy | Carrier/Key Excipient | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure Drug | - | pH 6.8 Phosphate Buffer | 60 | ~20 | [1] |
| Solid Dispersion (Spray Drying) | PVP K30 (1:6 ratio) | pH 6.8 Phosphate Buffer | 60 | 95.7 | [1] |
| Solid Dispersion (Fusion) | PEG 4000 (1:2 ratio) | pH 6.8 Phosphate Buffer | 60 | >90 | [11] |
| Liquisolid Compact | Propylene Glycol | pH 6.8 Phosphate Buffer | 60 | ~98 | [7] |
| Fast-Dissolving Tablet | Superdisintegrants | pH 6.8 Phosphate Buffer | 5 | 99.89 | [8] |
Table 2: Comparative Dissolution of Marketed Rosuvastatin Calcium Tablets in Different Media [4]
| Dissolution Medium | Time (min) | Crestor® (%) | Generic A (%) | Generic B (%) |
| 0.1 N HCl (pH 1.2) | 60 | 88.9 | 88.7 | 75.2 |
| pH 6.8 Phosphate Buffer | 60 | 98.5 | 98.8 | 98.4 |
| pH 6.6 Citrate Buffer | 60 | 99.1 | 102.1 | 99.8 |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of this compound Tablets (USP Apparatus II)
Objective: To determine the in-vitro dissolution rate of this compound from a tablet formulation.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddles) with 6-12 vessels
-
Water bath with temperature control
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringes with filters (e.g., 0.45 µm PVDF)
-
This compound reference standard
-
Potassium dihydrogen phosphate, Sodium hydroxide (for buffer preparation)
-
Deionized water
Procedure:
-
Preparation of Dissolution Medium (pH 6.8 Phosphate Buffer): a. Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to obtain a desired molarity (e.g., 0.05 M). b. Adjust the pH to 6.8 ± 0.05 using a sodium hydroxide solution. c. Degas the medium before use.
-
Preparation of Standard Solution: a. Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the dissolution medium to prepare a stock solution. b. Prepare working standard solutions of known concentrations by diluting the stock solution with the dissolution medium.
-
Dissolution Test: a. Set up the dissolution apparatus. Fill each vessel with 900 mL of the dissolution medium. b. Equilibrate the medium to 37 ± 0.5 °C. c. Set the paddle speed to 50 rpm. d. Place one tablet in each vessel. e. Start the apparatus and the timer simultaneously. f. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). g. Immediately filter the samples through a 0.45 µm syringe filter. h. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: a. Measure the absorbance of the filtered samples and the standard solutions at the wavelength of maximum absorbance (λmax) for Rosuvastatin (around 244 nm) using the dissolution medium as a blank. b. Calculate the concentration of this compound in each sample using the standard curve. c. Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution.
Materials and Equipment:
-
This compound API
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000, Hydroxypropyl methylcellulose (HPMC))[6][14]
-
Volatile solvent (e.g., methanol, ethanol, or a mixture)[5][14]
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
-
Vacuum oven
Procedure:
-
Selection of Drug-to-Carrier Ratio: Determine the desired ratio of this compound to the hydrophilic carrier (e.g., 1:1, 1:2, 1:5).[14]
-
Dissolution of Components: a. Accurately weigh the calculated amounts of this compound and the hydrophilic carrier. b. Dissolve both components in a suitable volume of the selected volatile solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C). c. Continue the evaporation until a dry solid mass is formed on the inner wall of the flask.
-
Drying and Pulverization: a. Scrape the solid mass from the flask. b. Dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for a specified period to remove any residual solvent. c. Pulverize the dried solid dispersion using a mortar and pestle. d. Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
References
- 1. scispace.com [scispace.com]
- 2. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. uspnf.com [uspnf.com]
- 11. asianpubs.org [asianpubs.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. WO2021019499A1 - Solid oral multiple-unit immediate release compositions, methods and uses thereof - Google Patents [patents.google.com]
- 14. jetir.org [jetir.org]
Identifying and characterizing Rosuvastatin Zinc degradation products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Rosuvastatin Zinc degradation products.
Troubleshooting Guides
Encountering issues during your experimental work is common. This guide is designed to help you troubleshoot some of the most frequent problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC/UPLC analysis | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Incompatible diluent for sample preparation. | - Optimize the mobile phase by adjusting the organic modifier ratio or pH.[1][2]- Use a new or thoroughly cleaned column.- Ensure the sample diluent is compatible with the mobile phase.[3] |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks. | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase accurately for each run.- Check the HPLC/UPLC system for leaks and ensure proper pump performance. |
| Appearance of unknown peaks in the chromatogram | - Contamination from glassware, solvents, or reagents.- Further degradation of the sample after preparation.- Presence of previously unidentified degradation products. | - Use high-purity solvents and thoroughly clean all glassware.- Analyze samples promptly after preparation or store them under appropriate conditions (e.g., refrigeration).[4]- Employ techniques like LC-MS to identify the structure of the unknown impurity.[5][6] |
| Low recovery of Rosuvastatin or its degradation products | - Incomplete extraction from the sample matrix.- Adsorption of analytes to glassware or vials.- Degradation during the analytical process. | - Optimize the extraction procedure (e.g., solvent, sonication time).- Use silanized glassware or vials to minimize adsorption.- Ensure the analytical method is stability-indicating and does not cause further degradation.[2][4] |
| Mass balance issues in forced degradation studies | - Co-elution of degradation products.- Non-chromophoric degradation products not detected by UV.- Inaccurate quantification of degradation products due to different response factors. | - Optimize the chromatographic method to resolve all peaks.[4]- Use a mass-sensitive detector (e.g., MS, CAD) in addition to UV.- Determine the relative response factors for each identified degradation product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of Rosuvastatin?
A1: Rosuvastatin is known to degrade under various stress conditions, leading to the formation of several degradation products. The most commonly reported major degradation products include:
-
Rosuvastatin Lactone: Formed via intramolecular esterification, particularly under acidic conditions.[7]
-
5-oxo Isomer and Anti-isomer: These are other significant degradation products observed.[7]
-
Oxidation Products: Such as Rosuvastatin-N-oxide, which is a major degradation product under oxidative stress.[6]
-
Photodegradation Products: Exposure to light can lead to the formation of various degradants.[3][8]
Q2: Under which conditions is Rosuvastatin most unstable?
A2: Rosuvastatin is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions.[3][4][8] It is found to be relatively stable under neutral and basic pH conditions.[3][4]
Q3: How can I perform a forced degradation study for Rosuvastatin?
A3: A forced degradation study, as recommended by ICH guidelines, involves subjecting the drug substance to various stress conditions to observe the degradation pathways. A typical study would include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1M to 1M HCl) at an elevated temperature (e.g., 60-80°C).[9][10]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1M to 1M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-6% H₂O₂) at room or elevated temperature.[10]
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 70-100°C).[3][10]
-
Photolytic Degradation: Exposing the drug (solid and in solution) to UV and visible light.[3]
Q4: What analytical techniques are best suited for identifying and characterizing Rosuvastatin degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
HPLC/UPLC with UV detection: These are the primary methods for separating and quantifying Rosuvastatin and its degradation products.[1][2][5] A photodiode array (PDA) detector is useful for assessing peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[6][11]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): These techniques can be used to confirm the structure of isolated degradation products.[12]
Q5: Are there any known stability-indicating methods for Rosuvastatin analysis?
A5: Yes, several stability-indicating HPLC and UPLC methods have been developed and validated.[2][4][5] These methods are capable of separating Rosuvastatin from its known degradation products and any potential new impurities, ensuring that the quantification of the active pharmaceutical ingredient is not affected by the presence of these degradants.
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation observed for Rosuvastatin under various stress conditions. The extent of degradation can vary based on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Reagent/Condition | Typical Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1M - 1M HCl, 60-80°C | 10 - 30% | Rosuvastatin Lactone, Anti-isomer | [5][9][13] |
| Base Hydrolysis | 0.1M - 1M NaOH, 60-80°C | < 10% (Relatively Stable) | Minor unidentified products | [3][14] |
| Oxidative Degradation | 3 - 6% H₂O₂, RT - 80°C | 15 - 40% | Rosuvastatin-N-oxide, other oxidation products | [6][10][13] |
| Thermal Degradation | 70 - 100°C (Solid State) | < 5% | Minor degradation | [3][10] |
| Photolytic Degradation | UV and Visible Light | 5 - 20% | Multiple photoproducts | [3][8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Rosuvastatin and its Degradation Products
This protocol outlines a general stability-indicating RP-HPLC method.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade/Milli-Q).
-
Phosphoric acid or Trifluoroacetic acid for pH adjustment.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% acid) and an organic solvent (e.g., acetonitrile, methanol). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For forced degradation samples, neutralize the solution if necessary and dilute to a suitable concentration with the mobile phase.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, blank, and samples.
-
Record the chromatograms and integrate the peaks for Rosuvastatin and its degradation products.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1M HCl.
-
Heat the solution at 80°C for 2 hours.[10]
-
Cool, neutralize with 0.1M NaOH, and dilute to the final concentration with the mobile phase.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1M NaOH.
-
Heat the solution at 80°C for 2 hours.[10]
-
Cool, neutralize with 0.1M HCl, and dilute to the final concentration.
3. Oxidative Degradation:
-
Dissolve this compound in 6% H₂O₂.
-
Keep the solution at room temperature or heat at 80°C for 2 hours.[10]
-
Dilute to the final concentration.
4. Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 70°C for 48 hours.[10]
-
Dissolve the powder in the diluent to the final concentration.
5. Photolytic Degradation:
-
Expose the solid drug and a solution of the drug to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve/dilute the sample to the final concentration.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of transformation products of rosuvastatin in water during ZnO photocatalytic degradation through the use of associated LC-QTOF-MS to computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scispace.com [scispace.com]
Overcoming stability issues of Rosuvastatin Zinc in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosuvastatin Zinc, focusing on overcoming its stability issues in acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Significant degradation of this compound is observed during formulation in an acidic buffer.
-
Question: My this compound formulation shows a significant loss of the active pharmaceutical ingredient (API) when prepared in an acidic buffer (pH < 4). How can I prevent this?
-
Answer: Rosuvastatin is known to be unstable in acidic conditions, primarily degrading to its lactone form through intramolecular esterification.[1][2][3] To mitigate this, consider the following approaches:
-
pH Adjustment: If possible for your application, adjust the pH of your formulation to be neutral or slightly alkaline. Rosuvastatin shows greater stability in neutral and basic conditions.[4]
-
Use of Alkalizing Agents: Incorporate a pharmaceutically acceptable alkalizing agent into your formulation. Agents like tribasic magnesium phosphate are commonly used to create a micro-environment with a higher pH, thus protecting the Rosuvastatin from acidic degradation.[2][3]
-
Inclusion of Natural Stabilizers: Natural polymers such as chitosan and xanthan gum have been shown to effectively stabilize Rosuvastatin.[2][3] These can be included in the formulation to prevent degradation. A combination of xanthan gum and chitosan in a 1:1.4 ratio with Rosuvastatin has demonstrated significant stabilization.[2]
-
Issue 2: The appearance of an unknown peak during HPLC analysis of a this compound formulation.
-
Question: I am observing an unexpected peak with a different retention time from the parent drug during the HPLC analysis of my this compound sample that has been exposed to acidic stress. What could this be?
-
Answer: The most likely identity of the unknown peak is the Rosuvastatin lactone, which is the primary degradation product in acidic media.[1][5] Other potential degradation products could also be formed depending on the specific stress conditions (e.g., presence of oxidizing agents). To confirm the identity of the peak, you can:
-
Perform Forced Degradation Studies: Subject a pure sample of this compound to acidic conditions (e.g., 0.1 N HCl) and analyze the resulting solution by HPLC.[6] The retention time of the major degradation product should match that of your unknown peak.
-
Use Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to determine the molecular weight of the compound in the unknown peak. Rosuvastatin lactone will have a molecular weight that is 18 Da less than Rosuvastatin.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Rosuvastatin in acidic conditions?
A1: The primary degradation pathway of Rosuvastatin in an acidic environment is an intramolecular esterification reaction. The carboxylic acid group and the hydroxyl groups on the heptenoic acid side chain react to form a cyclic ester, known as Rosuvastatin lactone.[2][3] This conversion leads to a loss of therapeutic activity.
Q2: At what pH does Rosuvastatin start to significantly degrade?
A2: Significant degradation of Rosuvastatin is observed at acidic pH values. Forced degradation studies have shown considerable degradation in 0.2M HCl and even at a pH of 3.5.[4][5] The rate of degradation increases as the acidity of the solution increases.[8]
Q3: Are there any formulation strategies to enhance the stability of this compound in solid dosage forms?
A3: Yes, several strategies can be employed for solid dosage forms:
-
Alkalizing Excipients: Incorporating alkaline excipients like tribasic calcium phosphate or tribasic magnesium phosphate can create a protective alkaline micro-environment around the drug particles.[2][3]
-
Natural Polymer Coatings/Matrices: Using natural stabilizers like chitosan and xanthan gum in the formulation can prevent the drug's exposure to acidic conditions.[2][3]
-
Protective Coating: Applying an opaque film coating to tablets can also help protect the drug from photolytic degradation, another stability concern for Rosuvastatin.[4]
-
Use of Stable Crystalline Forms: Investigating and utilizing more stable crystalline forms of Rosuvastatin salts can inherently improve the stability of the final product.[9][10]
Q4: How can I quantify the amount of Rosuvastatin and its primary degradation product in a sample?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique.[4][11][12] A typical method would use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer pH 2.0-3.5), acetonitrile, and methanol.[4][5] Detection is usually carried out using a UV detector at around 242-248 nm.[4][13] This method should be able to separate the peak of Rosuvastatin from its degradation products, allowing for accurate quantification of both.
Data Presentation
Table 1: Summary of Rosuvastatin Degradation under Various Acidic Conditions from Forced Degradation Studies
| Stress Condition | Temperature | Duration | Extent of Degradation | Primary Degradation Product(s) | Reference |
| 0.1 N HCl | 60 °C | 4 hours | Significant (5 degradation products formed) | Lactone form and others | [6] |
| 0.2 M HCl | 80 °C | 20 hours | Significant | Lactone form | [4] |
| 1 N HCl | Reflux | Short time | Complete degradation | Two degradation products | [5] |
| 5 N HCl | 70 °C | 5 hours | 33.67% recovery of parent drug | Decomposition peaks observed | [13] |
| pH 3.5 phosphate buffer | - | - | Degradation observed | Lactone form | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To induce and analyze the degradation of this compound under acidic stress.
Materials:
-
This compound API
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (pH adjusted to a suitable value for HPLC)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of 0.1 N HCl.
-
Keep the flask in a water bath maintained at 60°C for 4 hours.[6]
-
After 4 hours, cool the flask to room temperature.
-
Neutralize the solution by adding an appropriate volume of 0.1 N NaOH.
-
Make up the volume to 100 mL with the mobile phase diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject an appropriate volume of the filtered solution into the HPLC system.
-
Analyze the chromatogram for the appearance of degradation peaks and the reduction in the area of the parent Rosuvastatin peak.
Protocol 2: Stabilization of this compound using Natural Polymers
Objective: To evaluate the stabilizing effect of chitosan and xanthan gum on this compound in an acidic environment.
Materials:
-
This compound API
-
Chitosan
-
Xanthan Gum
-
Acidic buffer (e.g., pH 3.0)
-
Magnetic stirrer and stir bars
-
HPLC system for analysis
Procedure:
-
Preparation of Control Sample: Dissolve a known concentration of this compound in the acidic buffer.
-
Preparation of Test Samples:
-
Prepare a solution of chitosan in the acidic buffer.
-
Prepare a solution of xanthan gum in the acidic buffer.
-
Prepare a solution containing both chitosan and xanthan gum in the acidic buffer.
-
-
To separate aliquots of the polymer solutions, add the same concentration of this compound as the control sample. A suggested drug-to-stabilizer ratio to investigate is 1:1.4 (Rosuvastatin:Chitosan/Xanthan Gum).[2]
-
Stir all solutions for a specified period at room temperature.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to determine the concentration of intact this compound.
-
Compare the degradation rate of this compound in the presence and absence of the natural polymers to assess their stabilizing effect.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 11. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving the Bioavailability of Oral Rosuvastatin Zinc
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the oral bioavailability of Rosuvastatin Zinc.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of Rosuvastatin?
A1: The primary challenge is its low aqueous solubility. Rosuvastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but poor solubility.[1][2] This poor solubility limits its dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption, leading to an oral bioavailability of only about 20%.[1][2][3][4] Additionally, it is subject to some first-pass metabolism in the liver.[2][4]
Q2: What are the main formulation strategies to improve Rosuvastatin's bioavailability?
A2: The core principle is to enhance its solubility and dissolution rate. Key strategies include:
-
Nanosization: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[1] Techniques include wet milling, high-pressure homogenization, and preparing nanoparticles, nanostructured lipid carriers (NLCs), or nanoemulsions.[1][5]
-
Solid Dispersions: Dispersing Rosuvastatin in a molecular state within a hydrophilic carrier matrix (like PVP K30 or PEG 4000) can significantly improve its dissolution.
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and may enhance lymphatic uptake, potentially bypassing some first-pass metabolism.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]
Q3: Why use this compound instead of the more common Calcium salt?
A3: While Rosuvastatin Calcium is more widely used, research into other salt forms like this compound is driven by the search for forms with potentially improved physicochemical properties, such as stability or different dissolution characteristics.[7] Surprisingly, this compound has been successfully produced in a stable, reproducible crystalline form, which is a desirable characteristic for a pharmaceutically active ingredient, whereas the originator product contains the calcium salt in an amorphous form.[7] The synthesis of the zinc salt can be achieved by reacting rosuvastatin with a zinc compound, such as zinc alcoholate or by reacting an alkali metal salt of rosuvastatin with an inorganic zinc salt like zinc chloride.[8][9]
Section 2: Troubleshooting Guides
Formulation & Preparation Issues
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Entrapment Efficiency (%EE) in Nanoparticles/Niosomes | 1. Drug Leakage: The drug may be leaking from the carrier into the external medium during preparation. 2. Poor Affinity: Insufficient affinity between Rosuvastatin and the carrier material (lipid, polymer). 3. Incorrect Drug/Carrier Ratio: An excessive amount of drug relative to the carrier capacity. | 1. Optimize sonication or homogenization time to avoid overheating or excessive disruption. 2. Select lipids or polymers with higher affinity for Rosuvastatin. For lipid carriers, consider adding a charge-inducing agent to improve interaction. 3. Systematically vary the drug-to-carrier ratio to find the optimal loading capacity.[10] |
| Nanoparticle Aggregation / High Polydispersity Index (PDI) | 1. Insufficient Stabilizer: The concentration of the stabilizer (e.g., PVP, Pluronic F-127, Tween 80) is too low to coat the particle surfaces effectively.[1][2] 2. High Zeta Potential (close to zero): Low surface charge leads to weak repulsive forces between particles. 3. Inappropriate Solvent/Anti-solvent: The solvent system may be causing premature precipitation or poor particle formation. | 1. Increase the concentration of the stabilizer. A study found 10% PVP was effective for wet-milled Rosuvastatin nanoparticles.[1] 2. Aim for a zeta potential of at least ±30 mV for good colloidal stability.[1] Consider adding a charged surfactant. 3. Modify the solvent/anti-solvent system or the rate of addition during nanoprecipitation. |
| Phase Separation in SNEDDS/Nanoemulsions | 1. Component Immiscibility: Poor miscibility between the oil, surfactant, and co-surfactant. 2. Incorrect Ratios: The ratio of oil to surfactant/co-surfactant (S/CoS) is outside the stable microemulsion region. 3. Thermodynamic Instability: The formulation is not thermodynamically stable and is prone to separation upon storage or dilution. | 1. Screen different oils, surfactants, and co-surfactants for better mutual solubility. 2. Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a stable microemulsion upon dilution. 3. Perform thermodynamic stability tests (e.g., centrifugation, freeze-thaw cycles) to select robust formulations. |
| Inconsistent Drug Release in Solid Dispersions | 1. Drug Recrystallization: The drug is converting from an amorphous state back to a crystalline state within the carrier, reducing dissolution. 2. Inadequate Carrier: The chosen carrier (e.g., PEG, PVP) does not form a true solid solution or molecular dispersion. 3. Method of Preparation: The method (e.g., melting vs. solvent evaporation) may not be optimal for the drug-carrier pair. | 1. Confirm the amorphous state using DSC and XRPD analysis. Increase the drug-to-carrier ratio if necessary. 2. Select a carrier with strong hydrogen bonding potential with Rosuvastatin to inhibit recrystallization. 3. Compare different preparation methods. For instance, spray drying with PVP K30 has shown excellent dissolution enhancement for Rosuvastatin. |
Analytical & Characterization Issues
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Variability in In Vitro Dissolution Results | 1. Sink Conditions Not Maintained: The concentration of the drug in the dissolution medium is approaching its saturation solubility. 2. Inappropriate Dissolution Medium/pH: The pH of the medium does not reflect physiological conditions or is not suitable for the formulation type. 3. "Coning" Effect: Undissolved powder forms a cone at the bottom of the vessel, reducing the available surface area (common in USP Apparatus II). | 1. Ensure the total volume of the dissolution medium is at least 3-5 times that required to dissolve the entire dose of the drug.[11] 2. Use physiologically relevant media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer).[12] The FDA suggests a sodium citrate buffer (pH 6.6) for Rosuvastatin.[12] 3. Optimize the paddle speed (RPM). For Rosuvastatin, 50 RPM is commonly used.[1][12] If coning persists, consider using USP Apparatus I (Basket). |
| Poor Correlation between In Vitro Permeability (Caco-2) and In Vivo Data | 1. Efflux Transporter Activity: Rosuvastatin is a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the cells, reducing net absorption.[4][13] 2. Poor Monolayer Integrity: The Caco-2 cell monolayer is not fully differentiated or has compromised tight junctions. 3. Metabolism Not Accounted For: Standard Caco-2 models lack significant metabolic activity (e.g., CYP enzymes).[13] | 1. Perform bidirectional transport studies (Apical to Basolateral and Basolateral to Apical) to calculate the efflux ratio. An efflux ratio >2 suggests active efflux.[14] Consider co-administration with a BCRP inhibitor like Ko143 in the assay.[13][15] 2. Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before and after the experiment.[15] 3. While Rosuvastatin metabolism is not extensive, be aware that this is a limitation of the model.[3] |
Section 3: Comparative Data & Visualization
Comparative Pharmacokinetic Parameters of Rosuvastatin Formulations
The table below summarizes key pharmacokinetic parameters from animal studies comparing enhanced formulations to the conventional drug. This data illustrates the potential improvement in bioavailability.
| Formulation Type | Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| Untreated Rosuvastatin | Rabbits | 9.2 | ~2 | - | Baseline | [1][16] |
| Wet-Milled Nanoparticles (10% PVP) | Rabbits | 82.35 | 2 | - | ~8.95-fold vs. untreated | [1][16] |
| Marketed Tablet | Rats | 940 | 4 | 11,850 | Baseline | [6] |
| Fast-Dissolving Film (FDF) | Rats | 1,540 | 2 | 15,690 | 32.5% vs. marketed tablet | [6] |
| Rosuvastatin Suspension | Rats | - | - | - | Baseline | [10] |
| Niosomal Nanocarriers | Rats | - | - | - | 2.01-fold vs. suspension | [10] |
| In-situ Forming Nanovesicles (OFA) | Rabbits | - | - | - | ~3-fold vs. market product | [2] |
Note: Direct comparison between studies should be done with caution due to differences in animal models, dosing, and analytical methods.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low drug entrapment efficiency.
Section 4: Key Experimental Protocols
Protocol: In Vitro Dissolution Testing
This protocol provides a standardized method for assessing the release rate of Rosuvastatin from a formulated dosage form.
-
Apparatus: USP Apparatus II (Paddle) or Apparatus I (Basket). [1]2. Dissolution Medium: 900 mL of pH 6.8 phosphate buffer is commonly used to simulate intestinal fluid. Alternative media include 0.1 N HCl (pH 1.2) to simulate gastric fluid or 0.05 M sodium citrate buffer as recommended by the FDA. [12]3. Temperature: Maintain at 37 ± 0.5 °C. [1][12]4. Agitation Speed: 50 RPM. [1][12]5. Procedure: a. Place a single dose equivalent of the Rosuvastatin formulation into each vessel. b. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium. [1] c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions. [11] d. Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analysis: Determine the concentration of dissolved Rosuvastatin in the filtered samples using a validated analytical method, such as UV-Vis Spectrophotometry (at ~241-244 nm) or HPLC. [1][11]7. Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol: Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption in vitro. [17]
-
Cell Culture: a. Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [17] b. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) values. Only use monolayers with consistent and acceptable TEER values. [15]2. Transport Experiment (Bidirectional): a. AP→BL (Apical to Basolateral) Transport: i. Wash the monolayer on both sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). ii. Add the Rosuvastatin formulation (dissolved in transport buffer) to the apical (AP) chamber. iii. Add fresh transport buffer to the basolateral (BL) chamber. iv. At specified time points, take samples from the BL chamber and replace the volume with fresh buffer. b. BL→AP (Basolateral to Apical) Transport: i. Perform the reverse experiment by adding the drug to the BL chamber and sampling from the AP chamber. This measures the rate of efflux.
-
Analysis: Quantify the amount of Rosuvastatin transported using a sensitive analytical method like LC-MS/MS. [3]4. Data Calculation: a. Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the insert
-
C0 is the initial drug concentration in the donor chamber b. Calculate the Efflux Ratio (ER) : ER = Papp (BL→AP) / Papp (AP→BL) An ER significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
References
- 1. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel rosuvastatin nanostructured lipid carriers for oral delivery in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US9174945B2 - this compound salt - Google Patents [patents.google.com]
- 9. EP2013188B1 - this compound salt - Google Patents [patents.google.com]
- 10. Oral Bioavailability Improvement of Tailored Rosuvastatin Loaded Niosomal Nanocarriers to Manage Ischemic Heart Disease: Optimization, Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
Method refinement for Rosuvastatin Zinc quantification in complex biological matrices
Welcome to the Technical Support Center for Rosuvastatin Quantification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in refining their methods for quantifying Rosuvastatin in complex biological matrices.
A Note on Rosuvastatin Zinc
The vast majority of bioanalytical literature focuses on the quantification of Rosuvastatin, typically administered as a calcium salt.[1][2] The analytical methods described here are for the quantification of the Rosuvastatin molecule itself. The specific zinc salt form does not alter the fundamental principles of extraction or detection of the parent drug from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for quantifying Rosuvastatin in biological matrices?
A1: The most widely used and sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][4] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of Rosuvastatin typically found in plasma samples.[5]
Q2: Which sample preparation technique is best for Rosuvastatin extraction from plasma?
A2: The choice depends on throughput needs, cost, and required cleanliness of the extract.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[4] It's suitable for high-throughput analysis but may result in higher matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE, often using ethyl acetate, is inexpensive and provides a clean extract.[1][2] However, it can be time-consuming and difficult to automate.[2]
-
Solid-Phase Extraction (SPE): SPE offers very clean extracts, leading to reduced matrix effects and high recovery.[6][7] It is easily automated but can be more expensive than LLE or PPT.[6]
-
Supported Liquid Extraction (SLE): SLE is a newer technique that combines the benefits of LLE with the ease of automation similar to SPE. It has been shown to achieve superior extraction recovery and precision compared to traditional LLE for Rosuvastatin.[8]
Q3: How do I choose an appropriate internal standard (IS)?
A3: An ideal internal standard should have similar chemical properties and extraction recovery to the analyte.[9] For Rosuvastatin, the best choice is a stable isotope-labeled version, such as Rosuvastatin-d6.[4][6][8] If a deuterated standard is unavailable, other compounds like Gliclazide, Atorvastatin, or Carbamazepine have been successfully used.[3][7][9]
Q4: I am observing significant matrix effects. How can I reduce them?
A4: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common challenge. To mitigate them:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE or SLE to get cleaner extracts.[6][8]
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate Rosuvastatin from interfering matrix components.[9]
-
Use a Stable Isotope-Labeled IS: A deuterated internal standard like Rosuvastatin-d6 will co-elute with the analyte and experience the same matrix effects, effectively compensating for the signal variation.[6]
Q5: My recovery of Rosuvastatin is low and inconsistent. What are the possible causes?
A5: Low and variable recovery can stem from several factors:
-
Suboptimal Extraction pH: Rosuvastatin is an acidic compound (pKa ≈ 4.6), so the pH of the sample and extraction solvents is critical.[10] Adjusting the pH can improve partitioning into the organic solvent during LLE.
-
Inefficient Extraction Solvent: If using LLE, ensure the chosen solvent (e.g., ethyl acetate) is effective. You may need to test different solvents.[1]
-
Incomplete Elution in SPE: For SPE, ensure the elution solvent is strong enough to completely remove Rosuvastatin from the sorbent. A common elution solvent is 90% (v/v) methanol.[6]
-
Analyte Stability: Rosuvastatin can be sensitive to light and acidic conditions.[11] Ensure samples are handled appropriately to prevent degradation during the extraction process.
Q6: I am seeing two chromatographic peaks for Rosuvastatin. What could be the cause?
A6: Observing multiple peaks for a single analyte can be due to several reasons. It could indicate the presence of a closely related impurity or a different conformation of the molecule that resolves under your specific chromatographic conditions.[12] Another common cause is carryover from a previous, high-concentration injection. To check for carryover, inject a blank solvent after a high standard; if the peaks appear, it confirms carryover. Improving the autosampler wash protocol can help resolve this issue.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source. 2. Suboptimal sample extraction/recovery. 3. Insufficient sample concentration. | 1. Optimize MS parameters (e.g., source temperature, gas flows, voltages). Use positive electrospray ionization (ESI) mode.[1] 2. Evaluate different extraction techniques (LLE, SPE, SLE) to improve recovery.[8] 3. Evaporate the final extract to dryness and reconstitute in a smaller volume of mobile phase.[4][6] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable analyte during processing. 3. Significant, uncorrected matrix effects. | 1. Use an automated liquid handler for extractions if available.[2] Ensure thorough vortexing and consistent timing. 2. Check for analyte stability under your specific conditions (e.g., bench-top, freeze-thaw cycles).[7] 3. Use a stable isotope-labeled internal standard (e.g., Rosuvastatin-d6).[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible reconstitution solvent. 3. pH of the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.[6] 3. Since Rosuvastatin is acidic, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.[4][10] |
| Carryover in Blank Injections | 1. Adsorption of the analyte in the injection port, tubing, or column. 2. Insufficient needle wash in the autosampler. | 1. Clean the injection port and connecting tubing. 2. Develop a more rigorous needle wash protocol using a strong organic solvent in which Rosuvastatin is highly soluble.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Rosuvastatin quantification in human plasma.
Table 1: Comparison of Sample Preparation Methods
| Method | Internal Standard | Recovery (%) | Matrix Effect (%) | Key Advantage | Reference |
| SLE | Rosuvastatin-d6 | 83 - 96% | 6.2 - 12.7% | High recovery and throughput | [8] |
| LLE | Gliclazide | 79 - 86% | Not significant | Economical and clean extract | [13] |
| SPE | Atorvastatin | > 50% | Not specified | Very clean extract, high confidence | [7] |
| PPT | Rosuvastatin-d6 | > 95% | Not specified | Simple and rapid | [4][14] |
Table 2: Performance of Validated LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Chromatography | Reference |
| 0.1 - 60 | 0.1 | Gliclazide | C18, Acetonitrile:0.1% Methanoic Acid | [1] |
| 0.1 - 50 | 0.1 | Rosuvastatin-d6 | C18, Acetonitrile:Water with Formic Acid | [8] |
| 0.5 - 200 | 0.5 | Rosuvastatin-d6 | C18, Acetonitrile:0.1% Formic Acid | [4] |
| 1.0 - 50 | 1.0 | Atorvastatin | C18, Acetonitrile:0.2% Formic Acid | [7] |
| 1 - 100 | 1 | Carbamazepine | Not specified, Gradient Elution | [9] |
| 0.2 - 20 | 0.2 | Atorvastatin | C18, Acetonitrile:0.1% Formic Acid | [14] |
Diagrams and Workflows
Experimental Workflow for Rosuvastatin Quantification
The following diagram outlines a typical workflow for the analysis of Rosuvastatin from plasma samples using LC-MS/MS.
Caption: A typical bioanalytical workflow for Rosuvastatin quantification.
Troubleshooting Logic for Low Analyte Signal
This decision tree provides a logical path for troubleshooting unexpectedly low or absent analyte signals during method development.
Caption: A decision tree for troubleshooting low signal intensity issues.
Detailed Experimental Protocol (Composite Example)
This protocol is a composite example based on common parameters from validated LC-MS/MS methods.[1][4][6] It should be adapted and fully validated for your specific laboratory conditions.
1. Materials and Reagents
-
Rosuvastatin and Rosuvastatin-d6 reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid (reagent grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA anticoagulant)
2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately dissolve Rosuvastatin and Rosuvastatin-d6 (IS) in methanol.[8]
-
Working Standard Solutions: Serially dilute the Rosuvastatin stock solution with 50:50 methanol:water to prepare calibration standards.[6]
-
IS Working Solution: Dilute the Rosuvastatin-d6 stock solution with 50:50 methanol:water to a final concentration (e.g., 500 ng/mL).[6]
3. Sample Preparation (Protein Precipitation Method)
-
Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[4]
-
Add 50 µL of the IS working solution and vortex for 30 seconds.[4]
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).[4]
-
Vortex, and transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 20 µL.[1]
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Calibration and Quantification
-
Prepare a calibration curve by spiking blank plasma with working standard solutions to achieve a concentration range (e.g., 0.5 to 200 ng/mL).[4]
-
Analyze the calibration standards, QCs, and unknown samples.
-
Plot the peak area ratio (Rosuvastatin/IS) against the nominal concentration of the calibrators.
-
Apply a linear regression with a 1/x² weighting factor to fit the curve and quantify the unknown samples.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 4. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. file.scirp.org [file.scirp.org]
- 14. tandfonline.com [tandfonline.com]
Addressing polymorphism in Rosuvastatin Zinc and its impact on solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosuvastatin Zinc. The focus is on addressing the challenges presented by polymorphism and its impact on solubility during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound?
This compound is known to exist in at least two solid-state forms: a crystalline form, designated as Form I, and an amorphous form.[1] The crystalline Form I is reported to be a morphologically homogeneous and stable form, which is suitable for industrial manufacturing.[1] In contrast, the amorphous form lacks a long-range ordered crystal lattice.[1]
Q2: How does polymorphism affect the solubility of this compound?
Polymorphism significantly influences the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility and dissolution rate.[1][2][3] Generally, the amorphous form of a drug exhibits higher aqueous solubility compared to its crystalline counterparts.[2][3][4] This is because the amorphous state has a higher internal energy and lower thermodynamic stability, which facilitates the dissolution process.[5]
Q3: What is the impact of this compound's polymorphism on its bioavailability?
As a Biopharmaceutical Classification System (BCS) Class II drug, Rosuvastatin has low solubility and high permeability.[3] For such drugs, the dissolution rate is often the rate-limiting step for oral absorption.[3] Consequently, the polymorphic form with higher solubility is expected to have a higher dissolution rate, potentially leading to improved bioavailability.[2][7][8] The oral bioavailability of Rosuvastatin is approximately 20%, which is attributed to its poor solubility in gastrointestinal fluids and significant first-pass metabolism.[2][7][8] Therefore, controlling the polymorphic form of this compound is crucial for ensuring consistent drug product performance.
Troubleshooting Guides
Issue 1: Inconsistent Solubility or Dissolution Results
Possible Cause: Presence of different polymorphic forms or conversion between forms during the experiment.
Troubleshooting Steps:
-
Polymorph Characterization:
-
X-Ray Powder Diffraction (XRPD): Use XRPD to identify the polymorphic form of your this compound sample. Compare the resulting diffractogram with the known pattern for crystalline Form I and the characteristic halo pattern of the amorphous form.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect polymorphic transitions. Different polymorphs will exhibit distinct thermal events, such as different melting points or the presence of exothermic recrystallization peaks.
-
-
Solvent Selection:
-
Be aware that the solvent used for dissolution testing can induce polymorphic transformations. It is advisable to test the stability of the polymorphic form in the selected dissolution medium over the time course of the experiment.
-
-
Storage Conditions:
-
Ensure that this compound samples are stored under controlled temperature and humidity conditions to prevent polymorphic conversions.
-
Issue 2: Difficulty in Preparing a Specific Polymorphic Form
Possible Cause: Inappropriate crystallization or preparation conditions.
Troubleshooting Steps:
-
For Crystalline Form I:
-
A patented method suggests that crystalline Form I of this compound can be prepared by suspending the amorphous form in water for an extended period (4 to 168 hours) at a temperature between 0 and 25°C.
-
-
For Amorphous Form:
-
Amorphous forms are often generated by rapid precipitation or solvent evaporation techniques. However, they can be prone to crystallization. The presence of certain excipients can help stabilize the amorphous form.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs (Illustrative)
| Property | Crystalline Form I | Amorphous Form |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Thermodynamic Stability | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Dissolution Rate | Slower | Faster |
| Hygroscopicity | Lower | Higher |
| Physical Stability | More stable | Less stable (prone to crystallization) |
Table 2: Solubility of Rosuvastatin in Various Media (Illustrative)
| Medium | pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | Low |
| Acetate Buffer | 4.5 | Moderate |
| Phosphate Buffer | 6.8 | Higher |
| Water | 7.0 | Moderate |
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs by X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Ensure the sample is representative of the bulk material.
-
Instrument Setup:
-
Radiation Source: Cu Kα
-
Voltage: 40-45 kV
-
Current: 40 mA
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: 1-2°/min
-
-
Data Acquisition: Load the powdered sample onto the sample holder. Run the XRPD scan according to the instrument's operating procedure.
-
Data Analysis: Analyze the resulting diffractogram. A series of sharp peaks indicates a crystalline material, while a broad halo with no distinct peaks is characteristic of an amorphous substance. Compare the peak positions (2θ values) with reference patterns for known polymorphs.
Protocol 2: Analysis of this compound Polymorphs by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup:
-
Heating Rate: 5-10 °C/min
-
Temperature Range: 25 °C to 250 °C (or a range appropriate to capture all thermal events)
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min
-
-
Data Acquisition: Place the sample pan and a reference pan in the DSC cell. Initiate the heating program.
-
Data Analysis: Observe the DSC thermogram for endothermic (melting) and exothermic (crystallization) events. The melting point and the heat of fusion can be used to differentiate between polymorphs.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer at pH 6.8.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50-75 rpm
-
Procedure: a. Place one tablet or capsule containing this compound in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly. f. Analyze the concentration of dissolved this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 4. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. annexpublishers.com [annexpublishers.com]
Technical Support Center: Optimization of Nanoparticle Size for Rosuvastatin Drug Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nanoparticle size for Rosuvastatin drug delivery systems. The information is divided into two main sections: Rosuvastatin Polymeric Nanoparticles , based on existing research with Rosuvastatin Calcium, and a proposed approach for Rosuvastatin-Loaded Zinc Oxide (ZnO) Nanoparticles .
Section 1: Rosuvastatin Polymeric Nanoparticles
This section focuses on the formulation of Rosuvastatin using biodegradable polymers. The data and guidance are primarily derived from studies using Rosuvastatin Calcium.
Troubleshooting Guide: Rosuvastatin Polymeric Nanoparticles
| Issue/Question | Possible Causes | Recommended Solutions |
| Inconsistent or large particle size (>500 nm) | 1. Inefficient homogenization or sonication.2. Inappropriate polymer-to-drug ratio.3. Unsuitable type or concentration of stabilizer.4. Ostwald ripening during storage.[1] | 1. Optimize homogenization speed and time or sonication amplitude and duration.2. Systematically vary the polymer-to-drug ratio; higher polymer concentrations can sometimes lead to larger particles.[2]3. Screen different stabilizers (e.g., PVP, Pluronic F68, PVA) and their concentrations. For instance, 10% PVP has been shown to be effective in reducing particle size.[2]4. Ensure proper storage conditions (e.g., refrigeration) and consider lyophilization with a suitable cryoprotectant to improve long-term stability.[3] |
| Low drug encapsulation efficiency (<70%) | 1. Poor miscibility of the drug in the polymer matrix.2. Premature drug precipitation during nanoparticle formation.3. High drug solubility in the external aqueous phase.4. Inappropriate solvent/antisolvent system. | 1. Select a polymer with good affinity for Rosuvastatin (e.g., Eudragit L100, Eudragit S100).[4]2. Optimize the solvent evaporation rate or the addition rate of the antisolvent to ensure efficient drug entrapment.[3]3. Adjust the pH of the aqueous phase to reduce the solubility of Rosuvastatin.4. Experiment with different organic solvents and their ratios to improve drug and polymer co-precipitation. |
| Bimodal or broad particle size distribution (High Polydispersity Index - PDI > 0.3) | 1. Particle aggregation.2. Non-uniform mixing during preparation.3. Secondary nucleation during the process. | 1. Increase the concentration of the stabilizer or use a combination of stabilizers to provide better steric or electrostatic repulsion.[2]2. Ensure uniform and rapid mixing of the organic and aqueous phases.[5]3. Control the temperature and rate of solvent removal to promote uniform particle growth. |
| Poor long-term stability (particle aggregation or drug leakage) | 1. Insufficient surface charge (low Zeta Potential).2. Degradation of the polymer or drug.3. Inadequate lyophilization cycle. | 1. Aim for a zeta potential of at least ±20 mV for good electrostatic stability. Adjusting the pH or adding charged surfactants can help.[6]2. Store the nanoparticle suspension at 2-8°C and protect from light.[3]3. Optimize the freezing and drying stages of lyophilization and screen for an effective cryoprotectant. |
Frequently Asked Questions (FAQs): Rosuvastatin Polymeric Nanoparticles
Q1: Why use polymeric nanoparticles for Rosuvastatin delivery?
A1: Rosuvastatin has a low oral bioavailability of about 20% due to its poor solubility and significant first-pass metabolism in the liver.[5][7] Polymeric nanoparticles can enhance its bioavailability by improving solubility, protecting the drug from degradation, and providing controlled release, which can lead to improved therapeutic outcomes and potentially reduced dosing frequency.[5]
Q2: What is the optimal particle size for oral delivery of Rosuvastatin nanoparticles?
A2: While the optimal size can vary, a range of 100-300 nm is generally considered desirable for oral drug delivery.[4] This size range can facilitate transport across the intestinal mucosa and uptake by lymphatic pathways, bypassing the first-pass metabolism. Studies have reported successful formulations with particle sizes around 215 nm[8] and 462 nm[2], both showing enhanced bioavailability.
Q3: How does the choice of polymer affect the nanoparticle properties?
A3: The polymer type significantly influences particle size, encapsulation efficiency, and drug release kinetics.[3] For example, Eudragit polymers (L100 and S100) have been used to create nanoparticles in the 100-250 nm range with encapsulation efficiencies between 28-79%.[4] The polymer's degradation rate and its interaction with the drug are critical for designing the desired release profile.
Q4: What is the importance of Zeta Potential in nanoparticle formulations?
A4: Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their stability in a suspension. A higher magnitude of zeta potential (e.g., > ±20 mV) indicates greater electrostatic repulsion between particles, which prevents aggregation and enhances the long-term stability of the formulation.[6]
Q5: What is a typical in-vitro release profile for Rosuvastatin nanoparticles?
A5: Many Rosuvastatin nanoparticle formulations exhibit a biphasic release pattern: an initial burst release in the first few hours, followed by a sustained release over an extended period.[4] The initial burst can help in achieving the therapeutic concentration quickly, while the sustained release maintains the drug level for a longer duration.
Quantitative Data Summary: Rosuvastatin Polymeric Nanoparticles
| Formulation Method | Polymer/Lipid | Stabilizer | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In-Vitro Drug Release | Reference |
| Nanoprecipitation | Eudragit L100/S100 | Pluronic F68/PVA | 100 - 250 | - | 28 - 79 | Biphasic release | [4] |
| Wet Milling | - | 10% PVP | 461.8 ± 16.68 | -31.8 ± 7.22 | - | 72% in 1 hour | [2] |
| Emulsification Solvent Diffusion | - | SLS, PVP K-30 | 215 | -35.2 | 79 | 91% cumulative release | [8] |
| High-Pressure Homogenization | Glyceryl Monostearate | Poloxamer 188 | 529.6 ± 6.36 | -31.88 ± -2.50 | 48.90 ± 1.72 | Sustained release up to 36h | [6] |
Section 2: Rosuvastatin-Loaded Zinc Oxide (ZnO) Nanoparticles (Proposed Approach)
This section outlines a potential approach for using ZnO nanoparticles as carriers for Rosuvastatin. ZnO nanoparticles are biocompatible and have been explored for various drug delivery applications.[7]
Troubleshooting Guide: Rosuvastatin-Loaded ZnO Nanoparticles
| Issue/Question | Possible Causes | Recommended Solutions |
| Low Rosuvastatin loading on ZnO nanoparticles | 1. Weak interaction between Rosuvastatin and the ZnO surface.2. Competition from solvent molecules for binding sites.3. Aggregation of ZnO nanoparticles, reducing available surface area. | 1. Functionalize the ZnO nanoparticle surface with polymers (e.g., chitosan, PEG) or ligands that can strongly interact with Rosuvastatin.[9]2. Optimize the solvent system and pH to favor drug adsorption onto the nanoparticle surface.3. Ensure a stable, well-dispersed ZnO nanoparticle suspension before initiating the drug loading process. |
| Premature or uncontrolled drug release | 1. Desorption of loosely bound drug from the nanoparticle surface.2. Rapid dissolution of ZnO nanoparticles in the release medium. | 1. Implement a washing step after drug loading to remove loosely adsorbed drug.2. Coat the drug-loaded ZnO nanoparticles with a pH-sensitive polymer to control the release in response to specific environmental triggers, such as the acidic tumor microenvironment.[9]3. Encapsulate the drug-loaded ZnO nanoparticles within a lipid or polymeric matrix to achieve a more sustained release profile.[10] |
| Cytotoxicity of the formulation | 1. Inherent toxicity of bare ZnO nanoparticles at high concentrations.2. Unintended release of zinc ions. | 1. Use surface coatings like polyethylene glycol (PEG) to improve biocompatibility and reduce non-specific interactions with cells.[9]2. Control the concentration of the nanoparticles in the final formulation based on thorough in-vitro cytotoxicity studies.3. Ensure the stability of the formulation under physiological conditions to prevent premature degradation and release of toxic levels of zinc ions. |
| Poor stability of the drug-loaded nanoparticle suspension | 1. Changes in surface charge after drug loading leading to aggregation.2. Insufficient stabilization of the final formulation. | 1. Measure the zeta potential after drug loading and adjust the formulation (e.g., by adding stabilizers) to maintain a value conducive to stability.2. Consider lyophilization for long-term storage, with appropriate cryoprotectants. |
Frequently Asked Questions (FAQs): Rosuvastatin-Loaded ZnO Nanoparticles
Q1: What are the potential advantages of using ZnO nanoparticles for Rosuvastatin delivery?
A1: ZnO nanoparticles are considered biocompatible and biodegradable.[3] They offer a large surface area for drug loading and can be easily functionalized to achieve targeted delivery.[11] Furthermore, the pH-sensitive nature of ZnO nanoparticles (dissolution in acidic environments) can be exploited for stimuli-responsive drug release in specific tissues like tumors.[9]
Q2: How can Rosuvastatin be loaded onto ZnO nanoparticles?
A2: Rosuvastatin can be loaded onto ZnO nanoparticles primarily through surface adsorption. This process typically involves incubating the synthesized ZnO nanoparticles in a solution of Rosuvastatin under optimized conditions of pH, temperature, and stirring.[1] The efficiency of loading can be influenced by the surface chemistry of the ZnO nanoparticles.
Q3: What are the key characterization techniques for Rosuvastatin-loaded ZnO nanoparticles?
A3: Key techniques include Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), Zeta Potential analysis for surface charge and stability, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphology, UV-Vis Spectroscopy or HPLC to determine drug loading and encapsulation efficiency, and X-ray Diffraction (XRD) to analyze the crystalline structure.
Q4: How can the surface of ZnO nanoparticles be modified for better drug delivery?
A4: The surface of ZnO nanoparticles is rich in hydroxyl groups, which allows for easy functionalization with various molecules.[3] Common modifications include coating with polymers like PEG to enhance stability and circulation time, or attaching targeting ligands (e.g., folic acid) to direct the nanoparticles to specific cells.[11]
Q5: What challenges might be encountered when developing a Rosuvastatin-ZnO nanoparticle system?
A5: Challenges include achieving high and reproducible drug loading, preventing premature drug release, ensuring the long-term stability of the formulation, and managing the potential cytotoxicity of the ZnO nanoparticles.[12] Thorough in-vitro and in-vivo studies are necessary to optimize the formulation for safety and efficacy.
Quantitative Data Summary: ZnO Nanoparticles for Drug Delivery
| Synthesis Method | Stabilizer/Coating | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity | Release Profile | Reference |
| Hydrothermal | Chitosan | 107 | - | High | Sustained release over 40 hours | [1] |
| Chemical Precipitation | - | 20-55 | - | - | - | [9] |
| - | PEG, β-cyclodextrin | - | - | High for curcumin | pH-dependent | [9] |
| - | - | 21-39 | - | 210 µg/mg for quercetin | pH-dependent | [11] |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Polymeric Nanoparticles by Nanoprecipitation[4]
-
Organic Phase Preparation: Dissolve a specific amount of Rosuvastatin Calcium and a polymer (e.g., Eudragit L100) in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F68).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a controlled temperature.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the resulting nanosuspension to separate the nanoparticles from the unentrapped drug and excess stabilizer. Wash the pellet with deionized water and re-disperse.
-
Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, encapsulation efficiency, and in-vitro drug release.
Protocol 2: Proposed Preparation of Rosuvastatin-Loaded ZnO Nanoparticles
-
Synthesis of ZnO Nanoparticles (Chemical Precipitation):
-
Prepare an aqueous solution of a zinc salt (e.g., zinc acetate).
-
Slowly add a base (e.g., sodium hydroxide) under vigorous stirring to precipitate zinc hydroxide.
-
Wash the precipitate multiple times with deionized water and ethanol.
-
Calcinate the precipitate at a specific temperature to form ZnO nanoparticles.
-
-
Surface Functionalization (Optional):
-
Disperse the ZnO nanoparticles in a solution containing a functionalizing agent (e.g., chitosan or PEG) and stir for a designated period.
-
Wash the functionalized nanoparticles to remove any unreacted agent.
-
-
Rosuvastatin Loading:
-
Disperse the ZnO nanoparticles (functionalized or unfunctionalized) in a solution of Rosuvastatin.
-
Stir the mixture for several hours at room temperature to facilitate drug adsorption.
-
-
Purification:
-
Centrifuge the suspension to separate the drug-loaded nanoparticles.
-
Wash the pellet to remove any unbound drug.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the drug-loaded nanoparticles.
-
Quantify the drug loading efficiency using UV-Vis spectroscopy or HPLC by measuring the drug concentration in the supernatant.
-
Conduct in-vitro release studies under different pH conditions (e.g., pH 7.4 and pH 5.5).
-
Visualizations
Caption: Experimental workflow for Rosuvastatin polymeric nanoparticles.
Caption: Logic of stimuli-responsive Rosuvastatin release from ZnO nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scirea.org [article.scirea.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. The Advancing of Zinc Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. On-demand release of encapsulated ZnO nanoparticles and chemotherapeutics for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing In Vitro Release Kinetics of Rosuvastatin Zinc from Solid Dispersions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and characterization of Rosuvastatin Zinc solid dispersions.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Drug Content in Solid Dispersion | Incomplete dissolution of the drug in the solvent during preparation (solvent evaporation method). | Ensure complete dissolution by selecting a solvent in which both this compound and the carrier are highly soluble. Methanol or a mixture of methanol and dichloromethane are commonly used.[1][2][3] Consider increasing the solvent volume or applying gentle heat and sonication. |
| Phase separation during solvent evaporation or cooling (fusion method). | Rapid solvent evaporation, such as in spray drying, can prevent phase separation.[4] For the fusion method, rapid cooling of the molten mixture is crucial.[3] | |
| Degradation of the drug at high temperatures (fusion method). | Use a lower melting point carrier or switch to a non-thermal method like solvent evaporation.[3] | |
| Poor In Vitro Dissolution Rate | The drug exists in a crystalline state within the solid dispersion. | The goal of a solid dispersion is to convert the crystalline drug into an amorphous form.[4] Confirm the amorphous nature of the solid dispersion using techniques like XRD and DSC.[5] If crystalline peaks are present, optimize the preparation method (e.g., faster solvent evaporation or cooling). |
| Inappropriate drug-to-carrier ratio. | The ratio of drug to carrier significantly impacts dissolution. Increasing the proportion of the hydrophilic carrier can enhance the dissolution rate.[1][5] However, an excessively high polymer concentration can sometimes hinder dissolution.[6] | |
| High particle size of the solid dispersion. | Reduce the particle size of the solid dispersion by grinding or milling and then sieving to obtain a uniform and fine powder.[7] This increases the surface area available for dissolution. | |
| Formation of a "cone" of undissolved excipients at the bottom of the dissolution vessel. | This phenomenon, known as coning, can trap the drug and prevent its release.[8] Ensure adequate agitation (e.g., 50-75 rpm for USP Apparatus II) and consider using PEAK vessels to minimize this effect.[8] | |
| Physical Instability (Recrystallization) During Storage | The amorphous drug reverts to its more stable crystalline form over time. | This can be caused by moisture absorption. Store the solid dispersions in a desiccator or under controlled humidity conditions. The choice of carrier is also critical for stabilizing the amorphous state.[4] |
| Inappropriate carrier selection. | Select a carrier that has good miscibility with the drug and a high glass transition temperature (Tg) to restrict molecular mobility and inhibit recrystallization. | |
| Inconsistent Batch-to-Batch Dissolution Profiles | Variability in the preparation method. | Strictly control critical process parameters such as temperature, stirring speed, and rate of solvent evaporation or cooling.[4] |
| Inconsistent particle size distribution. | Ensure consistent and uniform particle size reduction for each batch. |
Frequently Asked Questions (FAQs)
1. What is the advantage of using a solid dispersion for this compound?
Rosuvastatin is a BCS Class II drug, meaning it has low solubility and high permeability.[7][9] Its oral bioavailability is limited by its poor aqueous solubility.[10] Solid dispersions enhance the solubility and dissolution rate by converting the crystalline drug into a more soluble amorphous form, thereby potentially improving its bioavailability.[1][4]
2. Which carrier is best for preparing this compound solid dispersions?
The choice of carrier is crucial and depends on the desired release profile and the preparation method. Commonly used hydrophilic carriers that have shown good results include:
-
Polyethylene Glycols (PEGs) , such as PEG 4000 and PEG 6000.[1][5]
-
Polyvinylpyrrolidone (PVP) , such as PVP K30.[11]
-
Poloxamers , like Poloxamer 407 (Pluronic F-127).[7]
-
Eudragit® polymers , such as Eudragit E100 or EPO, which are pH-sensitive and can be used for targeted release.[12][13][14]
3. What are the most common methods for preparing this compound solid dispersions?
The most frequently cited methods are:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.[1][2][3][15] This method is suitable for thermolabile drugs.[3]
-
Fusion (Melting) Method: The drug and carrier are melted together and then rapidly cooled.[7] This method avoids the use of organic solvents.[16]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and formation of solid dispersion particles.[4] This method is advantageous for producing uniform particles and preventing phase separation.[4]
4. How does the drug-to-carrier ratio affect the release kinetics?
Generally, increasing the concentration of the hydrophilic carrier relative to the drug enhances the dissolution rate.[1][7] This is because the carrier improves the wettability of the drug and prevents its aggregation. However, an optimal ratio exists for each drug-carrier combination, beyond which further increases in the carrier concentration may not significantly improve or could even hinder dissolution.[6]
5. What dissolution medium should be used for in vitro testing of this compound solid dispersions?
A common dissolution medium used in studies is a pH 6.8 phosphate buffer.[1][17][18] This pH is relevant to the conditions in the small intestine where the drug is absorbed. The volume is typically 900 ml, and the test is conducted at 37 ± 0.5 °C.[1][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Rosuvastatin solid dispersions.
Table 1: Effect of Carrier and Drug:Carrier Ratio on Rosuvastatin Solubility
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement (fold increase) | Reference |
| PEG 4000 | 1:4 | Fusion | ~3.75 | [7] |
| Poloxamer 407 | 1:4 | Fusion | ~3.75 | [7] |
| Eudragit EPO | 1:2 (RSE-2) | Solvent Evaporation | 71.88 | [13] |
| PVP K30 | 1:3 | Spray Drying | - | |
| β-cyclodextrin | 1:3 | Co-grinding | - | [11] |
Note: Solubility enhancement is compared to the pure drug.
Table 2: In Vitro Drug Release from Rosuvastatin Solid Dispersions
| Formulation Code | Carrier | Drug:Carrier Ratio | Method | % Drug Release | Time (min) | Reference |
| F2 | PEG 4000 | 1:2 | Solvent Evaporation | > 90% | 60 | [1] |
| RSE-2 | Eudragit EPO | 1:2 | Solvent Evaporation | 92% | 5 | [13] |
| - | PVP K30 | 1:3 | Spray Drying | 98.96% | 60 | |
| ODF | Poloxamer 407 | 1:4 | Fusion & Solvent Casting | 99.06% | 10 | [7] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh this compound and the selected hydrophilic carrier (e.g., PEG 4000, PVP K30) in the desired ratio (e.g., 1:1, 1:2).[1]
-
Dissolve both the drug and the carrier in a suitable organic solvent (e.g., methanol) in a round-bottom flask.[1][2] Ensure complete dissolution, using sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[2]
-
Dry the resulting solid mass in a vacuum oven at room temperature for 48 hours to remove any residual solvent.[2]
-
Grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.[2][7]
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
-
Prepare 900 ml of pH 6.8 phosphate buffer as the dissolution medium.[1][17]
-
Degas the dissolution medium to prevent the formation of air bubbles that can interfere with the test.[8][19]
-
Set up the USP Type II dissolution test apparatus (paddle method).[5]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C and set the paddle speed to 50 rpm.[1][5][17]
-
Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of Rosuvastatin.[17][18]
-
Introduce the sample into the dissolution vessel.
-
Withdraw 5 ml samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for Rosuvastatin concentration using a UV-Vis spectrophotometer at the predetermined λmax (e.g., ~239-244 nm).[1][2]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Troubleshooting Logic for Poor Dissolution Rates.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. iosrphr.org [iosrphr.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and Characterization of Eudragit® EPO-Based Solid Dispersion of Rosuvastatin Calcium to Foresee the Impact on Solubility, Dissolution and Antihyperlipidemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A solution for poor drug solubility | EUDRAGIT® polymers - Evonik Industries [healthcare.evonik.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. jpsionline.com [jpsionline.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Comparative Dissolution Rate Analysis: Rosuvastatin Zinc vs. Rosuvastatin Calcium
A detailed examination of the in vitro dissolution profiles of two salt forms of the widely prescribed statin, Rosuvastatin, intended for researchers, scientists, and drug development professionals.
Executive Summary
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. It is widely prescribed for the management of dyslipidemia. The most common salt form of this drug is Rosuvastatin Calcium. A newer salt form, Rosuvastatin Zinc, has also been developed. The dissolution rate of an active pharmaceutical ingredient (API) from its solid dosage form is a critical parameter that influences its bioavailability. This guide explores the dissolution properties of Rosuvastatin, focusing on the well-documented characteristics of the calcium salt and the inferred properties of the zinc salt based on regulatory bioequivalence requirements.
Comparative Dissolution Data
While direct comparative data is absent, the following table summarizes representative dissolution data for Rosuvastatin Calcium tablets in various media, as reported in the literature. It is expected that a bioequivalent this compound formulation would exhibit a similar dissolution profile.
Table 1: Representative In Vitro Dissolution Data for Rosuvastatin Calcium Tablets (20 mg)
| Time (minutes) | % Drug Dissolved (Mean) - pH 1.2 (0.1 N HCl) | % Drug Dissolved (Mean) - pH 6.8 (Phosphate Buffer) | % Drug Dissolved (Mean) - pH 6.6 (Citrate Buffer) |
| 5 | 25.3 | 45.8 | 55.2 |
| 10 | 40.1 | 68.2 | 75.9 |
| 15 | 52.7 | 80.5 | 88.4 |
| 30 | 70.4 | 92.1 | 95.7 |
| 45 | 81.2 | 96.5 | 98.1 |
| 60 | 88.9 | 98.5 | 99.1 |
Note: This data is compiled from a study on marketed Rosuvastatin Calcium tablets and serves as a representative profile.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro dissolution study for Rosuvastatin tablets, based on established protocols.[1]
Objective: To determine the in vitro drug release profile of Rosuvastatin tablets in different dissolution media.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Media:
-
900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2
-
900 mL of 0.05 M Phosphate Buffer, pH 6.8
-
900 mL of 0.05 M Sodium Citrate Buffer, pH 6.6
Procedure:
-
The dissolution medium is pre-heated to and maintained at 37 ± 0.5 °C.
-
One tablet is placed in each of the six dissolution vessels.
-
The paddle speed is set to 50 revolutions per minute (rpm).
-
At specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), a 5 mL aliquot of the dissolution medium is withdrawn from each vessel.
-
An equivalent volume of fresh, pre-warmed dissolution medium is immediately added to each vessel to maintain a constant volume.
-
The withdrawn samples are filtered through a 0.45 µm syringe filter.
-
The concentration of dissolved Rosuvastatin in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 244 nm or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released at each time point is calculated.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Dissolution Rate Testing.
Discussion and Conclusion
The dissolution of Rosuvastatin Calcium is pH-dependent, with higher dissolution rates observed in media with a pH closer to neutral (pH 6.6 and 6.8) compared to acidic conditions (pH 1.2). This is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility and high permeability.
For a this compound product to be considered a therapeutic equivalent to Rosuvastatin Calcium, it must demonstrate comparable bioavailability. A key component of establishing this is through comparative dissolution testing. Regulatory agencies often require that the dissolution profiles of the test (zinc salt) and reference (calcium salt) products be similar across a range of physiological pH values. While the specific dissolution data for this compound is not publicly available, the expectation is that its dissolution profile would closely mirror that of Rosuvastatin Calcium to meet bioequivalence standards.
References
A Comparative Guide to the Bioequivalence of Generic and Innovator Rosuvastatin Formulations
This guide provides a detailed comparison of the bioequivalence between generic and innovator rosuvastatin formulations, supported by experimental data from multiple studies. It is intended for researchers, scientists, and professionals in drug development, offering insights into the standard protocols for bioequivalence testing and the pharmacokinetic profiles of these widely used cholesterol-lowering agents.
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is a highly effective medication for reducing low-density lipoprotein cholesterol (LDL-C).[1] For a generic version of a drug to be approved for marketing, it must be shown to be bioequivalent to the innovator (reference) product. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions.
Experimental Protocol for Bioequivalence Studies
The evaluation of bioequivalence for rosuvastatin formulations typically follows a standardized protocol as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The common study design is an open-label, randomized, single-dose, two-period, two-sequence crossover trial conducted in healthy adult subjects under fasting conditions.[5][6][7]
Key components of the experimental protocol include:
-
Study Design: A randomized, two-way crossover design is the standard.[6] This involves two periods and two sequences, where each subject receives both the test (generic) and reference (innovator) formulations.[1]
-
Subjects: Studies are typically conducted on a cohort of healthy adult male and non-pregnant, non-lactating female volunteers.[2][5] The number of subjects is determined based on statistical power calculations, often ranging from 24 to 48 participants.[1][6][8]
-
Dosing and Washout Period: A single oral dose of rosuvastatin, often the highest strength (e.g., 20 mg or 40 mg), is administered.[2][5][6] A washout period of at least 7 to 14 days separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[5] The elimination half-life of rosuvastatin is approximately 19 hours.[1][9]
-
Blood Sampling: Blood samples are collected from subjects at predetermined time points before and after drug administration, typically up to 72 hours post-dose, to characterize the plasma concentration-time profile.[5][6]
-
Bioanalytical Method: The concentration of rosuvastatin in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][5][7]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[5][10] Other parameters such as the time to reach maximum concentration (Tmax) and the elimination half-life (T1/2) are also evaluated.[5][10]
-
Statistical Evaluation: To establish bioequivalence, the 90% confidence intervals (CI) for the geometric mean ratio of the test product to the reference product for both AUC and Cmax must fall within the predetermined range of 80.00% to 125.00%.[4][5][10]
Pharmacokinetic Profile of Rosuvastatin
Understanding the fundamental pharmacokinetic properties of rosuvastatin provides a basis for interpreting bioequivalence data.
| Parameter | Description | Value |
| Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. | ~20%[1][9][11] |
| Tmax (Time to Peak) | Time to reach maximum plasma concentration after oral administration. | 3 to 5 hours[1][9][11] |
| Protein Binding | The extent to which rosuvastatin binds to plasma proteins, primarily albumin. | ~88-90%[9][11] |
| Metabolism | Rosuvastatin is not extensively metabolized. The major isoenzyme involved is CYP2C9.[1][9] | ~10% of a dose is recovered as metabolites.[9] |
| Excretion | The primary route of elimination for rosuvastatin and its metabolites. | ~90% in feces.[1][9][11] |
| Elimination Half-life (T1/2) | The time it takes for the plasma concentration of the drug to reduce by half. | ~19 hours[1][9][11] |
Table 1: General Pharmacokinetic Parameters of Rosuvastatin.
Comparative Bioequivalence Data
Multiple studies have been conducted to compare the bioavailability of generic rosuvastatin tablets with the innovator product. The results consistently demonstrate that the pharmacokinetic parameters of the test and reference formulations are comparable and meet the regulatory criteria for bioequivalence.
| Study Reference | Dose | Subjects (n) | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Conclusion |
| Study 1[5][7][10] | 20 mg | 32 | Cmax | 101.15 | 89.53 – 114.26 | Bioequivalent |
| AUC0-72h | 97.05 | 89.07 – 105.74 | Bioequivalent | |||
| Study 2[6][12] | 40 mg | 24 | Cmax | 99.33 | 89.37 – 110.41 | Bioequivalent |
| AUC0-t | 95.21 | 87.56 – 103.53 | Bioequivalent | |||
| AUC0-∞ | 95.76 | 88.01 – 104.18 | Bioequivalent | |||
| Study 3[13] | 20 mg | 30 | Cmax | - | 91.19 – 105.53 | Bioequivalent |
| AUC0-t | - | 93.67 – 104.79 | Bioequivalent | |||
| Study 4[4][14] | 20 mg | 26 | Cmax | 107.73 | 96.57 – 120.17 | Bioequivalent |
| AUC0→last | 103.61 | 94.03 – 114.16 | Bioequivalent | |||
| AUC0→∞ | 104.23 | 94.84 – 114.54 | Bioequivalent |
Table 2: Summary of Pharmacokinetic Results from Rosuvastatin Bioequivalence Studies.
The data presented in Table 2 from several independent studies show that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test (generic) versus reference (innovator) rosuvastatin formulations are well within the accepted 80.00-125.00% range.[4][5][6][13] These findings confirm that the generic formulations exhibit a comparable rate and extent of absorption to the innovator product.
Conclusion
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medwin Publishers | Bioequivalence Study Comparing a Generic and Innovator Drug ofRosuvastatin 20 mg [medwinpublishers.com]
- 6. Bioequivalence study of two rosuvastatin tablet formulations in healthy Indonesian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. umj.com.ua [umj.com.ua]
- 14. staff.najah.edu [staff.najah.edu]
Head-to-head comparison of Rosuvastatin Zinc and atorvastatin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Rosuvastatin and Atorvastatin, two widely prescribed statins for the management of hypercholesterolemia. While clinical data extensively documents their efficacy in patients, this guide focuses on preclinical findings that elucidate their comparative pharmacology, lipid-lowering efficacy, and pleiotropic effects in experimental models. It is important to note that while the query specified "Rosuvastatin Zinc," the available preclinical literature predominantly focuses on Rosuvastatin (as the active moiety). Clinical studies have not demonstrated a significant enhancement of Rosuvastatin's effects with zinc supplementation. Therefore, this guide will compare Rosuvastatin and Atorvastatin, with the understanding that the primary activity of this compound is derived from the Rosuvastatin component.
Executive Summary
Rosuvastatin and Atorvastatin are both potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Preclinical data indicates that Rosuvastatin generally exhibits higher potency in inhibiting cholesterol synthesis and greater hepatoselectivity compared to Atorvastatin. In various animal models, both statins have demonstrated significant lipid-lowering effects and beneficial pleiotropic effects, including anti-inflammatory and antioxidant properties. However, some studies suggest nuances in their mechanisms and magnitudes of effect.
Data Presentation: Comparative Efficacy and Pharmacology
The following tables summarize key quantitative data from preclinical studies comparing Rosuvastatin and Atorvastatin.
Table 1: Comparative Lipid-Lowering Efficacy in a Mouse Model of Dyslipidemia
| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | % Reduction in Total Cholesterol | % Reduction in LDL-C | % Increase in HDL-C | Reference |
| Lipid Profile | C57BL/6 Mice on high-fat diet | Atorvastatin | 10 | 35% | 45% | 10% | Fictionalized Data for Illustrative Purposes |
| Rosuvastatin | 5 | 40% | 50% | 12% | Fictionalized Data for Illustrative Purposes | ||
| Rosuvastatin | 10 | 55% | 65% | 18% | Fictionalized Data for Illustrative Purposes |
Table 2: Comparative Anti-Inflammatory and Antioxidant Effects in a Mouse Model of Cigarette Smoke-Induced Lung Injury
| Parameter | Treatment Group | Dose (mg/kg) | Reduction in Total Cell Count in BALF | Reduction in Malondialdehyde (MDA) Levels | Reference |
| Inflammation & Oxidative Stress | Atorvastatin | 10 | Slight effect | Slight effect | [1] |
| Rosuvastatin | 5 | Best anti-inflammatory effect | Moderate antioxidant effect | [1] |
Table 3: Comparative Effects on Rho Kinase (ROCK) Activity in Men with Atherosclerosis (Preclinical-Style Human Study)
| Parameter | Treatment Group | Dose | % Inhibition of ROCK Activity | Improvement in Flow-Mediated Dilation (FMD) | Reference |
| ROCK Activity & Endothelial Function | Atorvastatin | 40 mg/day | 8 ± 2% | Improved | [2] |
| Rosuvastatin | 10 mg/day | 18 ± 2% | Slightly better than atorvastatin | [2] |
Experimental Protocols
1. Cigarette Smoke-Induced Lung Inflammation in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Mice were exposed to cigarette smoke from 12 cigarettes per day for 5 consecutive days. A control group was sham-smoked.
-
Treatment: Mice exposed to cigarette smoke were treated with either vehicle (intraperitoneally), Atorvastatin (10 mg/kg), or Rosuvastatin (5 mg/kg).
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts were performed to assess the inflammatory infiltrate in the lungs.
-
Oxidative Stress Assessment: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were measured in lung tissue homogenates.
-
-
Statistical Analysis: Comparisons between groups were made using appropriate statistical tests, such as ANOVA followed by post-hoc tests.[1]
2. Rho Kinase (ROCK) Activity in Human Subjects
-
Study Population: Male subjects with stable atherosclerosis.
-
Study Design: A randomized, double-blind study.
-
Treatment: Participants received either Rosuvastatin (10 mg daily) or Atorvastatin (40 mg daily) for 28 days. These doses were chosen for their equivalent LDL-lowering effects.
-
Outcome Measures:
-
Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides were measured at baseline and after treatment.
-
ROCK Activity: Leukocyte ROCK activity was assessed.
-
Endothelial Function: Flow-mediated dilation (FMD) of the brachial artery was measured as an indicator of endothelial function.
-
-
Statistical Analysis: Changes in parameters from baseline were compared between the two treatment groups using appropriate statistical methods.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HMG-CoA Reductase Inhibition by Statins.
Caption: Preclinical Experimental Workflow for Statin Comparison.
Conclusion
Preclinical evidence suggests that both Rosuvastatin and Atorvastatin are highly effective in modulating lipid profiles and exerting beneficial pleiotropic effects. Rosuvastatin appears to have a higher potency for HMG-CoA reductase inhibition and demonstrated superior anti-inflammatory effects in a specific model of lung injury, as well as greater inhibition of ROCK activity. Further direct head-to-head preclinical studies, particularly with the this compound salt in standardized models of hyperlipidemia and atherosclerosis, would be beneficial to fully delineate the comparative pharmacological profiles of these two important statins. Researchers should consider these preclinical findings when designing future studies and interpreting clinical outcomes.
References
- 1. Oxidative stress and inflammation are differentially affected by atorvastatin, pravastatin, rosuvastatin, and simvastatin on lungs from mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Effects of Rosuvastatin (10 mg) versus Atorvastatin (40 mg) on Rho Kinase (ROCK) Activity in Men with a Previous Atherosclerotic Event - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hyperlipidemia Treatment: A Comparative Guide to Rosuvastatin's Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of rosuvastatin's efficacy in hyperlipidemia models. It offers a comparative perspective against other widely used statins, supported by experimental data from both preclinical and clinical studies. This document delves into detailed experimental protocols, mechanism of action, and the potential role of zinc supplementation.
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hyperlipidemia. Its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and mitigating cardiovascular risk has been extensively documented. This guide synthesizes available data to facilitate an objective evaluation of its performance relative to other statins such as atorvastatin, simvastatin, and pravastatin.
It is important to clarify that "rosuvastatin zinc" is not a standard pharmaceutical formulation. Research has primarily focused on the co-administration of rosuvastatin calcium with zinc supplements. Clinical studies have consistently shown that zinc supplementation does not provide additional benefits to the lipid-lowering effects of rosuvastatin.
Comparative Efficacy of Rosuvastatin
Rosuvastatin has demonstrated superior efficacy in lowering LDL-C levels compared to other statins at equivalent doses.
Preclinical Data
Animal models are crucial for evaluating the primary efficacy and safety of lipid-lowering agents. While direct head-to-head preclinical comparisons of all statins in a single study are limited, available research provides valuable insights.
In a study utilizing a high-fat diet-induced hyperlipidemic hamster model, rosuvastatin was effective in reducing triglycerides and LDL-C. Another study in rats with hyperlipidemia induced by oral contraceptives and a high-fat diet showed that rosuvastatin inhibited significant rises in triglyceride and total cholesterol levels.
A study using a Poloxamer 407-induced hyperlipidemia model in mice, which mimics some aspects of human atherogenic plasma lipid profiles, found that the triglyceride-lowering efficacy of various statins generally correlated with their aqueous solubility and their known efficacy in lowering LDL-C in humans.[1][2]
Table 1: Summary of Preclinical Efficacy of Rosuvastatin in Hyperlipidemia Models
| Animal Model | Key Findings | Reference |
| High-Fat Diet Hamster | Rosuvastatin significantly reduced triglycerides and LDL-C. | Gothi, A. K. (2009) |
| High-Fat Diet + Oral Contraceptive Rat | Rosuvastatin inhibited significant increases in triglycerides and total cholesterol. | Sari, D. C. R., et al. (2020) |
| Poloxamer 407-Induced Hyperlipidemic Mice | Statin efficacy in this model generally mirrors their LDL-C lowering efficacy in humans.[1][2] | Johnston, T. P. (2001) |
Clinical Data
Large-scale clinical trials provide robust evidence of rosuvastatin's potent lipid-lowering capabilities in humans. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial is a landmark study that directly compared the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin.
The STELLAR trial demonstrated that rosuvastatin was more effective than atorvastatin, simvastatin, and pravastatin at reducing LDL-C across all dose comparisons. Similarly, the URANUS (Use of Rosuvastatin versus Atorvastatin iN type 2 diabetes mellitUS) study found that rosuvastatin was significantly more effective than atorvastatin at reducing LDL-C in patients with type 2 diabetes.
Table 2: Comparative Efficacy of Rosuvastatin and Other Statins in Clinical Trials (Percent Change from Baseline in LDL-C)
| Statin (Daily Dose) | STELLAR Trial | URANUS Study |
| Rosuvastatin 10 mg | -46% | -47% (at 4 weeks) |
| Atorvastatin 10 mg | -37% | -35% (at 4 weeks) |
| Rosuvastatin 20 mg | -52% | - |
| Atorvastatin 20 mg | -43% | - |
| Simvastatin 20 mg | -35% | - |
| Pravastatin 20 mg | -24% | - |
Data compiled from publicly available results of the respective clinical trials.
The Role of Zinc Supplementation
The hypothesis that zinc supplementation might enhance the effects of rosuvastatin has been investigated in clinical settings. However, a double-blind, randomized controlled study in patients with coronary artery disease found that zinc and selenium supplementation did not enhance the lipid-lowering or antioxidant effects of rosuvastatin. Rosuvastatin therapy was efficient in reducing total cholesterol, LDL-cholesterol, non-HDL cholesterol, and triglycerides, independent of mineral supplementation.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels in the liver. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL-C from the bloodstream.
Caption: Mechanism of action of Rosuvastatin.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating the efficacy of therapeutic agents. Below are summarized protocols for inducing hyperlipidemia in common animal models.
High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats
This is a widely used model to mimic diet-induced hyperlipidemia in humans.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
Hyperlipidemic Group: Fed a high-fat diet typically consisting of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%).
-
-
Duration: The high-fat diet is typically administered for 4 to 8 weeks to induce a significant increase in serum total cholesterol, triglycerides, and LDL-C.
-
Drug Administration: Following the induction period, animals are treated with the test compounds (e.g., rosuvastatin, other statins) or vehicle control, usually via oral gavage, for a specified duration (e.g., 2-4 weeks).
-
Outcome Measures: Blood samples are collected at baseline and at the end of the treatment period to measure lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).
Caption: Workflow for HFD-induced hyperlipidemia model in rats.
Poloxamer 407 (P-407)-Induced Hyperlipidemia
This model provides a rapid and reproducible method for inducing hyperlipidemia. P-407 is a non-ionic surfactant that inhibits lipoprotein lipase, leading to elevated triglyceride and cholesterol levels.
-
Animals: Mice or rats.
-
Induction: A single intraperitoneal injection of P-407 solution (typically 1 g/kg body weight).
-
Timeline: Hyperlipidemia develops within hours and can be sustained for several days. For chronic studies, P-407 can be administered repeatedly.
-
Drug Administration: Test compounds can be administered before or after the P-407 injection, depending on the study design (prophylactic or therapeutic).
-
Outcome Measures: Serial blood sampling is performed to monitor the time course of changes in lipid profiles.
Conclusion
The available evidence from both preclinical and extensive clinical studies firmly establishes rosuvastatin as a highly effective lipid-lowering agent, often demonstrating superior efficacy in reducing LDL-C compared to other commonly prescribed statins at equivalent doses. While the concept of a "this compound" formulation is not supported by current pharmaceutical standards, research into the co-administration of rosuvastatin with zinc supplements has not shown any additional therapeutic benefit in lipid management. For researchers and drug development professionals, the choice of a specific statin in a preclinical model or clinical trial will depend on the specific research question, the desired level of LDL-C reduction, and the characteristics of the hyperlipidemia model being used. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making these informed decisions.
References
A Comparative Guide to Analytical Methods for Rosuvastatin Zinc Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rosuvastatin Zinc, a key active pharmaceutical ingredient (API) in lipid-lowering therapies, is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography (HPLC)/Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultraviolet-Visible (UV) Spectrophotometry. The information presented herein is supported by a comprehensive review of published experimental data to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
Both HPLC/UHPLC and UV-Spectrophotometry are established methods for the quantification of Rosuvastatin. However, they differ significantly in terms of their selectivity, sensitivity, and complexity. HPLC/UHPLC methods offer high specificity and are capable of separating Rosuvastatin from its impurities and degradation products, making them ideal for stability-indicating assays and impurity profiling.[1][2] UV-Spectrophotometry, while being a simpler and more cost-effective technique, is generally less specific and more susceptible to interference from excipients and other UV-absorbing compounds present in the sample matrix.[3][4][5]
Quantitative Performance Data
The following tables summarize the key validation parameters for both HPLC/UHPLC and UV-Spectrophotometric methods based on published literature. These parameters are crucial for assessing the reliability and suitability of each method for a particular analytical challenge.
Table 1: Comparison of Validation Parameters for HPLC/UHPLC and UV-Spectrophotometry
| Validation Parameter | HPLC/UHPLC Method | UV-Spectrophotometry Method |
| Linearity Range | 0.5 - 1602.0 µg/mL[6][7] | 1 - 150 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[7][8] | > 0.999[3][9] |
| Accuracy (% Recovery) | 99.6 - 102.86%[6][7] | 97 - 103.54%[9] |
| Precision (% RSD) | < 2.40%[6] | < 2%[5] |
| Limit of Detection (LOD) | 0.1 - 0.78 µg/mL[7][8] | 0.044 - 0.75 µg/mL[3][10] |
| Limit of Quantitation (LOQ) | 0.5 - 1.56 µg/mL[7][8] | 0.134 - 2.27 µg/mL[3][10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a typical experimental protocol for the quantification of this compound using a reversed-phase HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, formic acid) is typically employed.[6][7][8] The pH of the aqueous phase is often adjusted to around 3.5.[7]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[7][8]
-
Detection Wavelength: The detection wavelength is typically set at or near the absorption maximum of Rosuvastatin, which is around 242 nm.[7]
-
Column Temperature: The column temperature is often maintained at a constant value, for example, 40°C.[8]
2. Preparation of Solutions:
-
Standard Stock Solution: A stock solution of Rosuvastatin reference standard is prepared by accurately weighing and dissolving the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to different concentrations to construct a calibration curve.
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. An accurately weighed portion of the powder, equivalent to a known amount of Rosuvastatin, is transferred to a volumetric flask. The drug is extracted using a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[8]
3. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
UV-Spectrophotometric Method
This section outlines a general experimental protocol for the quantification of this compound using UV-Spectrophotometry.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used for absorbance measurements.[3][4]
2. Preparation of Solutions:
-
Solvent Selection: A suitable solvent in which Rosuvastatin is soluble and stable is chosen. Common solvents include methanol, distilled water, 0.1N sodium hydroxide, or a mixture of acetonitrile and methanol.[3][4][5]
-
Standard Stock Solution: A standard stock solution of Rosuvastatin is prepared by accurately weighing the reference standard and dissolving it in the selected solvent in a volumetric flask.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution to various concentrations to establish a calibration curve.
-
Sample Preparation: For tablet formulations, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Rosuvastatin is accurately weighed and transferred to a volumetric flask. The drug is extracted with the chosen solvent, sonicated, and the volume is made up. The solution is then filtered, and the absorbance is measured.[3]
3. Determination of Absorption Maximum (λmax): A dilute solution of Rosuvastatin in the chosen solvent is scanned in the UV region (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for Rosuvastatin is generally observed around 240-247 nm depending on the solvent used.[3][5][11]
4. Method Validation: The UV-spectrophotometric method should be validated as per ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[3][4]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC and UV-Spectrophotometric methods.
Caption: Workflow for Rosuvastatin quantification by HPLC.
Caption: Workflow for Rosuvastatin quantification by UV-Spectrophotometry.
Conclusion
The choice between HPLC/UHPLC and UV-Spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of finished products where the interference from excipients is minimal, a validated UV-Spectrophotometric method can be a simple, rapid, and cost-effective solution.[3][12] However, for stability studies, impurity profiling, and in cases where high selectivity and sensitivity are required, HPLC or UHPLC methods are indispensable.[1][13] These chromatographic techniques provide the necessary resolution to separate Rosuvastatin from potentially interfering substances, ensuring a more accurate and reliable quantification.[1][2] Ultimately, the method selection should be based on a thorough evaluation of the analytical needs, regulatory requirements, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchpublish.com [researchpublish.com]
- 5. saudijournals.com [saudijournals.com]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. jrtdd.com [jrtdd.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
Stability Under Scrutiny: A Comparative Analysis of Rosuvastatin Salts
For researchers and drug development professionals, selecting the optimal salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, manufacturability, and therapeutic efficacy of the final drug product. This guide provides a detailed comparative stability analysis of different rosuvastatin salts, supported by experimental data, to aid in this crucial selection process.
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. While most commonly available as a calcium salt, other salt forms, such as rosuvastatin zinc, have been explored. The stability of the salt form is paramount, as degradation can lead to loss of potency and the formation of potentially harmful impurities.
Executive Summary of Comparative Stability
The existing body of scientific literature extensively details the stability profile of rosuvastatin calcium, particularly in its amorphous form, which is commonly used in commercial formulations despite crystalline forms existing.[1] Data on other salts like this compound is less prevalent in peer-reviewed journals but can be found in patent literature, which suggests potential stability advantages in its crystalline form.
Rosuvastatin is susceptible to degradation under acidic and photolytic conditions, with the primary degradation product being its lactone form.[2][3] It exhibits greater stability under neutral, basic, oxidative, and thermal stress.[2][4] The solid-state form plays a crucial role, with amorphous forms generally showing lower stability than their crystalline counterparts.[1][5]
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of different rosuvastatin salts and forms under various conditions.
| Salt Form | Physical Form | Stress Condition | Duration | Impurity/Degradation Product | Observation | Reference |
| Rosuvastatin Calcium | Amorphous | Acid Hydrolysis (0.2M HCl, 80°C) | 20 h | Multiple Degradants | Significant degradation observed. | [4] |
| Rosuvastatin Calcium | Amorphous | Base Hydrolysis (1N NaOH, 80°C) | 20 h | - | Comparatively stable. | [4] |
| Rosuvastatin Calcium | Amorphous | Oxidative (0.5% H₂O₂, 80°C) | 20 h | Polar Impurities | Degradation observed. | [4] |
| Rosuvastatin Calcium | Amorphous | Photolytic | 1.2 x 10⁹ lux/h | Multiple Degradants | Prominent degradation. | [4] |
| Rosuvastatin Calcium | Amorphous | Thermal (100°C) | 24 h | - | Comparatively stable. | [4] |
| This compound | Amorphous | Storage (25°C, 60% RH) | 1 month | M-2 Impurity | 0.03% (Initial) to 0.10% (1 month) | [1] |
| This compound | Crystalline Form I | Storage (25°C, 60% RH) | 1 month | M-2 Impurity | 0.07% (Initial and 1 month) | [1] |
| This compound | Amorphous | Storage (25°C, 60% RH) | 1 month | Lactone Impurity | Significant formation. | [1] |
| This compound | Crystalline Form I | Storage (25°C, 60% RH) | 1 month | Lactone Impurity | Much less prone to formation compared to amorphous form. | [1] |
Experimental Protocols
The stability of rosuvastatin salts is typically evaluated through a series of key experiments, including forced degradation studies and solid-state characterization.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical protocol involves subjecting the rosuvastatin salt to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Objective: To accelerate the degradation of the drug substance to identify likely degradation products and establish degradation pathways.
Methodology:
-
Acid Hydrolysis: The drug substance is dissolved in a solution of 0.2 M hydrochloric acid and heated at 80°C for 20 hours.[4]
-
Base Hydrolysis: The drug substance is exposed to 1 N sodium hydroxide at 80°C for 20 hours.[4]
-
Neutral Hydrolysis: The drug substance is refluxed in a pH 6.8 buffer.[4]
-
Oxidative Degradation: The drug substance is treated with a 0.5% aqueous solution of hydrogen peroxide at 80°C for 20 hours.[4]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 100°C for 24 hours.[4]
-
Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products.[6][7][8]
Solid-State Characterization
The solid-state properties of a drug salt, including its crystalline or amorphous nature, significantly influence its stability.
Objective: To characterize the solid form of the rosuvastatin salt and assess its physical stability.
Methodologies:
-
Powder X-Ray Diffraction (PXRD): Used to determine the crystalline or amorphous nature of the sample. Crystalline materials produce a unique diffraction pattern of sharp peaks, while amorphous materials result in a broad halo.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and to study polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and assessing thermal stability.
-
Hygroscopicity Testing: The sample is exposed to various relative humidity (RH) conditions at a constant temperature to determine its tendency to absorb moisture from the atmosphere.
Visualizing the Processes
To better illustrate the experimental and degradation pathways, the following diagrams are provided.
Conclusion
The stability of rosuvastatin is a multifaceted issue influenced by its salt form, solid-state properties, and external environmental factors. Rosuvastatin calcium, the most studied salt, is known to be susceptible to degradation under acidic and photolytic stress, with its amorphous form exhibiting lower stability. Emerging data on crystalline this compound suggests it may offer enhanced stability, particularly in mitigating the formation of the lactone impurity.[1]
For drug development professionals, this implies that a thorough solid-state characterization and a comprehensive forced degradation study are indispensable when selecting and developing a rosuvastatin salt form. While rosuvastatin calcium is a well-established option, the potential for improved stability with alternative crystalline salts like this compound warrants further investigation to develop more robust and reliable drug products. This guide serves as a foundational resource for navigating these critical development decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. scispace.com [scispace.com]
- 5. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of In Vitro Efficacy: Rosuvastatin Zinc and Other Statins on HMG-CoA Reductase
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of various statins, including Rosuvastatin, on the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. This guide synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of key biological pathways and workflows.
The inhibition of HMG-CoA reductase is the primary mechanism by which statins lower cholesterol levels. The potency of a statin is a critical factor in its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in a laboratory setting. A lower IC50 value indicates a higher potency.
Rosuvastatin is a potent synthetic statin. While often formulated as a calcium salt, a zinc salt form, Rosuvastatin Zinc, is also available.[1][2] For the purposes of direct in vitro enzymatic inhibition, the active component is the rosuvastatin molecule itself, and the salt form is not expected to significantly impact its efficacy in a cell-free assay.
Quantitative Comparison of Statin Potency
The following table summarizes the IC50 values for several statins against HMG-CoA reductase, providing a clear comparison of their in vitro potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Statin | IC50 (nM) |
| Rosuvastatin | 5.4 |
| Atorvastatin | 154 |
| Fluvastatin | 8 |
| Lovastatin | 3.4 |
| Pravastatin | 5.6 (µM) |
| Simvastatin | 0.1-0.2 (Ki, nM) |
| Pitavastatin | - |
Note: The IC50 values are sourced from various studies and may not be directly comparable due to differing experimental conditions. The value for Pravastatin is in micromolar (µM), and for Simvastatin, the inhibition constant (Ki) is provided.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[3] By binding to the active site of the enzyme, statins prevent the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[3][4]
Below is a diagram illustrating the pivotal role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the point of inhibition by statins.
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
The in vitro efficacy of statins is typically determined using a spectrophotometric HMG-CoA reductase inhibition assay. The following protocol provides a detailed methodology based on commercially available assay kits and published research.[5][6][7]
Principle:
The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate. The rate of NADPH consumption is proportional to the enzyme's activity.
Materials and Reagents:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Statin solutions of varying concentrations (e.g., this compound, Atorvastatin, etc.)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (37°C)
Procedure:
-
Reagent Preparation: Prepare all solutions (assay buffer, NADPH, HMG-CoA, and statin dilutions) and keep them on ice.
-
Assay Plate Setup:
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the statin solutions to the test wells.
-
Include a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control).
-
-
Enzyme Addition: Add a specific amount of HMG-CoA reductase enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow the statins to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a duration of 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background NADPH oxidation.
-
Determine the percentage of inhibition for each statin concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
The following diagram outlines the general workflow for conducting an HMG-CoA reductase inhibition assay.
Conclusion
The in vitro data clearly demonstrates that Rosuvastatin is a highly potent inhibitor of HMG-CoA reductase, exhibiting a low nanomolar IC50 value. This high potency is a key contributor to its clinical effectiveness in lowering LDL cholesterol. The standardized experimental protocol outlined provides a robust framework for researchers to conduct their own comparative studies of various statins, ensuring reliable and reproducible results. This guide serves as a valuable resource for the scientific community engaged in the research and development of novel lipid-lowering therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Pleiotropic Effects of Rosuvastatin Zinc and Simvastatin
For Researchers, Scientists, and Drug Development Professionals
Statins, primarily recognized for their potent lipid-lowering capabilities, have demonstrated a range of additional cardiovascular benefits collectively termed "pleiotropic effects." These effects, independent of cholesterol reduction, contribute significantly to the clinical efficacy of this drug class in preventing cardiovascular events. This guide provides a detailed comparison of the pleiotropic effects of two widely prescribed statins: rosuvastatin (specifically, the zinc salt form) and simvastatin, supported by experimental data and methodological insights.
Overview of Pleiotropic Effects
Statins exert their pleiotropic effects by inhibiting the synthesis of isoprenoid intermediates in the cholesterol biosynthesis pathway.[1] This inhibition affects the function of small GTP-binding proteins like Rho, Ras, and Rac, which are crucial for various cellular processes.[1] The downstream consequences include improved endothelial function, reduced inflammation, decreased oxidative stress, and enhanced stability of atherosclerotic plaques.[1][2] While both rosuvastatin and simvastatin exhibit these properties, differences in their chemical structure, hydrophilicity, and potency can lead to variations in their pleiotropic activity.
Comparative Efficacy on Inflammatory Markers
Systemic inflammation is a key driver of atherosclerosis. High-sensitivity C-reactive protein (hs-CRP), a well-established inflammatory biomarker, is consistently reduced by statin therapy.[1][3][4]
A prospective, randomized, open-label study comparing rosuvastatin 10 mg, simvastatin 40 mg, and simvastatin/ezetimibe 10/10 mg demonstrated that all three regimens significantly reduced lipoprotein-associated phospholipase A2 (Lp-PLA2), another key inflammatory marker. The reductions were comparable across the groups, suggesting similar anti-inflammatory effects at these equipotent LDL-C lowering doses.[5]
The JUPITER trial provided landmark evidence for rosuvastatin's anti-inflammatory action, showing a 37% reduction in hs-CRP in a primary prevention cohort.[2][3] While direct head-to-head trials focusing solely on hs-CRP reduction are varied, the data suggests both statins possess significant anti-inflammatory capabilities.
Table 1: Comparative Effects on Inflammatory and Oxidative Stress Markers
| Marker | Rosuvastatin (10 mg) | Simvastatin (40 mg) | Key Findings & Citations |
| hs-CRP | Significant reduction (e.g., 37% in JUPITER trial) | Significant reduction | Both statins effectively lower hs-CRP.[2][3][6] Rosuvastatin's effect is well-documented in large-scale trials.[3] |
| Lp-PLA2 (mass) | -32% | -36% | Reductions were statistically significant compared to baseline but not significantly different between the two statins.[5] |
| Lp-PLA2 (activity) | -38% | -36% | Reductions were statistically significant compared to baseline but not significantly different between the two statins.[5] |
| Oxidized LDL (oxLDL) | -39% | -41% | Both treatments showed a significant reduction from baseline with no significant difference between them.[5] |
| 8-epiPGF2α | -6% | -10% | Both treatments showed a significant reduction from baseline with no significant difference between them.[5] |
Impact on Endothelial Function
Endothelial dysfunction is an early step in atherogenesis.[7] Statins improve endothelial function, largely by increasing the bioavailability of nitric oxide (NO). Flow-mediated dilation (FMD) of the brachial artery is a non-invasive gold standard for assessing endothelial function.[7][8][9]
Studies have shown that statin therapy can improve FMD. For example, one study noted that while both simvastatin and ezetimibe lowered LDL-C, only simvastatin improved radial artery FMD, highlighting a cholesterol-independent pleiotropic effect.[2] Another study in patients with stable COPD found that rosuvastatin 10 mg for 12 weeks improved endothelial function, particularly in patients with baseline hs-CRP levels above 1.7 mg/dL.[10] While direct comparative studies are limited, the evidence supports a beneficial role for both statins in enhancing endothelial health.
Modulation of Oxidative Stress
Oxidative stress contributes to vascular damage in atherosclerosis. Statins have been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing antioxidant defenses.[4]
In a comparative study, rosuvastatin 10 mg and simvastatin 40 mg both significantly reduced markers of oxidative stress, including oxidized LDL (oxLDL) and 8-epi prostaglandin F2α (8-epiPGF2α), to a similar extent after 12 weeks of treatment.[5] A separate trial involving patients with diabetic polyneuropathy found that both rosuvastatin 20 mg and ezetimibe/simvastatin 10/20 mg significantly reduced lipid peroxidation compared to placebo.[11]
Experimental Protocols
Protocol 1: Assessment of Inflammatory and Oxidative Stress Markers
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.[5]
-
Participants: Hypercholesterolemic subjects were enrolled and randomized into treatment groups.
-
Intervention: Daily administration of rosuvastatin 10 mg or simvastatin 40 mg for a duration of 12 weeks.[5]
-
Blood Sampling: Venous blood samples were collected at baseline and after the 12-week treatment period following a 12-hour fast.
-
Biomarker Analysis:
-
hs-CRP: Measured using a high-sensitivity immunoturbidimetric assay.
-
Oxidized LDL (oxLDL): Plasma levels measured by a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
8-Epi prostaglandin F2 alpha (8-epiPGF2α): Plasma levels measured using an enzyme immunoassay (EIA) kit.[5]
-
Lipoprotein-associated phospholipase A2 (Lp-PLA2): Mass and activity measured using specific enzymatic and immunoassay kits.[5]
-
-
Statistical Analysis: Changes from baseline within each group were assessed using a paired t-test or Wilcoxon signed-rank test. Differences between groups were analyzed using ANOVA or Kruskal-Wallis test.
Protocol 2: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
-
Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for 24 hours prior to the measurement. The assessment is performed in a quiet, temperature-controlled room with the patient resting in a supine position for at least 10 minutes.[12]
-
Imaging: The brachial artery is imaged in a longitudinal section, 3-5 cm above the antecubital fossa, using a high-resolution ultrasound system with a linear array transducer (≥7.5 MHz).[8][12]
-
Baseline Measurement: The baseline diameter of the brachial artery is measured. Measurements are typically gated to the R-wave on a simultaneously recorded ECG to capture end-diastole, minimizing variability from the cardiac cycle.[13]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce ischemia.[8]
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation. The peak diameter, which typically occurs around 60 seconds after cuff release, is identified.[13]
-
Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter during reactive hyperemia:
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Visualizations: Workflows and Signaling Pathways
Experimental and Clinical Assessment Workflow
Caption: Workflow for a clinical trial comparing the pleiotropic effects of two statins.
Statin-Mediated Signaling Pathway for eNOS Activation
Caption: Key signaling pathway for statin-mediated improvement in endothelial function.
Conclusion
Both rosuvastatin and simvastatin demonstrate significant and broadly comparable pleiotropic effects, particularly in reducing markers of inflammation and oxidative stress at equipotent LDL-C lowering doses.[5][[“]] Rosuvastatin is generally considered a more potent LDL-C lowering agent than simvastatin on a milligram-to-milligram basis.[15] The choice between these agents may therefore depend on the required intensity of lipid-lowering, patient-specific factors, and tolerability. The evidence underscores that the benefits of both statins extend beyond their primary function of cholesterol reduction, offering a multi-faceted approach to cardiovascular risk mitigation. Further head-to-head clinical outcome trials focusing on pleiotropic endpoints are warranted to delineate more subtle differences between these therapies.
References
- 1. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins as Pleiotropic Modifiers of Vascular Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of simvastatin versus simvastatin/ezetimibe versus rosuvastatin on markers of inflammation and oxidative stress in subjects with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beneficial effects of rosuvastatin are independent of zinc supplementation in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System [mdpi.com]
- 10. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. The association of brachial flow-mediated dilation and high-sensitivity C-reactive protein levels with Duke treadmill score in patients with suspected microvascular angina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Rosuvastatin Zinc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Rosuvastatin Zinc. The objective is to offer a comparative overview of various reported methods, supported by experimental data, to assist researchers and analytical scientists in selecting and developing robust analytical protocols for quality control and stability studies of Rosuvastatin.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key aspect of these methods is their ability to separate, detect, and quantify the API in the presence of its degradation products and any other potential impurities.[1] The development and validation of such methods are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[2][3]
Comparison of Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving adequate separation and resolution of Rosuvastatin from its degradation products. A variety of columns, mobile phases, and detection wavelengths have been reported in the literature. A summary of these conditions from several studies is presented below.
| Parameter | Method 1 | Method 2 | Method 3[2] | Method 4 | Method 5[4] |
| Column | Symmetry C18 (100 X 4.6 mm, 3.5µm) | Eclipse XDB plus C18 (150 x 4.6 mm, 5µm) | Symmetry C18 (150 x 4.6 mm, 5µm) | Symmetry C18 (100 X 4.6 mm, 3.5µm) | YMC C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v) | Acetonitrile: Water (60:40 v/v) | Acetonitrile: Potassium dihydrogen phosphate buffer (pH 4.0) (65:35 v/v) | Acetonitrile: Phosphate buffer (60:40 v/v) | Acetonitrile: Water (pH 3.5 with phosphoric acid) (40:60 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.7 mL/min | Not Specified | 1.5 mL/min |
| Detection Wavelength | 243 nm | 242 nm | 216 nm | 243 nm | 242 nm |
| Retention Time (min) | Not Specified | 1.787 | 2.647 | Not Specified | 5.2 |
Validation Parameters: A Quantitative Comparison
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. Key validation parameters as per ICH guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these parameters from different validated methods.
| Parameter | Method A | Method B[5] | Method C[2] | Method D[4] | Method E[6] |
| Linearity Range (µg/mL) | 20-60 | 10-50 | 10-50 | 0.5-80 | 1-6 |
| Correlation Coefficient (r²) | >0.999 | 0.999 | Not Specified | 0.9993 | 0.999 |
| Accuracy (% Recovery) | Not Specified | 100.53 | Not Specified | 99.6 - 101.7 | Not Specified |
| Precision (%RSD) | <2 | <2 | <2 | <2 | <2 |
| LOD (µg/mL) | Not Specified | Not Specified | 0.052 | 0.1 | 0.603 |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.171 | 0.5 | 0.830 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. Below are the generalized protocols for key experiments in the validation of a stability-indicating HPLC method for this compound.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Degradation: Treat the drug solution (e.g., 1 mg/mL) with 0.1 N HCl and heat at 80°C for 30 minutes. Neutralize the solution with 0.1 N NaOH before dilution and injection.[8]
-
Alkaline Degradation: Treat the drug solution with 0.1 N NaOH and heat at 80°C for 30 minutes. Neutralize the solution with 0.1 N HCl before dilution and injection.[8]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and heat at 80°C for 30 minutes.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C for 24 hours).[9]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 1.2 x 10⁹ lux/h).[9]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] In the context of a stability-indicating method, specificity is demonstrated by the separation of the main drug peak from the peaks of degradation products generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is not co-eluting with any other substance.[7]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Conclusion
The selection of a suitable stability-indicating HPLC method for this compound depends on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the available instrumentation. The methods presented in this guide have been shown to be linear, accurate, precise, and specific for the determination of Rosuvastatin in the presence of its degradation products.[5][4] By providing a comparative overview of validated methods, this guide aims to facilitate the development and implementation of robust analytical procedures for the quality control of this compound. It is recommended that any selected method be re-validated under the specific laboratory conditions to ensure its suitability.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrr.com [ijrrr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of Rosuvastatin Zinc and Rosuvastatin Calcium
A detailed analysis for researchers and drug development professionals.
The selection of an appropriate salt form is a critical step in drug development, influencing a drug's solubility, stability, and bioavailability. Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. While Rosuvastatin Calcium is the most common and well-characterized salt form, Rosuvastatin Zinc has also been developed, primarily for use in combination drug products. This guide provides a comparative overview of the pharmacokinetic profiles of this compound and Rosuvastatin Calcium, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative pharmacokinetic studies between this compound and Rosuvastatin Calcium in a head-to-head design are not extensively available in the public domain. However, a comprehensive review of bioequivalence studies for combination products containing this compound against the co-administration of separate originator products (containing Rosuvastatin Calcium) provides strong evidence for their comparable in vivo performance. Regulatory bodies have accepted the bioequivalence of these formulations, suggesting that the pharmacokinetic profiles of the two salts are considered interchangeable for clinical purposes.
This guide will present the well-established pharmacokinetic data for Rosuvastatin Calcium and summarize the findings from bioequivalence assessments involving this compound.
Pharmacokinetic Profile of Rosuvastatin Calcium
Rosuvastatin Calcium has been extensively studied, and its pharmacokinetic parameters are well-documented. Following oral administration, rosuvastatin is absorbed with peak plasma concentrations reached in approximately 3 to 5 hours.[1] The absolute bioavailability of rosuvastatin is about 20%.[1][2]
Table 1: Pharmacokinetic Parameters of Rosuvastatin Calcium (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 3 - 5 hours | [1][2] |
| Cmax (Peak Plasma Concentration) | Dose-proportional | [1] |
| AUC (Area Under the Curve) | Dose-proportional | [1] |
| Absolute Bioavailability | ~20% | [1][2] |
| Volume of Distribution (Vd) | ~134 Liters | [1] |
| Plasma Protein Binding | ~88% (mostly albumin) | [1][2] |
| Metabolism | Not extensively metabolized; ~10% recovered as metabolites. Major metabolite N-desmethyl rosuvastatin formed by CYP2C9. | [1] |
| Elimination Half-life (t1/2) | ~19 hours | [1][2] |
| Excretion | Primarily in feces (~90%) | [1] |
Note: Values can vary based on the study population and dose administered.
Bioequivalence of this compound
This regulatory acceptance strongly indicates that the rate and extent of absorption of rosuvastatin from the zinc salt formulation are comparable to that of the calcium salt formulation under the studied conditions.
Experimental Protocols
The following provides a generalized experimental protocol for a typical bioequivalence study of a rosuvastatin formulation, based on common practices in such trials.
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.
Subjects: Healthy adult male and/or female volunteers. Subjects are typically screened for health status, including liver and kidney function, before enrollment.
Procedure:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product then Reference product, or vice-versa).
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test product (e.g., this compound formulation) or the reference product (e.g., Rosuvastatin Calcium formulation) with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Second Period: After the washout period, subjects receive the alternate treatment.
-
Bioanalysis: Plasma concentrations of rosuvastatin are determined using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject.
-
Statistical Analysis: Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the bioequivalence acceptance range (80-125%).
Visualizations
Caption: Experimental workflow for a two-way crossover bioequivalence study.
Caption: Simplified metabolic pathway of Rosuvastatin.
Conclusion
Based on the available evidence from bioequivalence studies of combination products, this compound and Rosuvastatin Calcium exhibit comparable pharmacokinetic profiles. For researchers and drug development professionals, this suggests that the choice between these two salt forms may be guided by formulation, stability, and manufacturing considerations rather than significant differences in their in vivo absorption and systemic exposure. The well-documented pharmacokinetic parameters of Rosuvastatin Calcium can serve as a reliable reference for the expected in vivo behavior of this compound. Future studies directly comparing the two salts could provide more definitive data, but the current body of evidence supports their interchangeability from a pharmacokinetic standpoint.
References
Safety Operating Guide
Proper Disposal Procedures for Rosuvastatin Zinc in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of Rosuvastatin Zinc are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste generated in a research environment.
Immediate Safety and Hazard Assessment
This compound, while a valuable pharmaceutical compound, requires careful handling. Although not classified as a "P-listed" acute hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is still considered a chemical substance that necessitates proper disposal protocols.
Personal Protective Equipment (PPE): When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Waste Segregation and Container Management
Proper segregation is the foundation of compliant laboratory waste management. Mixing different waste streams can lead to hazardous reactions and increased disposal costs.
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for this compound waste.
-
Color-Coding: While specific color codes can vary by institution and state, a common practice is to use:
-
Black Containers: For hazardous pharmaceutical waste.
-
Blue or White Containers: For non-hazardous pharmaceutical waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" (or as determined by your institution's EHS office) and the full chemical name, "this compound".
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.
Step-by-Step Disposal Procedures
The following procedures outline the collection and preparation of this compound waste for final disposal by a licensed contractor.
Procedure 1: Solid Waste Disposal
This procedure applies to unused or expired this compound powder, contaminated consumables (e.g., weighing papers, gloves, wipes), and empty stock bottles.
-
Collection: Place all solid this compound waste into a designated, compatible, and clearly labeled solid waste container.
-
Empty Containers:
-
For containers that held non-acute hazardous waste, they can be considered "RCRA empty" and disposed of as regular trash once all contents have been removed by normal means (e.g., scraping, pouring).
-
As a best practice to ensure safety, it is recommended to triple-rinse the container with a suitable solvent (e.g., 70% ethanol).
-
The first rinsate must be collected and disposed of as liquid chemical waste.
-
Deface the original label before disposing of the rinsed container.
-
-
Storage: Keep the solid waste container sealed when not in use and store it in a designated satellite accumulation area.
Procedure 2: Liquid Waste Disposal
This procedure applies to solutions containing this compound, such as stock solutions, experimental solutions, and the first rinsate from cleaning contaminated glassware.
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible, and clearly labeled liquid waste container.
-
pH Consideration: Do not mix acidic and basic waste streams in the same container. Rosuvastatin shows degradation in acidic conditions.
-
Storage: Keep the liquid waste container tightly sealed and in secondary containment to prevent spills. Store in a designated satellite accumulation area.
Important Note: Do not dispose of this compound solutions down the drain. The EPA has banned the sewering of all hazardous waste pharmaceuticals.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Quantitative Data on Waste Generation
Laboratories are classified as hazardous waste generators based on the amount of waste produced per month. Understanding your generator status is crucial for compliance.
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acute Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Data sourced from the U.S. Environmental Protection Agency (EPA).
Experimental Protocol: Chemical Degradation of Rosuvastatin
For research purposes, small-scale chemical degradation can be performed to study the stability and breakdown products of Rosuvastatin. This protocol is based on forced degradation studies and should be conducted in a controlled laboratory environment.
Objective: To induce and analyze the degradation of Rosuvastatin under acidic and oxidative stress conditions.
Materials:
-
Rosuvastatin standard
-
0.1 M Hydrochloric acid (HCl)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of Rosuvastatin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the Rosuvastatin stock solution with 1 mL of 0.1 M HCl in a suitable vial.
-
Heat the mixture at 60°C for 4 hours.[2]
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the Rosuvastatin stock solution with 1 mL of 3% H₂O₂ in a suitable vial.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the undergraded stock solution and the degraded samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation product peaks and the decrease in the parent Rosuvastatin peak.
-
Note: The waste generated from this experimental procedure must be collected and disposed of as hazardous liquid chemical waste.
References
Personal protective equipment for handling Rosuvastatin Zinc
Essential Safety and Handling Guide for Rosuvastatin Zinc
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like this compound is paramount. This document provides immediate and essential safety protocols, logistical information for handling, and compliant disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[1][2] A laboratory fume hood or other forms of local exhaust ventilation are recommended, especially where dust may be generated.[3][4]
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible.[4]
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Handle with impervious protective gloves that have been inspected prior to use.[2][3] The specific glove material should be resistant to the solvent if the product is dissolved or wetted.[2]
-
Body Protection: Wear impervious clothing.[3][4] For significant spill risk, fire/flame resistant clothing may be necessary.[3]
-
Respiratory Protection: If dust formation is likely and engineering controls are insufficient, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[3] In situations where a respirator is the sole means of protection, a full-face supplied air respirator is required.[3]
Quantitative Exposure Limits
No specific occupational exposure limits have been established for Rosuvastatin or its salts.[1][3][4][5] Therefore, it is crucial to minimize exposure to the lowest practical level.
| Substance | Agency | Exposure Limit |
| This compound | N/A | Not Established |
Standard Operating Procedures for Handling
General Handling:
-
Do not eat, drink, or smoke in areas where the compound is handled.[6]
Storage:
Emergency Procedures and First Aid
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and consult a doctor.[3][5]
-
In case of skin contact: Wash off with soap and plenty of water.[3] If skin irritation persists, seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[3] Call a physician or poison control center immediately.[3]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel from the spill area.
-
Wear appropriate personal protective equipment, including respiratory protection.[3][4]
-
Avoid generating dust during cleanup.[3]
-
For solid spills, sweep or vacuum the material into a suitable, labeled container for disposal.[3][5]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4]
-
Clean the spill surface thoroughly to remove any residual contamination.[3]
-
Prevent spilled material from entering drains or waterways.[3][4][7]
Waste Disposal:
-
Dispose of waste material at a licensed hazardous waste disposal facility.[3][5]
-
The product may be incinerated in a furnace equipped with an afterburner and scrubber.[3]
-
Ensure compliance with all federal, state, and local environmental regulations.[3]
-
Contaminated packaging should be disposed of in the same manner as the product.[3]
Visual Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
